molecular formula C17H19Ir B033874 1,5-cyclooctadiene(H5-indenyl)iridium (I) CAS No. 102525-11-1

1,5-cyclooctadiene(H5-indenyl)iridium (I)

Cat. No.: B033874
CAS No.: 102525-11-1
M. Wt: 415.5 g/mol
InChI Key: YLWHBOFZCLHZHQ-GHDUESPLSA-N
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Description

1,5-cyclooctadiene(H5-indenyl)iridium (I) is a highly valuable organometallic complex that serves as a versatile precursor for cationic iridium catalysts. Its primary research utility lies in the field of asymmetric catalysis, particularly for C-H bond functionalization and hydrogenation reactions. The indenyl ligand, a key feature of this complex, is known for its ability to facilitate hapticity changes (from η⁵ to η³ coordination) during catalytic cycles, a phenomenon known as the "indenyl effect." This property enhances the lability of the ligand system, promoting substrate access to the metal center and accelerating catalytic turnover.

Properties

InChI

InChI=1S/C9H7.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-7H;1-2,7-8H,3-6H2;/b;2-1-,8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWHBOFZCLHZHQ-GHDUESPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1=CC=C2[CH]C=CC2=C1.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1=CC=C2C(=C1)C=C[CH]2.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Ir
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the organometallic complex (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I), denoted as [Ir(cod)(Ind)]. This air-sensitive iridium(I) complex is of significant interest to the research community, particularly in the field of homogeneous catalysis. Its enhanced reactivity, often attributed to the "indenyl effect," makes it a valuable precursor and catalyst. This document details the step-by-step synthesis of the necessary precursors—chloro(1,5-cyclooctadiene)iridium(I) dimer and indenyllithium—and the final assembly of the target complex. Furthermore, it outlines the critical characterization techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, required to verify the structure and purity of the compound. All procedures are presented with an emphasis on safe handling practices for air-sensitive materials.

Introduction and Scientific Context

Iridium complexes have carved a significant niche in catalysis, facilitating a wide array of chemical transformations with high efficiency and selectivity. The [Ir(cod)(Ind)] complex belongs to the class of "piano-stool" organometallic compounds, featuring a central iridium atom coordinated by a bidentate 1,5-cyclooctadiene (cod) ligand and an aromatic η⁵-indenyl (Ind) ligand.

The indenyl ligand is a benzo-fused analogue of the more common cyclopentadienyl (Cp) ligand. This fusion is not merely a structural perturbation; it imparts unique electronic and steric properties that lead to a phenomenon known as the indenyl effect . This effect describes the significant rate enhancement observed in associative ligand substitution reactions for indenyl complexes compared to their cyclopentadienyl counterparts.[1][2] The prevailing explanation is that the indenyl ligand can more readily slip from an η⁵ to an η³ coordination mode, opening a coordination site on the metal center and facilitating the approach of an incoming ligand.[3][4] This facile haptotropic rearrangement is stabilized by the aromaticity of the fused benzene ring, making indenyl-metal complexes highly dynamic and often more catalytically active.[1][2]

This guide serves as a practical resource for researchers aiming to prepare and reliably characterize [Ir(cod)(Ind)] for applications in catalysis, mechanistic studies, and advanced materials synthesis.

Synthesis Methodology

The synthesis of [Ir(cod)(Ind)] is a multi-step process that requires the careful handling of air- and moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[5][6][7][8] Glassware must be rigorously dried in an oven and cooled under vacuum prior to use.

Synthetic Workflow Overview

The overall synthetic strategy involves two primary precursor preparations followed by a final salt metathesis reaction.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis IrCl3 Iridium(III) Chloride Hydrate Dimer [Ir(cod)Cl]₂ IrCl3->Dimer + COD EtOH/H₂O, Reflux COD 1,5-Cyclooctadiene COD->Dimer Indene Indene IndLi Indenyllithium Indene->IndLi + n-BuLi Ether/Hexane, 0°C BuLi n-Butyllithium BuLi->IndLi FinalProduct (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) [Ir(cod)(Ind)] Dimer->FinalProduct + Indenyllithium THF, -78°C to RT IndLi->FinalProduct G cluster_ligands Indenyl Indenyl (η⁵) COD 1,5-Cyclooctadiene Ir Ir Ir->Indenyl Ir->COD

Sources

Foreword: Beyond Cyclopentadienyl – The Unique Electronic Landscape of Indenyl Iridium Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Indenyl Iridium Complexes

For decades, the cyclopentadienyl (Cp) ligand has been a cornerstone of organometallic chemistry, prized for its stability and predictable behavior as a spectator ligand. However, the fusion of a benzene ring to the Cp framework, creating the indenyl (Ind) ligand, introduces a profound shift in electronic properties and reactivity. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals into the fascinating world of indenyl iridium complexes. We will move beyond simple descriptions to explore the fundamental electronic principles that govern their behavior, the experimental and computational tools used to probe these properties, and the direct line connecting this electronic structure to cutting-edge applications in catalysis and beyond. As a senior application scientist, my objective is to not only present the data but to illuminate the causality—the "why"—behind the remarkable capabilities of these systems.

The Indenyl Effect: A Paradigm Shift in Reactivity

The central concept differentiating indenyl complexes from their cyclopentadienyl counterparts is the Indenyl Effect . This term describes the dramatically enhanced rates of associative ligand substitution reactions observed for 18-electron indenyl complexes.[1][2] While analogous 18-electron Cp complexes are typically inert towards associative mechanisms (which would require an unfavorable 20-electron intermediate), indenyl complexes readily undergo such reactions.[2]

The origin of this effect lies in the electronic flexibility of the indenyl ligand, specifically its ability to undergo a haptotropic rearrangement from an η⁵ to an η³ coordination mode. This "ring slippage" creates a vacant coordination site on the iridium center, allowing an incoming ligand to bind without first requiring the dissociation of an existing ligand. The fused benzene ring is the key; it provides aromatic stabilization to the allyl-anion fragment of the η³-coordinated indenyl ligand, thereby lowering the activation energy for this critical rearrangement step.[2][3]

Computational studies have further elucidated this phenomenon, revealing that while the η⁵-Ind-metal bond is weaker than the corresponding η⁵-Cp-metal bond, the η³-Ind-metal bond is significantly more stable than its η³-Cp counterpart.[3] This energetic trade-off results in a much lower barrier for ring slippage in indenyl complexes, directly translating to faster reaction rates.

Synthesis and Structural Characterization

The synthesis of indenyl iridium complexes typically follows standard organometallic routes. The most common method involves the deprotonation of indene using a strong base like butyllithium to form lithium indenide, which then serves as an indenyl anion source in a salt metathesis reaction with an appropriate iridium halide precursor, such as [IrCl(COD)]₂.[1][4]

Structural elucidation via single-crystal X-ray diffraction is critical for confirming the coordination mode of the indenyl ligand. These studies often reveal a characteristic "slip-fold" distortion, providing direct physical evidence of the ligand's propensity for ring slippage, even in the ground state.[4][5]

Probing the Electronic Properties: A Toolkit for the Scientist

A comprehensive understanding of the electronic structure of indenyl iridium complexes requires a combination of electrochemical, spectroscopic, and computational techniques.

Experimental Methodologies

A. Cyclic Voltammetry (CV): Mapping Frontier Molecular Orbitals

Cyclic voltammetry is an indispensable tool for assessing the redox behavior of these complexes, providing direct insight into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The choice of solvent and supporting electrolyte is critical; a non-coordinating solvent like dichloromethane or acetonitrile with an inert electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) is standard. This ensures that the measured potentials reflect the intrinsic electronic properties of the complex, not interactions with the medium.

Experimental Protocol: Cyclic Voltammetry Analysis

  • Preparation: Dissolve the indenyl iridium complex (typically 1-2 mM) and the supporting electrolyte (0.1 M TBAPF₆) in anhydrous, deoxygenated acetonitrile. Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode. Polish the working electrode with alumina slurry and sonicate before each measurement to ensure a clean, reproducible surface.

  • Internal Standard: Add ferrocene as an internal standard. All potentials should be referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This practice is crucial for comparing data across different studies and experimental setups.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the oxidation and then the reduction potentials. Typical scan rates are 50-200 mV/s.

  • Interpretation: The potential of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the first reduction corresponds to the addition of an electron to the LUMO. The HOMO-LUMO gap can be estimated from these values.

Complex TypeTypical Oxidation Potential (V vs. Fc/Fc⁺)Electronic Implication
(Ind)Ir(L)₂+0.4 to +0.8 VThe indenyl ligand's π-system often results in a slightly more accessible oxidation (lower potential) compared to Cp analogues.
(Cp)Ir(L)₂+0.5 to +1.0 VThe Cp ligand leads to a slightly more electron-rich, harder-to-oxidize metal center.

Table 1: Representative electrochemical data comparing indenyl and cyclopentadienyl iridium complexes. Values are illustrative.

B. Spectroscopic Techniques

  • UV-Visible Absorption Spectroscopy: This technique probes the electronic transitions within the molecule.[6] For indenyl iridium complexes, the spectra are typically characterized by intense bands in the UV region (<350 nm) assigned to ligand-centered (π-π*) transitions and broader, less intense bands in the visible region assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions.[7][8]

  • Luminescence Spectroscopy: Many iridium(III) complexes are highly phosphorescent due to strong spin-orbit coupling.[9] Their emission spectra, quantum yields, and excited-state lifetimes are crucial for applications in organic light-emitting diodes (OLEDs), bio-imaging, and photoredox catalysis.[9][10] The electronic nature of the indenyl ligand and its substituents can be used to tune the emission color from blue to near-infrared.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond routine characterization, variable-temperature (VT) NMR can be used to study the dynamic behavior of the indenyl ligand, providing evidence for the haptotropic shift in solution.[5]

Computational Chemistry: The In-Silico Laboratory

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to complement experimental findings.[13][14] These methods allow for:

  • Geometry Optimization: Predicting ground-state structures, including the slip-fold parameters of the indenyl ligand.

  • Electronic Structure Analysis: Visualizing frontier molecular orbitals (HOMO/LUMO) to understand redox properties and reactivity.[15]

  • Spectra Simulation: Calculating UV-Vis absorption and emission spectra to aid in the assignment of experimental transitions.[7][16]

  • Mechanistic Investigation: Mapping reaction pathways and calculating activation energies, providing a theoretical basis for the indenyl effect.[3]

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Characterization cluster_application Application & Reactivity Studies S1 Synthesize (Ind)IrLₙ S2 Purify (e.g., Column Chromatography) S1->S2 C1 NMR & Mass Spec S2->C1 C2 X-Ray Crystallography C1->C2 C3 Cyclic Voltammetry C1->C3 C4 UV-Vis & Luminescence C1->C4 C5 DFT/TD-DFT Calculations C1->C5 A1 Catalytic Testing C3->A1 C4->A1 C5->A1 A2 Mechanistic Studies A1->A2 caption Figure 2: Workflow for indenyl iridium complex analysis.

Applications: Where Electronic Properties Drive Performance

The unique electronic features of indenyl iridium complexes translate directly into superior performance in a variety of applications, most notably catalysis.

Homogeneous Catalysis

The indenyl effect's facilitation of associative substitution makes these complexes highly effective catalyst precursors. The ease of generating a vacant coordination site leads to significantly higher turnover frequencies (TOFs) compared to their Cp analogues in numerous transformations.[4]

  • C-H Borylation: (Ind)Ir(COD) complexes, in conjunction with phosphine ligands, are highly active catalysts for the C-H borylation of aromatic and aliphatic hydrocarbons, a key transformation for late-stage functionalization in drug discovery.[4] The lability of the indenyl ligand is believed to be crucial for the catalytic cycle.

  • Hydroacylation: Rhodium and iridium indenyl complexes have shown remarkable activity in the hydroacylation of olefins, a process where Cp* analogues often fail.[4]

  • [2+2+2] Cycloadditions: Indenyl rhodium complexes catalyze the cyclotrimerization of alkynes at rates roughly ten times faster than their Cp counterparts, often at lower temperatures and with fewer byproducts.[4]

ReactionCatalystRelative Rate (Ind vs. Cp)Reference
CO SubstitutionRh(Ind)(CO)₂~10⁸ times fasterBasolo (1980s)[2]
Migratory Insertion(Ind)Mo(CO)₃CH₃~10 times fasterHart-Davis & Mawby (1969)[4]
Alkyne Cyclotrimerization(Ind)Rh(COD)~10 times fasterAbdulla et al.[4]

Table 2: Rate enhancements attributed to the Indenyl Effect in various metal complexes.

Catalytic_Cycle Catalyst (η⁵-Ind)IrLₙ Intermediate1 (η³-Ind)IrLₙ(Substrate) Catalyst->Intermediate1 Substrate Binding (Ring Slip) Intermediate2 Oxidative Addition Intermediate1->Intermediate2 C-H Activation Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Catalyst Product Release (Ring Slip Back) caption Figure 3: Generalized catalytic C-H activation cycle.

Medicinal Chemistry

While the field is dominated by Cp-Iridium complexes, the principles of ligand modification are directly applicable to indenyl systems for drug development.[17] Iridium(III) complexes are kinetically inert, which is a desirable property for therapeutic agents, reducing off-target effects.[18] Their mechanism of action is often distinct from platinum-based drugs, making them promising candidates for overcoming drug resistance. The indenyl ligand can be functionalized to tune solubility, cellular uptake, and target specificity, opening avenues for developing novel anticancer agents or photosensitizers for photodynamic therapy.[7][17]

Conclusion and Future Outlook

Indenyl iridium complexes are far more than simple analogues of their cyclopentadienyl cousins. The electronic stabilization provided by the fused benzo ring imparts a unique haptotropic flexibility—the Indenyl Effect—that unlocks associative reaction pathways and leads to remarkable catalytic activity. The interplay between the indenyl ligand and the iridium center creates a rich electronic landscape that can be precisely mapped by electrochemical and spectroscopic methods and understood through computational modeling.

Future research will undoubtedly focus on harnessing these properties with greater precision. The design of chiral indenyl ligands for asymmetric catalysis is a burgeoning field.[19] Furthermore, the systematic tuning of the indenyl ligand's electronic properties through substitution will allow for the rational design of next-generation catalysts, phosphorescent materials for optoelectronics, and targeted therapeutics. For the modern scientist, the indenyl iridium platform offers a powerful and versatile toolkit for tackling challenges across the chemical sciences.

References

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  • Wang, D., Yu, J., & Wang, Z. (2020). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry. [Link]

  • Calhorda, M. J., Romão, C. C., & Veiros, L. F. (2002). The nature of the indenyl effect. Chemistry. A European Journal, 8(4), 868–875. [Link]

  • Merola, J. S., & Kacmarcik, R. T. (1989). Synthesis and reaction chemistry of (.eta.5-indenyl)(cyclooctadiene)iridium: migration of indenyl from iridium to cyclooctadiene. Organometallics. [Link]

  • Kharitonov, V. B., Muratov, D. V., & Loginov, D. A. (2019). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. Coordination Chemistry Reviews. [Link]

  • ResearchGate. Photophysical properties for Ir1, Ir2, Ir3, and Ir4. [Link]

  • ResearchGate. Photophysical properties of the iridium complexes. [Link]

  • Marder, T. B., et al. (1989). The slip-fold distortion of .pi.-bound indenyl ligands. Dynamic NMR and x-ray crystallographic studies of (.eta.-indenyl)RhL2 complexes. Organometallics. [Link]

  • ResearchGate. Photophysical properties of the iridium complexes Complex Absorption a... [Link]

  • Li, K., et al. (2021). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. PMC - PubMed Central. [Link]

  • ResearchGate. Photophysical and electrochemical data of iridium complexes 1-6. [Link]

  • ResearchGate. Single crystal X-ray diffraction structures of complexes 3 (left) and 4... [Link]

  • ResearchGate. Single crystal X-ray diffraction structures of complexes 1 (left) and 2... [Link]

  • Meyer, A., et al. (2018). Bis-Cyclometalated Indazole and Benzimidazole Chiral-at-Iridium Complexes: Synthesis and Asymmetric Catalysis. PMC - NIH. [Link]

  • Monti, F., et al. (2021). Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. PMC - NIH. [Link]

  • Kostova, I. (2025). Cytotoxic Organometallic Iridium(III) Complexes. MDPI. [Link]

  • ChemistryViews. (2021). Air-Stable Iridium Catalyst For Imine Synthesis. [Link]

  • Merola, J. S., & Kacmarcik, R. T. (1989). Synthesis and reaction chemistry of (.eta.5-indenyl)(cyclooctadiene)iridium. ACS Publications. [Link]

  • Wang, Y., et al. (2023). Computational study of the photophysical properties and electronic structure of iridium(III) photosensitizer complexes with electron-withdrawing groups. PubMed. [Link]

  • ResearchGate. Comprehensive Investigation into Luminescent Properties of Ir(III) Complexes: An Integrated Computational Study of Radiative and Nonradiative Decay Processes. [Link]

  • Ghaffari, M., et al. (2022). Combined Machine Learning, Computational and Experimental Analysis of the Iridium(III) Complexes with Red to Near-IR Emission. ChemRxiv. [Link]

  • Wang, Y., et al. (2023). Computational study of the photophysical properties and electronic structure of iridium(iii) photosensitizer complexes with electron-withdrawing groups. RSC Publishing. [Link]

  • ResearchGate. Computational Study of the Photophysical Properties and Electronic Structure of Iridium(III) Photosensitizers Complexes with Electron-withdrawing Groups. [Link]

  • ResearchGate. X‐ray crystal structures of iridium(III) complexes. [Link]

  • Stolarczyk, J., et al. (2024). Anticancer iridium(iii) cyclopentadienyl complexes. Inorganic Chemistry Frontiers. [Link]

  • Lalinde, E., et al. (2023). A new family of luminescent iridium complexes: synthesis, optical, and cytotoxic studies. Dalton Transactions. [Link]

  • García-López, V., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. MDPI. [Link]

  • Semantic Scholar. Synthesis and structure of indenyl rhodium(I) complexes containing unsaturated phosphines: catalyst precursors for alkene hydroboration. [Link]

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Sources

An In-Depth Technical Guide to (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 102525-11-1

Introduction

(1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I), hereafter referred to as [Ir(cod)(Ind)], is a prominent member of the family of half-sandwich iridium complexes that has garnered significant attention for its exceptional catalytic activity. This air-stable, yellow crystalline solid serves as a versatile precatalyst in a myriad of organic transformations, most notably in the functionalization of unactivated carbon-hydrogen (C-H) bonds. Its utility is of particular interest to researchers, synthetic chemists, and drug development professionals who seek to streamline synthetic routes and access novel molecular architectures.

This guide provides a comprehensive technical overview of [Ir(cod)(Ind)], encompassing its synthesis, physicochemical properties, and detailed insights into its catalytic applications. A central theme is the exploration of the "indenyl effect," a phenomenon that imparts enhanced reactivity to this complex compared to its cyclopentadienyl counterparts. The content herein is designed to equip the reader with the foundational knowledge and practical protocols necessary to effectively utilize this powerful catalyst in a research and development setting.

Physicochemical and Safety Data

A summary of the key properties and safety information for [Ir(cod)(Ind)] is provided below.

PropertyValueReference(s)
CAS Number 102525-11-1[1]
Molecular Formula C₁₇H₁₉Ir[1]
Molecular Weight 415.55 g/mol [1]
Appearance Yellow crystalline solid[2]
Melting Point 126-131 °C
Purity ≥97%[3]
Storage Store at 4°C, protect from light, under an inert atmosphere (e.g., nitrogen)[3]

Hazard Identification:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This information is based on available safety data sheets and should be supplemented with a thorough risk assessment before handling.[1]

Synthesis and Characterization

The synthesis of [Ir(cod)(Ind)] is typically achieved through a salt metathesis reaction involving the readily available chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, and an indenyl salt, such as indenylsodium or indenylpotassium. The precursor, [Ir(cod)Cl]₂, can be prepared from hydrated iridium trichloride and 1,5-cyclooctadiene.[4]

Synthesis Workflow

cluster_0 Synthesis of [Ir(cod)Cl]₂ cluster_1 Synthesis of [Ir(cod)(Ind)] IrCl3 Iridium(III) chloride hydrate Ir_dimer [Ir(cod)Cl]₂ IrCl3->Ir_dimer Reflux COD 1,5-Cyclooctadiene COD->Ir_dimer Ethanol Ethanol (solvent) Ethanol->Ir_dimer Ir_dimer_input [Ir(cod)Cl]₂ Ir_dimer->Ir_dimer_input Indene Indene Indenyl_salt Indenylsodium Indene->Indenyl_salt Base Strong Base (e.g., NaH) Base->Indenyl_salt Target_complex (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) Indenyl_salt->Target_complex Salt Metathesis THF THF (solvent) THF->Target_complex Ir_dimer_input->Target_complex

Caption: Synthetic pathway to (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I).

Experimental Protocol: Synthesis of [Ir(cod)(Ind)]

This protocol is adapted from established literature procedures. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂

  • Indene, freshly distilled

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Celite®

Procedure:

  • Preparation of Indenylsodium: In a Schlenk flask, suspend sodium hydride (after washing with hexanes to remove mineral oil) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add freshly distilled indene to the sodium hydride suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, or until hydrogen evolution ceases. This results in a solution of indenylsodium.

  • Reaction with Iridium Dimer: In a separate Schlenk flask, dissolve [Ir(cod)Cl]₂ in anhydrous THF.

  • Slowly add the prepared indenylsodium solution to the solution of the iridium dimer at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution will typically change, and a precipitate of sodium chloride will form.

  • Work-up and Purification: Remove the solvent in vacuo.

  • Extract the resulting solid with anhydrous hexanes.

  • Filter the hexane extract through a pad of Celite® to remove the sodium chloride precipitate.

  • Concentrate the filtrate in vacuo to induce crystallization.

  • Isolate the resulting yellow crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The synthesized [Ir(cod)(Ind)] complex should be characterized by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indenyl and 1,5-cyclooctadiene ligands. The indenyl protons will appear in the aromatic and vinylic regions, while the COD protons will be observed as multiplets in the aliphatic and olefinic regions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure, with distinct resonances for the carbon atoms of the indenyl and COD ligands.[5][6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching and bending vibrations for the aromatic and aliphatic components of the ligands.

  • Elemental Analysis: Combustion analysis should confirm the elemental composition (C, H) of the complex.

Catalytic Applications in C-H Functionalization

[Ir(cod)(Ind)] is a highly effective precatalyst for a range of C-H functionalization reactions, which are of paramount importance in modern organic synthesis and drug discovery. These reactions allow for the direct conversion of otherwise inert C-H bonds into valuable functional groups, often with high levels of regio- and stereoselectivity.[8]

The Indenyl Effect: A Source of Enhanced Reactivity

A key feature that distinguishes indenyl complexes from their more common cyclopentadienyl (Cp) analogues is the "indenyl effect." This phenomenon refers to the significantly enhanced rates of ligand substitution observed for indenyl complexes. The effect arises from the ability of the η⁵-indenyl ligand to undergo a "ring slip" to an η³-coordination mode. This haptotropic rearrangement opens up a coordination site on the metal center, facilitating associative ligand substitution pathways that are typically disfavored in 18-electron Cp complexes.[9] This increased lability of ligands is crucial for the catalytic cycle, as it allows for the coordination of substrates and the release of products.[10]

cluster_0 Associative Ligand Substitution eta5 η⁵-Indenyl Complex (18e⁻) eta3 η³-Indenyl Intermediate (16e⁻) eta5->eta3 Ring Slip eta3->eta5 Ring Slip Back product Substituted Complex (18e⁻) eta3->product + Ligand (L') - Ligand (L)

Caption: The indenyl effect facilitates associative ligand substitution via an η³-intermediate.

Aromatic C-H Borylation

One of the most prominent applications of [Ir(cod)(Ind)] is in the catalytic C-H borylation of aromatic and heteroaromatic compounds. This reaction provides a direct and efficient route to synthetically versatile aryl- and heteroarylboronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. The reaction typically proceeds with high regioselectivity, favoring the sterically least hindered C-H bonds.[11]

General Reaction Scheme:

Ar-H + B₂pin₂ ---[Ir(cod)(Ind)]---> Ar-Bpin + HBpin

(where B₂pin₂ = bis(pinacolato)diboron and Bpin = pinacolboronate)

Catalytic Cycle for C-H Borylation

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a series of oxidative addition and reductive elimination steps. The active catalyst is believed to be an iridium(III) species.

IrI [Ir(I)(Ind)] IrIII_Bpin [(Ind)Ir(III)(Bpin)₂H] IrI->IrIII_Bpin + B₂pin₂ (Oxidative Addition) IrV [(Ind)Ir(V)(Bpin)₂(H)(Ar)] IrIII_Bpin->IrV + Ar-H (C-H Activation) IrIII_Ar [(Ind)Ir(III)(Bpin)(Ar)] IrV->IrIII_Ar - HBpin (Reductive Elimination) IrIII_Ar->IrI + B₂pin₂ - Ar-Bpin Product_out Ar-Bpin IrIII_Ar->Product_out

Caption: Postulated catalytic cycle for iridium-catalyzed C-H borylation.[11]

Experimental Protocol: Aromatic C-H Borylation

The following is a general procedure for the [Ir(cod)(Ind)]-catalyzed borylation of an aromatic substrate. Optimization of reaction conditions (solvent, temperature, catalyst loading) may be necessary for specific substrates.

Materials:

  • (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I), [Ir(cod)(Ind)]

  • Bis(pinacolato)diboron, B₂pin₂

  • Aromatic substrate

  • Anhydrous solvent (e.g., THF, cyclohexane, or methyl tert-butyl ether)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aromatic substrate, B₂pin₂, and [Ir(cod)(Ind)] to a dry reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and remove it from the glovebox.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 12-24 hours). Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Representative Quantitative Data for C-H Borylation:

SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference(s)
Benzene1.0Cyclohexane8016>95
1,3-Dichlorobenzene1.5THF801290
Thiophene2.0MTBE1002485

Note: Yields are for the isolated product after purification.

Safety, Handling, and Disposal

As an organometallic compound and a catalyst containing a heavy metal, [Ir(cod)(Ind)] requires careful handling to minimize risks.

Handling:

  • Always handle the compound in a well-ventilated fume hood or glovebox.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • The compound is air-stable for short periods but should be stored under an inert atmosphere for long-term preservation of its catalytic activity.

Disposal:

  • Dispose of waste containing iridium in accordance with local, state, and federal regulations.

  • Heavy metal waste should not be disposed of in regular trash or down the drain.

  • Spent catalyst and contaminated materials should be collected in a designated, sealed waste container.

  • Consider methods for iridium recycling from spent catalysts, which can be both economically and environmentally beneficial.[12]

Conclusion

(1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) is a highly valuable and versatile catalyst for C-H functionalization reactions. Its enhanced reactivity, attributed to the indenyl effect, makes it a superior choice for many transformations compared to traditional cyclopentadienyl-based catalysts. The ability to efficiently catalyze C-H borylation, among other reactions, provides a powerful tool for the synthesis of complex molecules, with significant implications for the pharmaceutical and fine chemical industries. By understanding its properties, synthesis, and catalytic mechanisms, and by adhering to strict safety protocols, researchers can effectively harness the potential of this remarkable organometallic compound.

References

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Introduction: The Unique Role of (Indenyl)iridium(I) Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Handling of (Indenyl)iridium(I) Compounds

In the landscape of organometallic chemistry and its applications in catalysis and drug development, (indenyl)iridium(I) compounds occupy a position of significant interest. Their utility, particularly as catalyst precursors, stems from a unique electronic and structural feature known as the "indenyl effect." This phenomenon imparts enhanced reactivity compared to their more common cyclopentadienyl (Cp) analogues, making them highly effective in a variety of chemical transformations, including C-H activation, hydrogenation, and cross-coupling reactions.[1][2] The very properties that make these compounds potent catalysts also dictate their stability and handling requirements. An 18-electron indenyl complex can readily undergo ligand substitution through an associative pathway, a mechanism typically inaccessible to their Cp counterparts.[3] This is facilitated by the ability of the indenyl ligand to "slip" from an η⁵ to an η³ coordination mode, temporarily opening a coordination site on the iridium center.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing the stability of (indenyl)iridium(I) compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into their safe and effective handling, storage, and application.

The Indenyl Effect: A Structural and Electronic Rationale for Reactivity

The enhanced reactivity of indenyl complexes is not arbitrary; it is a direct consequence of the fused benzene ring on the cyclopentadienyl moiety. This aromatic fusion provides electronic stabilization when the indenyl ligand undergoes a haptotropic shift, or "ring slippage," from an η⁵-coordination (binding through all five carbons of the five-membered ring) to an η³-coordination (binding through three carbons).[4] This slippage vacates a coordination site on the iridium center, allowing for an associative mechanism for ligand substitution, which is kinetically much more favorable than the dissociative pathways required for stable 18-electron Cp complexes.[3]

X-ray crystal structures of indenyl complexes provide direct evidence of this phenomenon, often showing a distortion or "kinking" of the indenyl ligand and elongated bonds between the iridium and the bridgehead carbons of the five-membered ring.[5] This inherent structural flexibility is the key to their catalytic prowess.

Caption: The indenyl effect: facile equilibrium between η⁵ and η³ coordination modes.

Synthesis of a Key Precursor: (η⁵-Indenyl)(1,5-cyclooctadiene)iridium(I)

A common and versatile entry point into (indenyl)iridium(I) chemistry is the synthesis of (η⁵-Indenyl)(1,5-cyclooctadiene)iridium(I), often abbreviated as (Ind)Ir(COD). This compound serves as a stable precursor from which the labile cyclooctadiene (COD) ligand can be easily displaced by other ligands, such as phosphines or carbon monoxide.[6]

Experimental Protocol: Synthesis of (Ind)Ir(COD)

This protocol is adapted from established literature procedures.[6] The causality for each step is critical: the reaction must be conducted under strictly anaerobic and anhydrous conditions because both the lithium indenide reagent and the final product are sensitive to air and moisture.

Materials:

  • Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂

  • Indene, freshly distilled

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous hexanes

Procedure:

  • Preparation of Lithium Indenide: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve freshly distilled indene in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of n-BuLi solution dropwise with stirring. The causality here is temperature control; exothermic deprotonation can lead to side reactions if the temperature is not maintained. Allow the solution to warm to room temperature and stir for 1-2 hours to ensure complete formation of lithium indenide.

  • Synthesis of (Ind)Ir(COD): In a separate Schlenk flask, suspend 0.5 equivalents of [Ir(COD)Cl]₂ in anhydrous THF.

  • Slowly add the freshly prepared lithium indenide solution to the [Ir(COD)Cl]₂ suspension at room temperature. The reaction is typically rapid, indicated by a color change and dissolution of the iridium dimer.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup and Isolation: Remove the THF solvent under reduced pressure.

  • Extract the resulting solid with anhydrous hexanes. The lithium chloride byproduct is insoluble in hexanes and can be removed by filtration through a cannula or a filter frit under an inert atmosphere.

  • Concentrate the hexane solution and cool to -20 °C to -40 °C to crystallize the product.

  • Isolate the resulting crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum. The final product is typically a crystalline solid.

Synthesis_Workflow start Start: Inert Atmosphere (N₂/Ar) reagent1 Dissolve Indene in Anhydrous THF start->reagent1 reagent3 Suspend [Ir(COD)Cl]₂ in Anhydrous THF start->reagent3 reagent2 Add n-BuLi at 0°C (Forms Lithium Indenide) reagent1->reagent2 reaction Combine Reagents at RT (Reaction Occurs) reagent2->reaction reagent3->reaction workup1 Remove Solvent (Vacuum) reaction->workup1 workup2 Extract with Anhydrous Hexanes workup1->workup2 workup3 Filter to Remove LiCl workup2->workup3 workup4 Concentrate and Crystallize (-20°C) workup3->workup4 product Isolate (Ind)Ir(COD) Crystals workup4->product

Caption: Synthetic workflow for (Indenyl)iridium(I)(COD).

Stability Profile and Decomposition

The stability of (indenyl)iridium(I) compounds is a critical consideration for their storage and use. While specific stability can vary with ancillary ligands, a general profile can be established for common precursors like (Ind)Ir(COD).

FactorStability / Reactivity ProfileHandling & Storage Recommendations
Atmospheric Oxygen Highly sensitive. Can lead to oxidation of the Ir(I) center and/or decomposition of the ligands. Some cyclometalated Ir(III) complexes are noted to be air-stable, but this is not typical for Ir(I) precursors.[7]Strictly handle and store under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk techniques.[8][9]
Moisture Sensitive. Can lead to hydrolysis and decomposition.Use anhydrous solvents and reagents for all manipulations. Store in a desiccated environment within a glovebox.[10]
Thermal Stress Moderately stable as solids at room temperature but will decompose upon significant heating. Decomposition temperatures vary by compound. Volatility and thermal stability are highly dependent on the ligands.[11]Store at reduced temperatures (e.g., 4 °C or -20 °C) for long-term stability.[12] Avoid prolonged heating in solution unless it is part of a specific reaction protocol.
Light Potentially photosensitive, which can promote ligand dissociation or decomposition pathways.Store in amber vials or protect from light by wrapping containers in aluminum foil.[12]
Solvents Generally soluble in common organic solvents like THF, toluene, and dichloromethane. Reactive with chlorinated solvents over time, a known issue with similar ruthenium hydride complexes which can form chloride adducts.[13]Use freshly distilled, anhydrous, and deoxygenated solvents. Avoid prolonged storage in solution, especially in chlorinated solvents. Prepare solutions fresh before use.

Safe Handling and Storage: A Validating System

A self-validating system for handling these sensitive compounds involves treating them as air, moisture, and potentially light-sensitive at all times. The integrity of the experiment depends on the integrity of the handling protocol.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory:

  • Safety glasses or goggles.[9]

  • Flame-retardant lab coat.

  • Chemically resistant gloves (e.g., nitrile).[8]

Handling Workflow

The following workflow ensures the compound's integrity from receipt to disposal.

Handling_Workflow receive Receive Compound inspect Inspect Container Seal (Is it intact?) receive->inspect yes Yes inspect->yes no No inspect->no transfer Transfer to Glovebox yes->transfer contact Contact Supplier Do Not Use no->contact storage Store in Freezer (-20°C) Inside Glovebox Protected from Light transfer->storage weigh Weigh for Reaction Inside Glovebox storage->weigh Prepare for Use dissolve Dissolve in Anhydrous, Deoxygenated Solvent weigh->dissolve react Perform Reaction Under Inert Atmosphere dissolve->react quench Quench Reaction Appropriately react->quench dispose Dispose of Waste (Follow Institutional Protocol) quench->dispose

Caption: Decision workflow for handling sensitive (indenyl)iridium(I) compounds.

Characterization and Monitoring Stability

The stability and purity of (indenyl)iridium(I) compounds are typically assessed using a combination of spectroscopic techniques.

  • NMR Spectroscopy (¹H, ¹³C, ³¹P): This is the primary tool for confirming the structure and purity of the compounds in solution. The appearance of new signals or broadening of existing ones can indicate decomposition or fluxional processes. For phosphine adducts, ³¹P NMR is particularly diagnostic.

  • X-ray Crystallography: Provides unambiguous structural information for solid-state compounds, confirming the coordination mode (hapticity) of the indenyl ligand and the overall geometry of the complex.[5][14]

  • Infrared (IR) Spectroscopy: Useful for identifying specific functional groups, such as the characteristic strong C-O stretching bands in carbonyl derivatives that form upon reaction with CO.[15]

  • Elemental Analysis: Confirms the bulk purity of the isolated solid material.

Decomposition can often be visually observed as a color change (e.g., from a defined crystalline color to a dark, insoluble material) or by the formation of iridium metal deposits (iridium black).

Conclusion

(Indenyl)iridium(I) compounds are powerful tools in modern chemistry, offering catalytic activities that often surpass their cyclopentadienyl counterparts. This enhanced reactivity, rooted in the electronic stabilization of the η³-indenyl coordination mode, is inextricably linked to their stability. A thorough understanding of their sensitivity to atmospheric conditions, temperature, and light is not merely a safety precaution but a prerequisite for reproducible and successful research. By employing rigorous inert atmosphere techniques, appropriate storage conditions, and validated handling protocols, researchers can harness the full potential of these remarkable organometallic complexes in catalysis and the synthesis of novel therapeutics.

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The Dawn of a New Era in Synthesis: An In-depth Technical Guide to the Discovery and Application of Iridium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the carbon-hydrogen (C-H) bond, the most ubiquitous linkage in organic molecules, was regarded by synthetic chemists as largely inert. Its selective functionalization remained a "holy grail," a formidable challenge that, if overcome, would revolutionize the construction of complex molecules. This guide delves into the seminal discovery and subsequent flourishing of iridium-catalyzed C-H activation, a technology that has transformed this once-elusive goal into a powerful and practical tool for researchers, scientists, and drug development professionals. We will explore the fundamental principles, showcase field-proven applications, and provide detailed protocols to empower you to harness the transformative potential of this remarkable chemistry.

I. The Genesis: From Stoichiometric Observation to Catalytic Reality

The journey towards catalytic C-H activation was a gradual one, marked by key stoichiometric discoveries that laid the theoretical groundwork. However, it was a landmark discovery in the early 1980s that truly ignited the field. Robert Bergman's research group at the University of California, Berkeley, demonstrated the first instance of intermolecular C-H bond activation of saturated hydrocarbons by a soluble organometallic complex.[1] They found that a low-valent iridium(I) complex, generated by photochemical expulsion of dihydrogen from a dihydride precursor, could insert into the C-H bonds of alkanes to form stable hydrido(alkyl)metal complexes.[1] This discovery was a paradigm shift, proving that even the most unreactive C-H bonds could be cleaved under mild conditions.

While Bergman's initial system was stoichiometric, it opened the door to the development of catalytic processes. The challenge then became turning over the catalyst to achieve a productive and efficient transformation. This pivotal step was later realized through the independent and concurrent work of John F. Hartwig and Milton Smith, who developed the first practical iridium-catalyzed C-H borylation reactions.[2] This breakthrough was instrumental in transitioning C-H activation from a chemical curiosity to a widely adopted synthetic methodology.

II. The Core of the Reaction: Mechanistic Insights into Iridium-Catalyzed C-H Functionalization

The power of iridium catalysis lies in its ability to selectively cleave C-H bonds and forge new carbon-carbon and carbon-heteroatom bonds. While a spectrum of transformations is now possible, three core reactions form the bedrock of iridium-catalyzed C-H functionalization: borylation, amination, and arylation. Understanding their respective mechanisms is crucial for rational catalyst and substrate selection and for troubleshooting experimental outcomes.

A Comparative Overview of Catalytic Cycles

While the specifics of each reaction vary, a generalized catalytic cycle for directed iridium-catalyzed C-H activation can be conceptualized. The cycle typically begins with the coordination of a directing group on the substrate to the iridium center. This is followed by the critical C-H activation step, often proceeding through a concerted metalation-deprotonation (CMD) pathway to form a cyclometalated iridium intermediate.[3] This intermediate then engages with the coupling partner, leading to the formation of the desired product and regeneration of the active catalyst.

cluster_cycle Generalized Catalytic Cycle Ir_cat Active Ir(I) or Ir(III) Catalyst Coord Coordination to Directing Group Ir_cat->Coord Substrate CMD C-H Activation (CMD) Coord->CMD Cyclo Cyclometalated Intermediate CMD->Cyclo React Reaction with Coupling Partner Cyclo->React Coupling Partner Product_form Product Formation React->Product_form Regen Catalyst Regeneration Product_form->Regen Product Regen->Ir_cat

Caption: A generalized catalytic cycle for directed iridium-catalyzed C-H activation.

1. C-H Borylation: The Workhorse Reaction

Iridium-catalyzed C-H borylation has become the most widely used C-H functionalization reaction due to the versatility of the resulting boronate esters in subsequent cross-coupling reactions.[2] The generally accepted mechanism for arene C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[4][5] The active Ir(III)-tris(boryl) catalyst undergoes oxidative addition into an aromatic C-H bond to form a high-valent Ir(V) intermediate. Reductive elimination of the arylboronate ester then regenerates an Ir(III) species, which is subsequently converted back to the active catalyst by reaction with the boron source (e.g., B₂pin₂).

cluster_borylation Ir(III)/Ir(V) Catalytic Cycle for C-H Borylation IrIII [Ir(III)(boryl)₃L₂] IrV [Ir(V)(H)(aryl)(boryl)₃L₂] IrIII->IrV Arene C-H Oxidative Addition Product_release Aryl-B(pin) + [Ir(III)(H)(boryl)₂L₂] IrV->Product_release Reductive Elimination Product_release->IrIII Regeneration Catalyst_regen [Ir(III)(boryl)₃L₂] Product_release->Catalyst_regen + B₂pin₂

Caption: The Ir(III)/Ir(V) catalytic cycle for C-H borylation.

2. C-H Amination: Forging C-N Bonds Directly

Direct C-H amination offers a streamlined approach to synthesizing anilines and other nitrogen-containing compounds, which are prevalent in pharmaceuticals.[6][7] The mechanism often involves a Cp*Ir(III) catalyst and an azide-based aminating reagent.[7][8] The reaction typically proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond cleavage is assisted by a carboxylate or other basic ligand. The resulting iridacycle then reacts with the azide, leading to the formation of an iridium-nitrenoid intermediate, which upon reductive elimination and protonolysis, furnishes the aminated product.

3. C-H Arylation: A New Paradigm for Biaryl Synthesis

Iridium-catalyzed C-H arylation provides a powerful alternative to traditional cross-coupling methods for the synthesis of biaryls. A key mechanistic feature of some iridium-catalyzed arylations, particularly those using diaryliodonium salts as the arylating agent, is the concept of "oxidatively induced reductive elimination".[9][10][11][12] In this pathway, the reductive elimination of the C-C bond from an Ir(III) intermediate is often a high-energy process. To overcome this, the Ir(III) center is first oxidized to a higher oxidation state (e.g., Ir(IV) or Ir(V)), which significantly lowers the barrier for the subsequent C-C bond-forming reductive elimination.[9][12]

III. In the Trenches: Practical Applications and Experimental Protocols

The true measure of a synthetic methodology lies in its practical utility. Iridium-catalyzed C-H activation has proven its mettle in the demanding arena of drug discovery and development, enabling the late-stage functionalization of complex molecules.[13][14][15] This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis.

A. Case Study: Late-Stage Functionalization in Drug Discovery

A compelling example of the power of this technology is the late-stage modification of existing drugs. For instance, iridium-catalyzed C-H borylation has been employed to introduce new functional groups into complex drug scaffolds, leading to the discovery of derivatives with improved pharmacological properties.[15] The ability to selectively modify a single C-H bond in a molecule replete with other functional groups is a testament to the high selectivity and functional group tolerance of these iridium catalysts. One notable example involves the modification of Celecoxib, a selective COX-2 inhibitor.[16] Researchers have utilized iridium-catalyzed deuteration, a related C-H activation process, to study the metabolic stability of the drug.[16]

B. Experimental Protocols: A Step-by-Step Guide

To facilitate the adoption of these powerful methods, we provide detailed, step-by-step protocols for the three core iridium-catalyzed C-H activation reactions. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

General Experimental Workflow

A typical experimental setup for an iridium-catalyzed C-H activation reaction involves the careful assembly of the catalyst, ligand, substrate, and reagents under an inert atmosphere. The reaction is then heated for a specified period, followed by a standard workup and purification procedure.

cluster_workflow General Experimental Workflow Start Start Assemble Assemble Catalyst, Ligand, Substrate, and Reagents in a Glovebox Start->Assemble Solvent Add Solvent Assemble->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for an iridium-catalyzed C-H activation reaction.

Protocol 1: Iridium-Catalyzed C-H Borylation of a Heteroarene [17]

This protocol describes a general procedure for the borylation of a heteroaromatic substrate using [Ir(COD)OMe]₂ as the catalyst precursor and a phenanthroline-based ligand.

Parameter Value Notes
Reactants
Heteroarene1.0 equiv (0.5 mmol)Substrate should be pure and dry.
B₂pin₂1.5 equiv (0.75 mmol)Bis(pinacolato)diboron.
[Ir(COD)OMe]₂1.5 mol %Iridium catalyst precursor.
Ligand3.0 mol %e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline.
Solvent Cyclohexane (5.0 mL)Anhydrous and degassed.
Reaction Conditions
Temperature80 °C
Time12-24 hMonitor by GC/MS or LC/MS.
Workup
1.Cool to room temperature.
2.Filter through a pad of silica gel.Elute with ethyl acetate.
3.Concentrate the filtrate under reduced pressure.
4.Purify by flash column chromatography.

Protocol 2: Directed Iridium-Catalyzed C-H Amination with an Organic Azide [6][7][18]

This protocol outlines a procedure for the directed ortho-amination of a benzamide derivative using a Cp*Ir(III) catalyst and an azide as the nitrogen source.

Parameter Value Notes
Reactants
Benzamide Substrate1.0 equiv (0.2 mmol)Must contain a directing group.
Organic Azide1.5 equiv (0.3 mmol)e.g., 2,2,2-trichloroethoxycarbonyl azide.[7][8]
[Cp*IrCl₂]₂2.5 mol %Iridium catalyst precursor.
AgSbF₆10 mol %Additive.
NaOAc20 mol %Base.
Solvent 1,2-Dichloroethane (DCE) (1.0 mL)Anhydrous and degassed.
Reaction Conditions
Temperature60 °C
Time12 hMonitor by TLC or LC/MS.
Workup
1.Cool to room temperature.
2.Dilute with dichloromethane.
3.Wash with water and brine.
4.Dry over Na₂SO₄ and concentrate.
5.Purify by flash column chromatography.

Protocol 3: Iridium-Catalyzed C-H Arylation with a Diaryliodonium Salt [10][11]

This protocol details the ortho-arylation of a substrate bearing a directing group using a cationic iridium(III) catalyst and a diaryliodonium salt as the arylating agent.

Parameter Value Notes
Reactants
Substrate1.0 equiv (0.2 mmol)With a suitable directing group.
Diaryliodonium Salt1.2 equiv (0.24 mmol)e.g., diphenyliodonium triflate.
[Cp*Ir(MeCN)₃][SbF₆]₂5 mol %Cationic iridium catalyst.
Ag₂CO₃2.0 equiv (0.4 mmol)Base and halide scavenger.
Solvent Dichloromethane (DCM) (2.0 mL)Anhydrous and degassed.
Reaction Conditions
TemperatureRoom Temperature to 40 °C
Time12-24 hMonitor by LC/MS.
Workup
1.Filter through Celite.
2.Concentrate the filtrate.
3.Purify by preparative TLC or column chromatography.

IV. The Horizon: Future Directions and Emerging Trends

The field of iridium-catalyzed C-H activation continues to evolve at a rapid pace. Current research is focused on several key areas:

  • Expansion of Reaction Scope: Developing new catalytic systems to enable novel transformations and functionalization of a wider range of C-H bonds, including challenging sp³ C-H bonds.

  • Enhanced Selectivity: Designing more sophisticated ligands and directing groups to achieve even higher levels of regio-, chemo-, and stereoselectivity.

  • Sustainable Chemistry: Developing more environmentally friendly reaction conditions, including the use of greener solvents and more efficient catalysts.

  • High-Throughput Experimentation (HTE): Utilizing automated platforms to accelerate the discovery and optimization of new C-H activation methodologies.[17]

The continued exploration of these frontiers promises to further solidify iridium-catalyzed C-H activation as an indispensable tool in the modern synthetic chemist's arsenal, paving the way for the discovery and development of the next generation of medicines and advanced materials.

V. References

  • Bergman, R. G. (1984). Activation of alkanes with organotransition metal complexes. Science, 223(4639), 902-908.

  • Gao, P., Guo, W., Xue, J., Zhao, Y., Yuan, Y., Xia, Y., & Shi, Z. (2015). Iridium(III)-Catalyzed Direct Arylation of C–H Bonds with Diaryliodonium Salts. Journal of the American Chemical Society, 137(38), 12231-12240.

  • Gao, P., Yuan, Y., Zhao, Y., & Shi, Z. (2016). Iridium(iii)-catalyzed regioselective direct arylation of sp 2 C–H bonds with diaryliodonium salts. Organic & Biomolecular Chemistry, 14(29), 7109-7113.

  • Weis, E. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Doctoral thesis, Stockholm University.

  • Weis, E., Johansson, M., Martin-Matute, B., & Olofsson, B. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. Cell Reports Physical Science, 2(5), 100434.

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric C-H Borylation Using Iridium-Based Catalysts.

  • Weis, E., Johansson, M., Korsgren, P., Martin-Matute, B., & Olofsson, B. (2022). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. JACS Au, 2(4), 849-859.

  • Huwyler, N., & Carreira, E. M. (2020). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 120(5), 2628-2687.

  • Gao, P., Yuan, Y., Zhao, Y., & Shi, Z. (2016). Iridium(iii)-catalyzed regioselective direct arylation of sp(2) C-H bonds with diaryliodonium salts. Organic & Biomolecular Chemistry, 14(29), 7109-7113.

  • Gao, P., Guo, W., Xue, J., Zhao, Y., Yuan, Y., Xia, Y., & Shi, Z. (2015). Iridium(III)-catalyzed direct arylation of C-H bonds with diaryliodonium salts. Journal of the American Chemical Society, 137(38), 12231-12240.

  • O'Duill, M., & MacMillan, D. W. C. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 981-999.

  • Kerr, W. J., Knox, G. J., & Reid, M. (2018). Iridium-Catalyzed C−H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. Organometallics, 37(15), 2534-2545.

  • Bergman, R. G. (1984). Activation of alkanes with organotransition metal complexes. Science, 223(4639), 902-908.

  • Hartwig, J. F. (2010). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds. Journal of the American Chemical Society, 132(41), 14474-14475.

  • BenchChem. (2025). A Step-by-Step Guide to Iridium-Catalyzed C-H Activation: Protocols and Applications.

  • Zakis, J. M., Lipina, R. A., Bell, S., Williams, S. R., Mathis, M., Johansson, M. J., ... & Smejkal, T. (2024). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 14(1), 436-447.

  • Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(14), 3632-3635.

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign.

  • Google Patents. (2016). Method for synthesizing celecoxib. CN105753783A.

  • Asghari, S., Ramezani, M., & Ramezani, F. (2018). Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iranian Journal of Pharmaceutical Research, 17(2), 565-572.

  • Preshlock, S., Ghaffari, B., Marder, T. B., & Steel, P. G. (2016). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 14(30), 7244-7253.

  • Dracz, M., & Skowerski, K. (2020). Catalytic Enantioselective Functionalizations of C-H Bonds by Chiral Iridium Complexes. Catalysts, 10(9), 1033.

  • Reddy, G. J., Kumar, M. S., & Reddy, P. P. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.

  • Dong, X., Shang, M., Chen, S., & Zhang, T. (2022). Carbonyl-Assisted Iridium-Catalyzed C–H Amination Using 2,2,2-Trichloroethoxycarbonyl Azide. The Journal of Organic Chemistry, 87(21), 13990-14004.

  • Weis, E., Johansson, M., Korsgren, P., Martin-Matute, B., & Olofsson, B. (2022). Merging Directed C-H Activations with High-Throughput Experimentation: Development of Predictable Iridium-Catalyzed C-H Amination. ChemRxiv.

  • Dong, X., Shang, M., Chen, S., & Zhang, T. (2022). Carbonyl-Assisted Iridium-Catalyzed C-H Amination Using 2,2,2-Trichloroethoxycarbonyl Azide. The Journal of Organic Chemistry, 87(21), 13990-14004.

  • Gurdere, M. B., Ceylan, S., & Yencilek, B. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 22(10), 1648.

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A Technical Guide to the Fundamental Reaction Mechanisms of Iridium(I) Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Iridium, a third-row transition metal, has emerged as a uniquely powerful element in homogeneous catalysis.[1] Complexes in its +1 oxidation state (d⁸ configuration) are particularly significant, serving as entry points to catalytic cycles that facilitate a vast array of synthetic transformations, from hydrogenations to complex C-H functionalizations.[1][2] This guide provides an in-depth exploration of the core mechanistic principles governing Iridium(I) catalysts. We will dissect the elementary steps—oxidative addition, reductive elimination, and migratory insertion—and illustrate how they assemble into catalytic cycles of paramount importance in modern synthesis. This document is designed to bridge fundamental organometallic principles with practical application, offering field-proven insights for professionals in research and drug development.

Introduction: The Unique Position of Iridium(I) in Catalysis

Iridium(I) complexes, typically featuring a square planar geometry and a 16-electron count, are coordinatively unsaturated.[3][4] This electronic and geometric configuration makes them primed for reactivity. Unlike their lighter congeners, rhodium and cobalt, iridium forms exceptionally stable bonds with a variety of substrates and intermediates, particularly in higher oxidation states (Ir(III) and Ir(V)). This stability allows for the isolation and characterization of key intermediates, providing invaluable mechanistic insight.[5][6] Furthermore, the large crystal field stabilization energy associated with iridium's d⁶ configuration (Ir³⁺) makes the transition to higher oxidation states a common and crucial feature of its catalytic cycles.[7]

Two archetypal Ir(I) complexes laid the conceptual groundwork for much of the field:

  • Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂]): First reported in 1961, this air-stable, 16-electron complex is renowned for its ability to undergo oxidative addition with numerous electrophiles, including H₂, HCl, and CH₃I, increasing iridium's oxidation state from +1 to +3.[1][3] Its reversible binding of molecular oxygen was a landmark discovery.[3]

  • Crabtree's Catalyst ([Ir(COD)(PCy₃)(py)]PF₆): Developed in 1977, this cationic complex demonstrated unprecedented activity for the hydrogenation of even highly substituted, sterically hindered alkenes under mild conditions, significantly expanding the scope of homogeneous hydrogenation.[8][9][10]

The diverse reactivity of these and other Ir(I) systems stems from a series of fundamental, stepwise transformations that form the basis of their catalytic cycles.

The Mechanistic Cornerstone: Fundamental Reaction Steps

The catalytic prowess of Iridium(I) is built upon a foundation of elementary organometallic reactions. Understanding these individual steps is critical to comprehending and designing complex catalytic systems.

Oxidative Addition

Oxidative addition is the reaction where the iridium center's oxidation state and coordination number increase, typically by two.[11][12] For an Ir(I), d⁸, 16-electron complex, this results in an Ir(III), d⁶, 18-electron species.[1][3] This step is crucial for activating stable bonds like H-H, C-H, and C-X.

  • Causality and Mechanism: The reaction involves the metal center acting as both a Lewis base (donating electron density into the σ* anti-bonding orbital of the substrate) and a Lewis acid (accepting electron density from the σ bonding orbital).[12]

    • Concerted Mechanism: For non-polar substrates like H₂, the addition occurs via a three-centered transition state, resulting in cis-addition of the two fragments.[12] The reaction of H₂ with Vaska's complex is a classic example.[11][12]

    • Sₙ2-Type Mechanism: For polar, electrophilic substrates like methyl iodide (CH₃I), the reaction proceeds through a nucleophilic attack by the electron-rich metal center on the electrophilic carbon, displacing the iodide, which then coordinates to the now more oxidized metal center.

  • Influencing Factors: The propensity for oxidative addition is enhanced by:

    • Electron-donating ligands: These increase the electron density on the iridium center, making it more nucleophilic and more easily oxidized.

    • Weakly coordinating anions: In cationic complexes, replacing a coordinating anion (like Cl⁻) with a very weakly coordinating one (like BArF⁻ or a carborane) can dramatically increase the catalyst's reactivity toward oxidative addition.[13]

Reductive Elimination

Reductive elimination is the microscopic reverse of oxidative addition.[11][14][15] In this step, two cis-disposed ligands on the metal center couple and are expelled as a single molecule, reducing the metal's oxidation state and coordination number by two.[12] For an Ir(III) complex, this regenerates an Ir(I) species, closing the catalytic cycle.

  • Causality and Mechanism: This is the primary bond-forming step in many catalytic cycles. For reductive elimination to occur, the two groups to be eliminated must be adjacent in the metal's coordination sphere.[11][12] The process is favored when the newly formed bond (e.g., C-H or C-C) is strong.[11] Electron-withdrawing ligands on the metal can promote reductive elimination by stabilizing the lower oxidation state.[16]

Migratory Insertion

Migratory insertion involves the insertion of an unsaturated ligand (like an alkene, alkyne, or carbon monoxide) into an adjacent metal-hydride (M-H) or metal-alkyl (M-C) bond.[17][18] Crucially, the reaction proceeds by the movement of the hydride or alkyl group onto the unsaturated ligand, not the other way around. This creates a vacant coordination site on the metal.

  • Causality and Mechanism: This step is key in polymerization, hydroformylation, and hydrogenation reactions.[18] For example, in alkene hydrogenation, the insertion of the coordinated alkene into an Ir-H bond forms an iridium-alkyl intermediate.[8] The regiochemistry and stereochemistry of this step are often pivotal in determining the final product's structure, especially in asymmetric catalysis.

Iridium(I) in Action: Key Catalytic Cycles

These fundamental steps combine to form elegant and efficient catalytic cycles. Below are two of the most significant examples.

Alkene Hydrogenation

Crabtree's catalyst and its derivatives are exceptionally active for the hydrogenation of unfunctionalized alkenes.[8][9] The generally accepted mechanism involves an Ir(I)/Ir(III) or, in some cases, an Ir(III)/Ir(V) cycle.

Catalytic Cycle: Alkene Hydrogenation (Ir(I)/Ir(III))

  • Activation: The Ir(I) precatalyst binds the alkene substrate.

  • Oxidative Addition: Molecular hydrogen (H₂) adds to the iridium center, forming a six-coordinate Ir(III) dihydride species.[8]

  • Migratory Insertion: The coordinated alkene inserts into one of the Ir-H bonds, forming an Ir(III)-alkyl-hydride intermediate. This is often the rate-determining and selectivity-determining step.

  • Reductive Elimination: The alkyl and remaining hydride ligand couple and eliminate from the metal, forming the saturated alkane product and regenerating the active Ir(I) catalyst.[8]

Alkene Hydrogenation cluster_cycle Iridium(I)/Iridium(III) Cycle Ir1 [LₙIr¹]⁺ Active Catalyst Ir3_H2 [LₙIr³(H)₂(Alkene)]⁺ Ir(III) Dihydride Ir1->Ir3_H2 + Alkene + H₂ (Oxidative Addition) Ir3_Alkyl [LₙIr³(H)(Alkyl)]⁺ Ir(III) Alkyl Hydride Ir3_H2->Ir3_Alkyl (Migratory Insertion) Ir3_Alkyl->Ir1 - Alkane (Reductive Elimination)

Caption: Generalized catalytic cycle for Ir(I)/Ir(III) alkene hydrogenation.

Directed C-H Activation

Iridium catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds.[2] This approach avoids the need for pre-functionalized starting materials. Many of these reactions use Ir(III) precatalysts, but the catalytic cycle often involves Ir(I) intermediates or relies on principles established from Ir(I) chemistry. A common strategy involves a directing group on the substrate that coordinates to the iridium center, delivering the catalyst to a specific C-H bond.

Catalytic Cycle: Directed C-H Activation/Functionalization

  • Coordination: The directing group (DG) on the substrate coordinates to the Ir(I) or Ir(III) center.

  • C-H Activation: The targeted C-H bond is cleaved, often through a concerted metalation-deprotonation (CMD) mechanism, forming a five-membered iridacycle intermediate. This is a formal oxidative addition.[2]

  • Reaction with Partner: The coupling partner (e.g., an alkyne or alkene) coordinates and inserts into the Ir-C bond.

  • Reductive Elimination: The newly formed C-C bond is created via reductive elimination, releasing the functionalized product.

  • Catalyst Regeneration: Ligand exchange regenerates the active catalyst for the next turnover.

CH Activation cluster_ch Iridium-Catalyzed C-H Functionalization Catalyst [Ir] Catalyst Coord Substrate Coordination Catalyst->Coord + Substrate-DG Iridacycle Iridacycle Intermediate (C-H Activation) Coord->Iridacycle (CMD) Insertion Coupling Partner Insertion Iridacycle->Insertion + Coupling Partner Product Functionalized Product Insertion->Product (Reductive Elimination) Product->Catalyst Catalyst Regeneration

Caption: Simplified workflow for directed C-H functionalization.

Experimental Protocols for Mechanistic Elucidation

Probing these reaction mechanisms requires a combination of spectroscopic, kinetic, and computational techniques. A self-validating protocol ensures that observations are consistent with a proposed catalytic cycle.

Data Presentation: Spectroscopic Signatures of Iridium Intermediates

Spectroscopy is vital for identifying intermediates. Changes in the coordination sphere and oxidation state of iridium cause characteristic shifts in NMR and IR spectra.

Iridium SpeciesOxidation StateElectron CountTypical ³¹P NMR Shift (vs. Free PPh₃)Typical ν(CO) (cm⁻¹)Key Features
Ir(I) Square Planar+116Downfield shift~1960 (Vaska's)[3]Diamagnetic, sharp NMR signals.
Ir(III) Octahedral+318Upfield shift~2050 (Vaska's + O₂)[3]Hydride signals in ¹H NMR (upfield, e.g., -10 to -25 ppm).

This table provides representative data. Actual values are highly dependent on the full ligand set.

Experimental Protocol: In-situ NMR Monitoring of a Catalytic Reaction

This protocol describes a method to follow the progress of a catalytic reaction in real-time to gather kinetic data and identify potential intermediates.

Objective: To monitor the hydrogenation of a model alkene catalyzed by an Ir(I) complex.

Materials:

  • Iridium(I) precatalyst (e.g., [Ir(COD)Cl]₂)

  • Ligand (e.g., a phosphine or P,N ligand)

  • Alkene substrate

  • Deuterated solvent (e.g., CD₂Cl₂)

  • Internal standard (e.g., hexamethyldisilane)

  • NMR tube with a J. Young valve

  • Hydrogen gas source

Methodology:

  • Catalyst Preparation (The "Why"): In a glovebox, accurately weigh the Ir(I) precatalyst and ligand into a vial. Rationale: This ensures an oxygen- and moisture-free environment, preventing catalyst degradation. Add the deuterated solvent and stir to form the active catalyst solution. Rationale: The precatalyst and ligand often need to react to form the true catalytically active species.

  • Sample Preparation: In a separate vial, dissolve a known amount of the alkene substrate and the internal standard in the deuterated solvent. Rationale: The internal standard allows for precise quantification of substrate consumption and product formation over time.

  • Loading the NMR Tube: Transfer the substrate solution to the J. Young NMR tube. Using a gas-tight syringe, carefully add the catalyst solution. Seal the tube. Rationale: The J. Young valve allows the tube to be pressurized with gas while maintaining a seal.

  • Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum before introducing hydrogen. Rationale: This spectrum serves as the baseline, confirming the initial concentrations of all species.

  • Reaction Initiation: Connect the NMR tube to a hydrogen gas line via a manifold. Purge the tube by gently evacuating and backfilling with H₂ three times. Finally, pressurize the tube to the desired pressure (e.g., 1-4 atm). Rationale: Purging ensures the atmosphere is pure H₂, and constant pressure maintains a consistent H₂ concentration in solution.

  • Data Acquisition: Place the tube in the NMR spectrometer, which has been pre-shimmed and thermostatted to the desired reaction temperature. Acquire spectra at regular time intervals (e.g., every 5 minutes). Rationale: Automated acquisition provides a time-course data set. Stable temperature is crucial for reliable kinetic measurements.

  • Data Analysis: For each time point, integrate the signals corresponding to the substrate, product, and internal standard. Plot the concentration of the substrate versus time. Rationale: The shape of this curve provides information about the reaction order and allows for the calculation of the initial rate, which is essential for determining the rate law and validating the proposed mechanism. Look for new, transient signals, especially in the upfield hydride region of the ¹H spectrum or in the ³¹P spectrum, which may correspond to catalytic intermediates.

Conclusion and Authoritative Grounding

The fundamental reaction mechanisms of Iridium(I) catalysts—oxidative addition, reductive elimination, and migratory insertion—provide a powerful framework for understanding and predicting a wide range of chemical transformations. From the foundational chemistry of Vaska's complex to the high activity of Crabtree's catalyst in hydrogenation and the precision of modern C-H activation systems, these elementary steps are the common language. By mastering these principles and employing rigorous experimental techniques, researchers can continue to push the boundaries of what is possible in drug development and chemical synthesis, designing more efficient, selective, and sustainable chemical processes.

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  • Mwansa, J. M., & Page, M. I. (2019, December 11). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing.
  • LibreTexts. (2023, January 22). OA1: Intro to Oxidative Addition. Chemistry LibreTexts.
  • Wikipedia contributors. (n.d.). Migratory insertion. Wikipedia.
  • Wikipedia contributors. (n.d.). Crabtree's catalyst. Wikipedia.
  • Chikkali, S. H., & Netalkar, S. (2017). Migratory insertion. In Metal-Catalyzed Polymerization. Taylor & Francis.
  • Unknown. (2023, October 1). Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications. YouTube.
  • Wikipedia contributors. (n.d.). Oxidative addition. Wikipedia.
  • chemeurope.com. (n.d.). Crabtree's catalyst. chemeurope.com.
  • LibreTexts. (2023, December 3). 1.26: Oxidative Addition/Reductive Elimination. Chemistry LibreTexts.
  • Dydio, P., et al. (n.d.). Experimental and Theoretical Mechanistic Investigation of the Iridium-Catalyzed Dehydrogenative Decarbonylation of Primary Alcohols. Journal of the American Chemical Society.
  • Batista, V. S., et al. (2025, March 13). Control of Reversible Oxidative Addition/Reductive Elimination of Surface-Attached Catalysts by External Electric Fields. Batista Lab.
  • Dydio, P., et al. (2025, August 6). Experimental and Theoretical Mechanistic Investigation of the Iridium-Catalyzed Dehydrogenative Decarbonylation of Primary Alcohols. Request PDF - ResearchGate.

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A Spectroscopic Guide to (η⁵-Indenyl)(1,5-cyclooctadiene)iridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Reference for Researchers in Organometallic Chemistry and Catalysis

This guide provides a comprehensive overview of the key spectroscopic data used to identify and characterize the organometallic complex (η⁵-Indenyl)(1,5-cyclooctadiene)iridium(I), often abbreviated as [Ir(Ind)(COD)]. This air-sensitive, yellow crystalline solid serves as a valuable precursor and catalyst in a variety of organic transformations.[1] A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis and purity, and for studying its subsequent reactivity.

Molecular Structure and its Spectroscopic Implications

The iridium(I) center is coordinated in a "piano-stool" geometry. The η⁵-indenyl (Ind) ligand occupies the top position, while the bidentate 1,5-cyclooctadiene (COD) ligand binds through its two C=C double bonds at the base. This structure dictates the symmetry and electronic environment of the hydrogen and carbon atoms, which in turn gives rise to a distinct and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of [Ir(Ind)(COD)] in solution. Spectra are typically recorded in deuterated solvents such as benzene-d₆ (C₆D₆) or chloroform-d₃ (CDCl₃).[2]

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal multiplicity, and integration. The asymmetry of the indenyl ligand, compared to the more common cyclopentadienyl (Cp) ligand, results in a more complex set of signals for the five-membered ring protons.

Table 1: Typical ¹H NMR Spectroscopic Data for [Ir(Ind)(COD)] in C₆D₆

Chemical Shift (δ) ppmMultiplicityAssignmentKey Insights
~ 7.1 - 6.7MultipletAromatic protons (4H) of the indenyl six-membered ring.These signals are typically found in the aromatic region, shifted slightly upfield upon coordination.
~ 5.9TripletH2 proton of the indenyl five-membered ring (1H).The triplet arises from coupling to the H1 and H3 protons.
~ 5.4DoubletH1/H3 protons of the indenyl five-membered ring (2H).These protons are equivalent due to symmetry and couple with the H2 proton.
~ 3.8MultipletOlefinic protons (=CH) of the COD ligand (4H).Coordination to the iridium center shields these protons, shifting them significantly upfield from free COD (~5.6 ppm).
~ 2.1 - 1.7MultipletMethylene protons (-CH₂-) of the COD ligand (8H).These aliphatic protons appear as a complex multiplet.

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the complex.

Table 2: Typical ¹³C NMR Spectroscopic Data for [Ir(Ind)(COD)]

Chemical Shift (δ) ppmAssignmentKey Insights
~ 125 - 120Aromatic carbons of the indenyl six-membered ring.Confirms the presence of the fused benzene ring of the indenyl ligand.
~ 112Quaternary carbons of the indenyl ligand.Indicates the junction carbons between the five- and six-membered rings.
~ 85C2 carbon of the indenyl five-membered ring.This downfield shift is characteristic of the carbon flanked by two other CH groups in the coordinated ring.
~ 75C1/C3 carbons of the indenyl five-membered ring.These carbons are equivalent by symmetry.
~ 65Olefinic carbons (=CH) of the COD ligand.Coordination to iridium shields these carbons significantly.
~ 30Methylene carbons (-CH₂-) of the COD ligand.Located in the typical aliphatic region for sp³ hybridized carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule.[3][4][5] For [Ir(Ind)(COD)], the most diagnostic peaks are associated with the C-H and C=C bonds of the ligands.

Table 3: Key IR Absorption Bands for [Ir(Ind)(COD)]

Frequency (cm⁻¹)Vibration TypeAssignment
~ 3100 - 3000C-H stretchAromatic and olefinic C-H bonds of Ind and COD ligands.
~ 2950 - 2850C-H stretchAliphatic C-H bonds of the COD ligand.
~ 1600 - 1400C=C stretchAromatic C=C bonds of the indenyl ligand. The olefinic C=C stretch of the COD ligand is often weak or absent due to the symmetry of its coordination to the metal.

The mid-infrared region from 4,000–400 cm⁻¹ is typically used to study these fundamental vibrations.[3] The absence of strong bands around 1700 cm⁻¹ confirms the lack of carbonyl contaminants, and the absence of a broad band around 3400 cm⁻¹ indicates the sample is free of significant water or alcohol impurities.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and isotopic distribution. The molecular formula is C₁₇H₁₉Ir, with a calculated molecular weight of approximately 415.55 g/mol .[7][8][9][10]

Due to the natural isotopic abundance of iridium (¹⁹¹Ir and ¹⁹³Ir), the molecular ion peak ([M]⁺) will appear as a characteristic doublet, providing definitive evidence for the presence of a single iridium atom in the complex.

Experimental Protocols & Workflows

A common and reliable method for the synthesis of [Ir(Ind)(COD)] involves a one-pot reaction.[11]

Protocol:

  • Preparation of the Iridium Precursor: The commercially available iridium dimer, chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), is suspended in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation of Indene: In a separate flask, freshly distilled indene is treated with a strong base, such as sodium hydride (NaH) or a Grignard reagent, to generate the indenyl anion (Ind⁻).

  • Ligand Exchange Reaction: The solution/suspension of the indenyl anion is then slowly added to the iridium precursor suspension at room temperature.

  • Reaction and Workup: The reaction mixture is stirred for several hours to allow for the complete displacement of the chloride ligands. The solvent is then removed under vacuum.

  • Purification: The resulting solid residue is extracted with a nonpolar solvent (e.g., pentane or hexane) and filtered to remove inorganic salts. The filtrate is concentrated and cooled to induce crystallization, yielding [Ir(Ind)(COD)] as a yellow solid.

The following workflow ensures the accurate characterization of the synthesized complex.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Data Validation S1 Synthesize [Ir(Ind)(COD)] via Ligand Exchange S2 Purify by Filtration & Recrystallization S1->S2 A1 Prepare Sample in Deuterated Solvent (e.g., C₆D₆) under Inert Atmosphere S2->A1 A3 Prepare KBr Pellet or Nujol Mull S2->A3 A5 Prepare Sample for High-Resolution MS S2->A5 A2 Acquire ¹H and ¹³C NMR Spectra A1->A2 V1 Compare ¹H & ¹³C NMR data with literature values A2->V1 A4 Acquire IR Spectrum A3->A4 V2 Identify characteristic IR functional group bands A4->V2 A6 Acquire Mass Spectrum A5->A6 V3 Confirm Molecular Ion Peak and Isotopic Pattern in MS A6->V3 V4 Confirm Purity & Structure V1->V4 V2->V4 V3->V4

Caption: Experimental workflow from synthesis to spectroscopic validation.

References

  • Möller, A. C., Blom, R., Heyn, R. H., Swang, O., Kopf, J., & Seraidaris, T. (2006). Synthesis and reaction chemistry of (η5-indenyl)(cyclooctadiene)iridium: migration of indenyl from iridium to cyclooctadiene. Organometallics, 25(19), 4587–4593. [Link]

  • Aspira Chemical. (n.d.). 1,5-Cyclooctadiene(η5-indenyl)iridium(I), Ir 46.2%. Retrieved from [Link]

  • PubChem. (n.d.). (1,5-cyclooctadiene)-eta5-indenyl)iridium(I). Retrieved from [Link]

  • American Elements. (n.d.). (1,5-Cyclooctadiene)-η5-indenyl)iridium(I). Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • University of Wisconsin, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

An In-depth Technical Guide to the Solubility of (η⁵-indenyl)cyclooctadieneiridium(I) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility for [Ir(Ind)(COD)]

(η⁵-indenyl)cyclooctadieneiridium(I), often abbreviated as [Ir(Ind)(COD)], is a prominent organometallic complex that has garnered significant attention as a catalyst precursor in a variety of organic transformations. Its utility in processes such as C-H activation, hydrogenation, and borylation reactions is well-documented.[1][2][3] The efficacy of [Ir(Ind)(COD)] in these catalytic cycles is intrinsically linked to its behavior in solution. Consequently, a thorough understanding of its solubility in different organic solvents is not merely a matter of physical characterization but a critical parameter for reaction optimization, catalyst loading, and product purification.

This technical guide provides a comprehensive overview of the solubility profile of [Ir(Ind)(COD)]. We will delve into the theoretical principles governing its dissolution, present a qualitative summary of its solubility in common laboratory solvents, and provide a detailed, field-proven protocol for researchers to quantitatively determine its solubility for their specific applications.

Theoretical Framework: Factors Influencing the Solubility of Organometallic Complexes

The solubility of an organometallic compound like [Ir(Ind)(COD)] is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental first principle.[4] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.

[Ir(Ind)(COD)] is a neutral, 18-electron iridium(I) complex. Its overall polarity is determined by the combination of the iridium metal center and its organic ligands: the η⁵-indenyl and the 1,5-cyclooctadiene (COD) ligands. Both the indenyl and COD ligands are hydrocarbon-based and contribute significant nonpolar character to the molecule. However, the iridium-carbon and iridium-π interactions can introduce some degree of polarity. Therefore, the complex is best described as being of low to moderate polarity.

The key factors influencing its solubility include:

  • Solvent Polarity: Solvents with a polarity that closely matches that of the complex will be most effective at solvating it. Highly polar solvents (e.g., water, methanol) are generally poor solvents for such nonpolar organometallic compounds, while nonpolar and weakly polar aprotic solvents are expected to be more suitable.

  • Van der Waals Forces: The dissolution of [Ir(Ind)(COD)] in nonpolar solvents is primarily driven by London dispersion forces, a type of van der Waals force. The large surface area of the indenyl and COD ligands allows for significant interaction with solvent molecules.

  • Ligand Exchange and Reactivity: It is crucial to consider that the solvent can sometimes participate in the reaction or lead to ligand exchange, which can affect the perceived solubility. For instance, in coordinating solvents, the solvent molecules might displace the COD ligand, leading to a different chemical species in solution.[5]

Qualitative Solubility Profile of [Ir(Ind)(COD)]

SolventPolarity IndexExpected SolubilityRationale and Field Insights
Nonpolar Aprotic Solvents
Hexane / Heptane0.1Sparingly Soluble to Insoluble The nonpolar nature of these alkanes is suitable for dissolving nonpolar compounds. However, the crystalline nature of [Ir(Ind)(COD)] may require a slightly more polar solvent to overcome the lattice energy. Often used as an anti-solvent for recrystallization.
Toluene2.4Soluble The aromatic ring of toluene can engage in π-stacking interactions with the indenyl ligand, enhancing solubility. Toluene is a common solvent for reactions involving iridium catalysts.[5]
Benzene2.7Soluble Similar to toluene, benzene is an effective solvent for many organometallic complexes.
Diethyl Ether2.8Sparingly Soluble While moderately polar, diethyl ether is often used as a solvent for the precipitation or washing of organometallic compounds, suggesting limited solubility for many complexes.
Polar Aprotic Solvents
Dichloromethane (DCM)3.1Soluble DCM is an excellent solvent for a wide range of organic and organometallic compounds due to its ability to dissolve moderately polar and nonpolar substances. It is frequently used for dissolving iridium complexes for reactions and characterization.[6]
Tetrahydrofuran (THF)4.0Soluble THF is a good coordinating solvent and is often used in organometallic synthesis and catalysis. It is likely to be a good solvent for [Ir(Ind)(COD)].
Acetonitrile5.8Soluble Acetonitrile is a polar aprotic solvent that can dissolve a variety of organic and inorganic compounds. It has been shown to be a good solvent for other iridium complexes.[6]
Dimethylformamide (DMF)6.4Likely Soluble DMF is a highly polar aprotic solvent and may be a suitable solvent, although its high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)7.2Likely Soluble DMSO is a strong solvent capable of dissolving many otherwise insoluble compounds. However, its coordinating nature might lead to ligand displacement.
Polar Protic Solvents
Isopropanol3.9Sparingly Soluble with Potential Reactivity While the complex may show some solubility, alcohols can be reactive towards organometallic complexes, especially at elevated temperatures or in the presence of a base.[7]
Ethanol4.3Sparingly Soluble to Insoluble Similar to isopropanol, with higher polarity, making it a less likely solvent.
Methanol5.1Insoluble The high polarity and protic nature of methanol make it a poor solvent for this type of complex. It is often used for precipitation.
Water10.2Insoluble As a highly polar, protic solvent, water is not a suitable solvent for [Ir(Ind)(COD)].

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is adapted from established methods for determining the solubility of organometallic photocatalysts and can be readily applied to [Ir(Ind)(COD)].[8][9]

Objective:

To determine the maximum solubility of [Ir(Ind)(COD)] in a given organic solvent at a specific temperature.

Materials and Equipment:
  • (η⁵-indenyl)cyclooctadieneiridium(I) (high purity)

  • Anhydrous organic solvents of interest

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer

  • Centrifuge

  • Thermostatted shaker or water bath

  • UV-Vis spectrophotometer

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.2 µm, compatible with the solvent)

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare a stock solution of known concentration in a good solvent (e.g., DCM). prep2 Generate a calibration curve using UV-Vis spectroscopy. prep1->prep2 an3 Calculate the concentration of the saturated solution using the calibration curve. prep2->an3 Use calibration curve exp1 Add an excess of [Ir(Ind)(COD)] to a known volume of the test solvent. exp2 Equilibrate the mixture at a constant temperature with agitation for 24-48 hours. exp1->exp2 exp3 Centrifuge the suspension to pellet the excess solid. exp2->exp3 exp4 Filter an aliquot of the supernatant through a 0.2 µm syringe filter. exp3->exp4 an1 Dilute the filtered, saturated solution to fall within the calibration curve range. exp4->an1 an2 Measure the absorbance of the diluted solution using UV-Vis. an1->an2 an2->an3 caption Figure 1. Experimental workflow for the quantitative determination of solubility.

Caption: Figure 1. Experimental workflow for the quantitative determination of solubility.

Step-by-Step Methodology:
  • Preparation of a Calibration Curve: a. Accurately weigh a small amount of [Ir(Ind)(COD)] and dissolve it in a known volume of a solvent in which it is highly soluble (e.g., dichloromethane) to prepare a stock solution of known concentration. b. Perform a series of dilutions of the stock solution to create a set of standards with decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for [Ir(Ind)(COD)] using a UV-Vis spectrophotometer. d. Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law). This will be your calibration curve.

  • Sample Preparation and Equilibration: a. In a series of vials, add an excess amount of solid [Ir(Ind)(COD)] to a precisely known volume of the organic solvent to be tested. The presence of undissolved solid is essential to ensure saturation. b. Seal the vials and place them in a thermostatted shaker or water bath set to the desired temperature. c. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Analysis: a. After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. b. Carefully take an aliquot of the clear supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter. This ensures that only the dissolved complex is being measured. c. Accurately dilute the filtered saturated solution with a suitable solvent so that its absorbance falls within the linear range of your calibration curve. d. Measure the absorbance of the diluted sample at λ_max.

  • Calculation of Solubility: a. Using the equation from your calibration curve, calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of [Ir(Ind)(COD)] in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion: Practical Implications for Researchers

A comprehensive understanding of the solubility of (η⁵-indenyl)cyclooctadieneiridium(I) is paramount for its effective utilization in research and development. This guide provides a foundational understanding of the factors governing its solubility and a qualitative overview of its behavior in common organic solvents. For applications requiring precise knowledge of solubility, the detailed experimental protocol provided herein offers a robust and reliable method for its quantitative determination. By carefully selecting the appropriate solvent system, researchers can enhance the efficiency, reproducibility, and scalability of catalytic processes employing this versatile iridium complex.

References

  • (η⁵-indenyl)cyclooctadieneiridium(I) | C17H19Ir - PubChem. Available at: [Link]

  • Iridium-Catalyzed C–H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch | Organometallics - ACS Publications. Available at: [Link]

  • Iridium-Catalyzed C–H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch - ResearchGate. Available at: [Link]

  • Recrystallizing organometallic complexes : r/chemistry - Reddit. Available at: [Link]

  • [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed. Available at: [Link]

  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing. Available at: [Link]

  • Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC - NIH. Available at: [Link]

  • Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - ResearchGate. Available at: [Link]

  • (1,5-Cyclooctadiene)-η5-indenyl)iridium(I) | AMERICAN ELEMENTS ®. Available at: [Link]

  • (1,5-cyclooctadiene)-eta5-indenyl)iridium(I) | C17H19Ir - PubChem. Available at: [Link]

  • The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol - ResearchGate. Available at: [Link]

  • (PDF) Product Class 6: Organometallic Complexes of Iridium - ResearchGate. Available at: [Link]

  • Organoiridium chemistry - Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - MDPI. Available at: [Link]

  • Cytotoxic Organometallic Iridium(III) Complexes - MDPI. Available at: [Link]

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Initial Investigations into Iridium-Catalyzed Borylation: From Mechanism to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of iridium-catalyzed C-H borylation, a transformative methodology in modern synthetic chemistry. We will delve into the core principles, from the fundamental catalytic cycle to the nuanced factors governing regioselectivity, and provide practical, field-proven protocols for its successful implementation. This document is designed for professionals in research and drug development who seek to leverage this powerful tool for efficient molecular construction and late-stage functionalization.

The Strategic Imperative: Why Iridium-Catalyzed Borylation?

In the quest for novel therapeutics and functional materials, the ability to modify complex molecular scaffolds efficiently is paramount. Traditional synthetic routes often rely on multi-step sequences involving pre-functionalized starting materials. C-H activation emerges as a more atom- and step-economical paradigm, allowing for the direct conversion of ubiquitous, yet typically inert, C-H bonds into versatile functional groups.[1]

Among C-H activation strategies, iridium-catalyzed borylation holds a privileged position.[2] The resulting organoboron compounds, particularly boronate esters, are exceptionally versatile intermediates. They are stable, generally easy to handle, and serve as crucial precursors for a vast array of subsequent transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3] This two-step, one-pot C-H borylation/cross-coupling sequence has become a cornerstone of modern medicinal chemistry, enabling rapid diversification of lead compounds and facilitating Structure-Activity Relationship (SAR) studies.[4]

The Engine Room: The Iridium Catalytic Cycle

The remarkable efficiency of iridium catalysts in C-H borylation stems from a unique and well-studied catalytic cycle. The seminal work by the laboratories of John Hartwig and Norio Miyaura established that these reactions are typically catalyzed by an iridium(I) precursor, such as [Ir(COD)OMe]2, in combination with a bidentate nitrogen-based ligand, like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy).[5]

The generally accepted mechanism involves an Ir(III)/Ir(V) cycle.[6]

  • Catalyst Activation: The Ir(I) precatalyst reacts with the diboron reagent (e.g., B₂pin₂) to form an active Ir(III) tris(boryl) complex. This species is the catalyst's resting state and the key player in the C-H activation step.

  • C-H Activation: The crucial C-H activation event proceeds via oxidative addition of the arene's C-H bond to the 16-electron Ir(III) center. This forms a transient, 18-electron Ir(V) intermediate. This step is typically the turnover-limiting step for aromatic C-H bonds.[7]

  • Reductive Elimination: The Ir(V) intermediate rapidly undergoes reductive elimination, forming the C-B bond of the desired aryl boronate ester product and regenerating an Ir(III) hydride boryl complex.

  • Catalyst Regeneration: The Ir(III) complex reacts with another equivalent of the diboron reagent to release the borane byproduct (HBpin) and regenerate the active Ir(III) tris(boryl) catalyst, closing the catalytic loop.[6]

Iridium_Catalytic_Cycle cluster_main Ir(III) / Ir(V) Catalytic Cycle cluster_entry Catalyst Activation IrIII_Boryl [L-Ir(III)(Bpin)₃] IrV_Intermediate [L-Ir(V)(H)(Ar)(Bpin)₃] IrIII_Boryl->IrV_Intermediate + Arene (Ar-H) - H-Bpin IrIII_Hydride [L-Ir(III)(H)(Bpin)₂] IrV_Intermediate->IrIII_Hydride - Ar-Bpin (Product) (Reductive Elimination) IrIII_Hydride->IrIII_Boryl + B₂pin₂ (Catalyst Regeneration) Precatalyst [Ir(I)] Precatalyst Precatalyst->IrIII_Boryl + B₂pin₂

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.

This mechanistic understanding is not merely academic; it provides the causal framework for reaction optimization. For instance, the choice of ligand directly influences the electronic properties and steric environment of the iridium center, thereby modulating its reactivity and selectivity.

Directing the Reaction: Regioselectivity as a Design Element

A key challenge in C-H activation is controlling which of the many C-H bonds in a complex molecule will react. In iridium-catalyzed borylation, regioselectivity is governed by a predictable interplay of steric and electronic factors.[6][8]

  • Steric Control (The Default Pathway): In the absence of strong directing groups or electronic biases, the reaction is dominated by sterics.[9][10] The bulky iridium-boryl complex preferentially activates the most accessible C-H bond. This generally means that borylation occurs at positions remote from existing substituents. For monosubstituted arenes, this often leads to a mixture of meta and para products, with the ortho position being disfavored.[10]

  • Electronic Control in Heterocycles: For heteroaromatic substrates, electronic effects play a a more significant role.[6][11] A powerful guiding principle is that borylation tends to occur at C-H bonds located furthest from basic nitrogen atoms.[12] This is because the lone pair on the nitrogen can coordinate to the Lewis acidic iridium center, leading to catalyst inhibition or deactivation.[12] Therefore, C-H bonds distal to the nitrogen are more readily borylated.

  • Directed Borylation: To overcome the inherent steric preference and achieve otherwise difficult ortho-selectivity, chemists employ directing groups.[13][14] A directing group is a functional group on the substrate that can chelate to the iridium center, positioning the catalyst in close proximity to a specific C-H bond. This strategy forces the reaction to occur at a site that would normally be sterically disfavored. A variety of directing groups have been developed, including amides, pyridyls, and hydrosilanes.[4][15][16]

The choice of catalyst and ligand is critical for achieving the desired outcome. High-throughput experimentation (HTE) platforms have become invaluable for rapidly screening various conditions to identify the optimal system for a given substrate.[4][17][18]

Catalyst SystemLigand TypeTypical Application / SelectivityReference
[Ir(COD)OMe]₂3,4,7,8-Tetramethyl-1,10-phenanthrolineHigh activity for undirected borylation of arenes and heterocycles. Sterically controlled.[4][18]
[Ir(COD)OMe]₂4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)The "standard" system for sterically-driven undirected borylation.[13]
[Ir(COD)OMe]₂5-Trifluoromethyl-2,2′-bipyridineHighly ortho-selective for aromatic amides (directing group).[4]
Ligand-free [Ir(COD)OMe]₂NoneEffective for ortho-selective borylation of substrates with specific directing groups (e.g., benzylamines). Surprisingly effective in some complex cases.[4]
[Cp*Ir(III)] complexesN/APrimarily used for directed C-H activation, including amination and iodination, but demonstrates the power of directed approaches.[1][19]

In the Laboratory: A Practical, Self-Validating Protocol

This section provides a representative, step-by-step protocol for a standard undirected iridium-catalyzed C-H borylation of a generic arene. The causality behind each step is explained to ensure a robust and reproducible workflow.

Objective: To perform a sterically-controlled borylation of 1,3-di-isopropylbenzene.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup 1. Weigh & combine reaction Reaction (Heating & Stirring) setup->reaction 2. Seal & heat workup Workup (Quenching & Extraction) reaction->workup 3. Cool & quench purification Purification (Column Chromatography) workup->purification 4. Isolate crude analysis Analysis (NMR, MS) purification->analysis 5. Obtain pure product

Caption: General workflow for an iridium-catalyzed borylation experiment.
  • Arene: 1,3-Di-isopropylbenzene (1.0 mmol, 1.0 equiv)

  • Borylating Agent: Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)

  • Iridium Precatalyst: [Ir(μ-OMe)(COD)]₂ (0.015 mmol, 1.5 mol % Ir)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 mmol, 3.0 mol %)

  • Solvent: Tetrahydrofuran (THF), anhydrous (5 mL)

  • Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, inert atmosphere glovebox or Schlenk line, heating block or oil bath.

  • Preparation (The 'Why'): All glassware must be rigorously dried to remove water, which can deactivate the catalyst and hydrolyze the borylating agent. The reaction is air-sensitive, as the active Ir(I) and Ir(III) species can be oxidized. Therefore, all manipulations must be performed under an inert atmosphere (Nitrogen or Argon).

    • Action: In a glovebox, add [Ir(μ-OMe)(COD)]₂ (10 mg, 0.015 mmol), dtbpy (8.0 mg, 0.03 mmol), B₂pin₂ (305 mg, 1.2 mmol), and a magnetic stir bar to a 20 mL Schlenk flask.

  • Reagent Addition (The 'Why'): Anhydrous solvent is crucial. THF is a good choice as it solubilizes most reagents and has a suitable boiling point.[18] The arene is added last.

    • Action: Add anhydrous THF (5 mL) to the flask, followed by 1,3-di-isopropylbenzene (162 mg, 1.0 mmol).

  • Reaction (The 'Why'): The flask is sealed to maintain the inert atmosphere. Heating to 80 °C provides the thermal energy needed to drive the catalytic cycle at a reasonable rate. The reaction is monitored to determine completion.

    • Action: Seal the flask with a Teflon screw cap. Remove from the glovebox and place it in a pre-heated heating block at 80 °C. Stir for 12-16 hours.

    • Self-Validation: To monitor progress, a small aliquot can be taken (under inert conditions), quenched with methanol, filtered, and analyzed by GC-MS to observe the consumption of starting material and formation of the product.

  • Workup (The 'Why'): The reaction is cooled to handle safely. The mixture is concentrated to remove the bulk solvent. The subsequent steps are to remove catalyst residues and excess reagents.

    • Action: Allow the flask to cool to room temperature. Remove the solvent under reduced pressure (rotary evaporator).

  • Purification (The 'Why'): Column chromatography is the standard method to separate the nonpolar product from more polar catalyst residues and any unreacted B₂pin₂.

    • Action: Adsorb the crude residue onto a small amount of silica gel. Purify by flash column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane).

    • Self-Validation: The expected product is a colorless oil. Yields should typically be >80%. Characterization by ¹H and ¹³C NMR will confirm the structure, and the appearance of a singlet around 1.3 ppm in the ¹H NMR integrating to 12 protons is characteristic of the pinacol group.

Challenges and Future Outlook

Despite its power, iridium-catalyzed borylation is not without challenges. Achieving regioselectivity in substrates with multiple, sterically similar C-H bonds can be difficult.[20] Furthermore, while many functional groups are tolerated, strong coordinating groups (like unprotected amines or pyridines) can inhibit the catalyst.[6][12]

The field is rapidly advancing to address these limitations. Key areas of ongoing research include:

  • Novel Ligand Design: Creating new ligands to enable previously impossible selectivity, such as meta-selective borylation through noncovalent interactions or catalyst design.[11][15]

  • Broader Substrate Scope: Developing catalysts that can functionalize traditionally difficult C(sp³)-H bonds, such as those in alkanes and benzylic positions, with high selectivity.[7][21][22]

  • Sustainable Catalysis: Exploring the use of more earth-abundant metals to replace iridium, although iridium's unique reactivity remains the benchmark.[23]

  • High-Throughput Platforms: Integrating HTE and machine learning to accelerate the discovery of optimal reaction conditions for any given substrate, a critical need for the pharmaceutical and agrochemical industries.[4]

Iridium-catalyzed C-H borylation has fundamentally changed the logic of chemical synthesis. By providing a reliable and predictable method for converting C-H bonds into versatile boronate esters, it empowers chemists to build molecular complexity more directly and efficiently than ever before. As the field continues to evolve, its impact on drug discovery and materials science will undoubtedly continue to grow.

References

  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Using High‐Throughput Iridium‐Catalyzed C H Borylations for Rapid Investigation of Heterocyclic Fragments in Discovery Chemistry. Semantic Scholar.
  • Pethő, B., et al. (2022). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization.
  • Scott, J. S., & Steel, P. G. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.
  • Larsen, M. A. (2018). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California.
  • Larsen, M. A., & Hartwig, J. F. (n.d.). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. University of California, Berkeley.
  • Boller, T. M., et al. (2005). Mechanism for the Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 127(41), 14263–14278. [Link]

  • Chem-Station. (2015). Hartwig-Miyaura C-H Borylation.
  • ResearchGate. (n.d.). A plausible mechanism for the iridium‐catalyzed C−H borylation of arenes.
  • ProQuest. (n.d.).
  • Pethő, B., et al. (2022). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Che, A. (2023). Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. Medium. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • ResearchGate. (n.d.). Ir-Catalyzed Borylation of Heterocycles Through C−H Activation.
  • Zarate, C., & Hartwig, J. F. (2016). Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity. Journal of the American Chemical Society, 138(16), 5405–5415. [Link]

  • Boebel, T. A., & Hartwig, J. F. (2008). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 10(20), 4561–4564. [Link]

  • Bera, M., et al. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5035–5043. [Link]

  • West, A., et al. (2023). Main Group Catalyzed Arene Borylation: Challenges and Opportunities.
  • Organic Synthesis International. (2014). Miyaura-Ishiyama-Hartwig Borylation.
  • Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(16), 4266–4269. [Link]

  • ResearchGate. (n.d.). Iridium‐catalyzed ortho‐directed C−H borylation.
  • The Hartwig Group. (n.d.). Publications. University of California, Berkeley.
  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign.
  • Segawa, Y., et al. (2007). Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands.
  • ResearchGate. (2003). Iridium‐Catalyzed Direct Borylation of Five‐Membered Heteroarenes by Bis(pinacolato)diboron: Regioselective, Stoichiometric, and Room Temperature Reactions.
  • Johansson, M. J. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org.
  • ResearchGate. (2012). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity.

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theoretical studies of iridium indenyl complex reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Exploration of Iridium Indenyl Complex Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium complexes bearing indenyl ligands stand at the forefront of modern organometallic chemistry and catalysis. Their unique reactivity, largely governed by the "indenyl effect," has enabled significant advancements in fields such as C-H functionalization and asymmetric synthesis. This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the reactivity of these fascinating complexes. By delving into the causality behind experimental observations and computational choices, this document serves as a technical resource for professionals seeking to understand and predict the behavior of iridium indenyl catalysts. We will explore the foundational principles of the indenyl ligand's influence, detail the computational protocols for accurate mechanistic investigation, and synthesize key findings from theoretical studies on C-H activation and ligand substitution pathways.

The Indenyl Ligand: A Paradigm of Non-Innocence in Catalysis

The reactivity of half-sandwich transition metal complexes is profoundly influenced by the nature of their cyclopentadienyl-type ligands. While cyclopentadienyl (Cp) is a ubiquitous and relatively static ligand, its benzannulated analogue, indenyl (Ind), introduces a dynamic character that dramatically enhances catalytic activity. This enhancement is so pronounced that it has been termed the "Indenyl Effect."

The core of this effect lies in the ability of the indenyl ligand to undergo "ring slippage" from an η⁵-coordination mode to an η³-mode.[1][2] This structural flexibility is facilitated by the fused benzene ring, which provides resonance stabilization to the resulting allyl-ene type species formed during the slippage.[3] For an 18-electron complex, this reversible transformation opens up a coordination site, allowing the metal center to readily associate with incoming substrates or ligands. This circumvents the high energetic barrier typically associated with dissociative pathways in stable 18-electron Cp systems, leading to rate enhancements of up to 10⁸ for associative ligand substitution.[1]

The electron-withdrawing nature of the indenyl's fused benzene ring also plays a significant electronic role, influencing the nucleophilicity of the iridium center.[3] Understanding these dual electronic and structural effects is paramount for rational catalyst design.

Computational_Workflow start Hypothesized Reactant & Product Structures opt_react Geometry Optimization of Reactants/Products start->opt_react ts_guess Initial Guess of Transition State (TS) start->ts_guess freq_react Frequency Calculation (Confirm Minima) opt_react->freq_react freq_react->ts_guess ts_search TS Optimization (e.g., Berny, QST3) ts_guess->ts_search freq_ts Frequency Calculation (Confirm 1 Imaginary Freq.) ts_search->freq_ts irc Intrinsic Reaction Coordinate (IRC) Calculation freq_ts->irc endpoint_check Verify IRC Endpoints Match Reactant/Product irc->endpoint_check endpoint_check->ts_search Validation Failed energy Calculate Final Energies (ΔG, ΔH) endpoint_check->energy Validation Successful

Caption: A standard workflow for computational mechanistic analysis.

Theoretical Insights into Key Reaction Mechanisms

Theoretical studies have provided profound insights into the reactivity of iridium indenyl complexes, particularly in the challenging area of C-H bond activation.

C-H Bond Activation: The Concerted Pathway

One of the most significant contributions of computational chemistry has been the clarification of the C-H activation mechanism. While an electrophilic aromatic substitution (SEAr) pathway was initially proposed for some systems, DFT calculations have consistently shown that a Concerted Metalation-Deprotonation (CMD) mechanism is often the lower energy pathway for Ir(III)-catalyzed direct arylations. [4][5] In the CMD pathway, the C-H bond cleavage occurs in a single, concerted step involving the iridium center and a basic ligand (or external base) that accepts the proton. [4]DFT studies reveal that the transition states for Ir(III)-catalyzed CMD feature stronger metal-carbon interactions compared to analogous Pd(II) systems. [5]Furthermore, theory predicts that ancillary ligands with a low trans effect can lower the activation barrier for this crucial C-H cleavage step. [4][5]

CMD_Mechanism Ir_cat [Ind-Ir(III)-L]⁺ Active Catalyst pi_complex π-Complex Formation (Arene Coordination) Ir_cat->pi_complex + Arene TS_CMD CMD Transition State (C-H Cleavage) pi_complex->TS_CMD ΔG‡ Ir_Aryl Ir(III)-Aryl Intermediate TS_CMD->Ir_Aryl Coupling Oxidative Coupling / Reductive Elimination Ir_Aryl->Coupling Product Functionalized Arene + Regenerated Catalyst Coupling->Product Product->Ir_cat Catalyst Regeneration

Caption: A generalized energy pathway for a CMD-type C-H activation.

Quantitative Data from Theoretical Studies

Computational studies provide quantitative energetic data that can be directly compared with experimental kinetic results. For instance, quantum chemical assessments using high-level methods like ONIOM(CC:DFT) have calculated activation barriers (ΔG‡) and kinetic isotope effects (KIEs) for C-H activation by iridium-oxo complexes, showing excellent agreement with experimental values and supporting concerted radical mechanisms that involve significant hydrogen tunneling. [6] Table 2: Representative Calculated Activation Barriers for C-H Activation

System/ReactionMethodCalculated ΔG‡ (kcal/mol)Key FindingReference
Ir(III)-catalyzed C-H ArylationDFT~20-25CMD pathway is favored over SEAr.[4][5]
Ir(III)-oxo + DihydroanthraceneONIOM(CC:DFT)19.5Significant H-tunneling contribution (2.4 kcal/mol) revealed.[6]
Ir(III)-catalyzed Allylic AminationDFT~18-22C-H activation is rate-determining; explains regioselectivity.[7]

Conclusion: Theory as a Predictive Engine in Catalysis

The theoretical investigation of iridium indenyl complex reactivity has moved beyond simple rationalization of observed phenomena. It has become a powerful predictive tool. By accurately modeling reaction pathways, identifying rate-determining steps, and quantifying the electronic and steric effects of ligands, computational chemistry empowers researchers to:

  • Validate Mechanistic Hypotheses: Distinguish between plausible but distinct pathways like CMD and SEAr. [4]* Rationalize Selectivity: Understand the origins of regio- and enantioselectivity in asymmetric catalysis. [7]* Guide Catalyst Design: Propose new ligand architectures or modifications to enhance catalytic activity and efficiency, for example, by tuning the trans effect of ancillary ligands or the steric profile of the catalyst. [8][5] As computational methods continue to increase in accuracy and efficiency, the synergy between theoretical studies and experimental work will be the primary driver of innovation in the design of next-generation iridium catalysts for applications in pharmaceuticals, materials science, and fine chemical synthesis.

References

  • Basu, A. (n.d.). INDENYL IRIDIUM COMPLEXES AND SOME ASPECTS OF SMALL MOLECULE ACTIVATION. ProQuest. Retrieved from [Link]

  • García-Melchor, M., Gorelsky, S. I., & Woo, T. K. (2011). Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study. Chemistry – A European Journal, 17(49), 13847–13853. Retrieved from [Link]

  • Tepaske, M. A., Fitterer, A., Verplancke, H., Delony, D., Neben, M. C., de Bruin, B., Holthausen, M. C., & Schneider, S. (2018). C-H Bond Activation by Iridium(III) and Iridium(IV) Oxo Complexes. Angewandte Chemie International Edition, 57(31), 9781-9785. Retrieved from [Link]

  • García-Melchor, M., Gorelsky, S. I., & Woo, T. K. (2011). Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study. PubMed. Retrieved from [Link]

  • Wikipedia contributors. (2023). Transition metal indenyl complex. Wikipedia. Retrieved from [Link]

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  • Evans, K. J., Morton, P. A., Luz, C., & Mansell, S. M. (2021). A Computational Mechanistic Analysis of Iridium-Catalyzed C(sp3)–H Borylation Reveals a One-Stone–Two-Birds Strategy to Enhance Catalytic Activity. ResearchGate. Retrieved from [Link]

  • This citation was intentionally left blank to maintain numbering consistency with the provided text.
  • Kovalev, I. V., & Denisov, A. A. (2020). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. ResearchGate. Retrieved from [Link]

  • Jindal, G., & Gunanathan, C. (2021). DFT study on Ir-quinoid catalyzed C-H functionalization: new radical reactivity or direct carbene transfer?. Chemical Communications, 57(86), 11370–11373. Retrieved from [Link]

  • This citation was intentionally left blank to maintain numbering consistency with the provided text.
  • Loste, E., Escayola, S., Garcia-Ortega, H., Parella, T., Bofill, R., Axenov, K., & Ballester, P. (2022). Unravelling Enzymatic Features in a Supramolecular Iridium Catalyst by Computational Calculations. Chemistry – A European Journal, 28(51), e202201300. Retrieved from [Link]

  • This citation was intentionally left blank to maintain numbering consistency with the provided text.
  • Z-El-Ouahabi, A., et al. (2022). Combined Machine Learning, Computational and Experimental Analysis of the Iridium(III) Complexes with Red to Near-IR Emission. ChemRxiv. Retrieved from [Link]

  • Yang, Y., Liu, Y., Zhang, X., & Zhang, J. (2021). Computational insights into Ir(iii)-catalyzed allylic C–H amination of terminal alkenes: mechanism, regioselectivity, and catalytic activity. Catalysis Science & Technology, 11(12), 4236–4244. Retrieved from [Link]

  • Nishimura, T. (2025). Iridium-catalysed direct C-H functionalisation as a platform for stereoselective C-C bond formation. ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Aromatic C-H Borylation using (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for Aromatic Functionalization

The direct C-H borylation of aromatic compounds has emerged as a transformative methodology in modern organic synthesis, providing a powerful and atom-economical route to valuable organoboron intermediates.[1][2] These intermediates are pivotal building blocks in a myriad of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.[3] Among the catalysts developed for this transformation, iridium-based systems have demonstrated exceptional efficiency and broad functional group tolerance.[4] This document provides a detailed guide to the application of (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) as a precatalyst for the borylation of aromatic C-H bonds.

The choice of an iridium(I) precatalyst, such as (1,5-cyclooctadiene)(η⁵-indenyl)iridium(I), is predicated on its ability to efficiently generate the catalytically active species in situ.[1][4] The indenyl ligand, being a more electron-donating and sterically demanding analogue of the commonly used cyclopentadienyl ligand, can influence the catalyst's activity and stability. The 1,5-cyclooctadiene (cod) ligand is labile and is readily displaced during the catalytic cycle, allowing for the coordination of the borylating agent and the aromatic substrate.[5]

The regioselectivity of the iridium-catalyzed C-H borylation is a key feature, and it is predominantly governed by steric factors.[1][6] This allows for the predictable functionalization of the least sterically hindered C-H bonds on an aromatic ring, a selectivity pattern that is often complementary to classical electrophilic aromatic substitution reactions.[6] However, electronic effects can also play a significant role, particularly in heteroaromatic systems.[1][7][8][9]

Catalytic Cycle and Mechanistic Insights

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) intermediates.[1] The key steps are outlined below:

  • Catalyst Activation: The iridium(I) precatalyst reacts with the diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form an iridium(III) tris(boryl) complex. This is often the rate-determining step.

  • C-H Activation: The aromatic substrate coordinates to the iridium center, followed by oxidative addition of a C-H bond to the iridium, forming an Ir(V) intermediate.

  • Reductive Elimination: The aryl and boryl groups on the iridium center undergo reductive elimination to form the desired aryl boronate ester product.

  • Catalyst Regeneration: The resulting iridium(III) species reacts with another equivalent of the diboron reagent to regenerate the active iridium(III) tris(boryl) catalyst, thus closing the catalytic cycle.

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// Nodes precatalyst [label="[Ir(cod)(indenyl)]\n(Precatalyst)", fillcolor="#F1F3F4", style="filled,rounded"]; active_catalyst [label="[Ir(III)(boryl)₃L₂]\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"]; substrate_complex [label="[Ir(III)(boryl)₃(arene)L₂]", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; ir_v_intermediate [label="[Ir(V)(H)(aryl)(boryl)₃L₂]\n(Ir(V) Intermediate)", fillcolor="#FBBC05", fontcolor="#202124", style="filled,rounded"]; product_release [label="[Ir(III)(boryl)₂(H)L₂]", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"];

// Edges with labels precatalyst -> active_catalyst [label="+ B₂pin₂\n- cod", color="#202124"]; active_catalyst -> substrate_complex [label="+ Arene-H", color="#202124"]; substrate_complex -> ir_v_intermediate [label="C-H Activation\n(Oxidative Addition)", color="#202124"]; ir_v_intermediate -> product_release [label="Reductive Elimination", color="#202124"]; product_release -> active_catalyst [label="+ B₂pin₂\n- H-Bpin", color="#202124"]; ir_v_intermediate -> product_release [label="- Aryl-Bpin", color="#EA4335", style=dashed];

} dot Figure 1: A simplified representation of the catalytic cycle for iridium-catalyzed aromatic C-H borylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the borylation of a generic aromatic substrate using (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I). The reaction conditions may require optimization for specific substrates.[10][11]

Materials and Reagents:

  • (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) [Ir(cod)(Ind)] (CAS: 102525-11-1)[12][13][14]

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aromatic substrate

  • Anhydrous solvent (e.g., cyclohexane, tetrahydrofuran, or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) (1-3 mol%) and bis(pinacolato)diboron (1.0-1.2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Substrate and Solvent: Add the aromatic substrate (1.0 equivalent) to the flask. Then, add the anhydrous solvent via syringe. The typical concentration of the substrate is 0.1-0.5 M.

  • Reaction Conditions: Seal the flask and stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) for the required time (typically 1-24 hours). The progress of the reaction can be monitored by techniques such as GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

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// Nodes A [label="1. Reagent Addition (Inert Atmosphere)\n- [Ir(cod)(Ind)]\n- B₂pin₂\n- Aromatic Substrate", fillcolor="#F1F3F4"]; B [label="2. Solvent Addition\n(Anhydrous)", fillcolor="#F1F3F4"]; C [label="3. Reaction\n- Stirring at specified temperature\n- Monitor progress (GC-MS/TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Work-up\n- Cool to room temperature\n- Solvent removal", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Purification\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Product\nAryl Boronate Ester", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } dot Figure 2: A generalized experimental workflow for the iridium-catalyzed C-H borylation of an aromatic substrate.

Substrate Scope and Regioselectivity

The iridium-catalyzed C-H borylation is compatible with a wide range of functional groups, making it a valuable tool for late-stage functionalization in drug discovery. The regioselectivity is primarily dictated by sterics, with borylation occurring at the most accessible C-H bond. For instance, in monosubstituted benzenes, borylation predominantly occurs at the meta and para positions. In 1,3-disubstituted arenes, borylation occurs at the 5-position, and in 1,2-disubstituted arenes, at the 4-position.

Substrate TypeMajor Borylation Position(s)Rationale
Monosubstituted Arenesmeta, paraSteric hindrance at the ortho position disfavors borylation.
1,2-Disubstituted ArenesPosition 4Avoidance of steric clash with both substituents.
1,3-Disubstituted ArenesPosition 5The most sterically accessible position.
1,4-Disubstituted ArenesPosition 2All aromatic C-H bonds are equivalent.
HeteroarenesDistal to N-atomsElectronic effects and potential catalyst inhibition by nitrogen coordination can influence regioselectivity.[7][8][9]

Troubleshooting and Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, reaction time, or catalyst loading. Ensure that the solvent is anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Multiple Borylations: The formation of bis- or tris-borylated products can occur, especially with electron-rich arenes or at higher temperatures. Using a slight excess of the aromatic substrate relative to the diboron reagent can sometimes mitigate this.

  • Substrate Inhibition: Basic nitrogen-containing heterocycles can sometimes coordinate to the iridium center and inhibit catalysis. In such cases, the use of a different ligand or catalyst system may be necessary.[7][9]

Safety Precautions

  • Iridium Catalyst: While iridium catalysts are generally less toxic than other heavy metals, they should be handled with care in a well-ventilated fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Borane Reagents: Bis(pinacolato)diboron is a stable solid. However, other borane reagents can be pyrophoric or release flammable gases upon contact with water or protic solvents.[17][18] Always handle borane reagents under an inert atmosphere and away from ignition sources.[17][19]

  • Solvents: The organic solvents used in this protocol are flammable. Handle them in a fume hood and away from open flames or sparks.

References

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC - NIH. (n.d.).
  • Substrate scope of the mechanochemical C−H borylation with the modified... - ResearchGate. (n.d.).
  • Proposed mechanism for the iridium catalyzed C−H borylation (left).92... - ResearchGate. (n.d.).
  • Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed. (2014, March 19).
  • Hartwig-Miyaura C-H Borylation | Chem-Station Int. Ed. (2015, October 14). Retrieved January 12, 2026, from [Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism | Journal of the American Chemical Society. (2014, February 7). Retrieved January 12, 2026, from [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org. (n.d.). Retrieved January 12, 2026, from [Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism | Journal of the American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization | ACS Catalysis - ACS Publications - American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]

  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines | Organic Letters - ACS Publications - American Chemical Society. (2012, June 25). Retrieved January 12, 2026, from [Link]

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  • (PDF) High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. (2013) | Sean M. Preshlock | 204 Citations - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]

  • Iridium catalyzed C-H borylation. Common strategies to influence the regioselectivity - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis | by Allen Che | Medium. (2023, June 12). Retrieved January 12, 2026, from [Link]

  • Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • a) General regioselectivity in iridium‐catalyzed C−H borylation of... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and reactivity of cationic iridium(I) complexes of cycloocta-1,5-diene and chiral dithioether ligands. Application as catalyst precursors in asymmetric hydrogenation [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis | Request PDF. (2025, August 9). Retrieved January 12, 2026, from [Link]

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Application Notes and Protocols for Iridium-Catalyzed Deuteration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Deuterium Labeling in Modern Chemistry

Isotopic labeling is a cornerstone of contemporary chemical and pharmaceutical research, providing profound insights into reaction mechanisms, metabolic pathways, and the pharmacokinetics of drug candidates.[1] Among stable isotopes, deuterium (²H or D) has garnered significant attention. The substitution of a hydrogen atom with deuterium strengthens the corresponding carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This effect can decelerate metabolic processes at the deuteration site, offering a strategic avenue to enhance a drug's metabolic stability and improve its pharmacokinetic profile.[1][2]

Historically, the introduction of deuterium into organic molecules necessitated multi-step synthetic routes, which were often laborious and inefficient. The advent of iridium-catalyzed hydrogen isotope exchange (HIE) has marked a paradigm shift, offering a direct, selective, and operationally simple method for deuterium incorporation.[1] This powerful technique leverages homogeneous iridium catalysts to activate C-H bonds and mediate their exchange with a deuterium source, which can range from deuterium gas (D₂) to deuterated solvents like heavy water (D₂O).[1][3] A key feature of this methodology is its high regioselectivity, which is frequently guided by the presence of coordinating functional groups within the substrate molecule, enabling the precise labeling of complex structures, including active pharmaceutical ingredients (APIs).[1][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for iridium-catalyzed deuteration reactions. We will delve into the mechanistic underpinnings, provide detailed protocols for various substrate classes, and present quantitative data to aid in experimental design and optimization.

Mechanistic Rationale: The Catalytic Cycle of Iridium-Mediated H/D Exchange

The efficacy of iridium-catalyzed H/D exchange reactions stems from the ability of iridium complexes to reversibly activate C-H bonds. The generally accepted catalytic cycle, particularly for reactions directed by a Lewis basic functional group, is depicted below.

The process commences with the coordination of the substrate to the iridium center via its directing group. This is followed by the rate-determining step of oxidative addition of an ortho C-H bond to the metal center, forming an iridacycle intermediate. Subsequently, reductive elimination of H-D occurs upon interaction with the deuterium source (e.g., D₂ or D₂O), leading to the deuterated substrate and a regenerated iridium catalyst. All steps within the catalytic cycle are reversible.[5]

For the deuteration of alcohols, a slightly different mechanism involving a hydrogen-transfer catalytic cycle is proposed.[6] This pathway proceeds through the dehydrogenation of the alcohol to a carbonyl intermediate, followed by H/D exchange on the iridium hydride species with D₂O, and subsequent reductive deuteration of the carbonyl intermediate to yield the α-deuterated alcohol.[6]

Iridium-Catalyzed H/D Exchange Cycle Ir-Catalyst Ir-Catalyst Substrate_Coordination Substrate Coordination Ir-Catalyst->Substrate_Coordination + Substrate C-H_Activation C-H Activation (Iridacycle Formation) Substrate_Coordination->C-H_Activation ortho-C-H Activation H/D_Exchange H/D Exchange C-H_Activation->H/D_Exchange + D-source (- H-D) Product_Release Product Release H/D_Exchange->Product_Release Reductive Elimination Product_Release->Ir-Catalyst + Deuterated Product

Figure 1: Generalized catalytic cycle for ortho-directed H/D exchange.

Key Experimental Parameters and Considerations

The success of an iridium-catalyzed deuteration reaction is contingent on the careful selection of several key parameters. The interplay between the catalyst, substrate, deuterium source, and reaction conditions dictates the efficiency and selectivity of the labeling process.

Catalyst Selection

A variety of iridium catalysts have been developed, each with its own substrate scope and reactivity profile. The choice of ligands coordinated to the iridium center is crucial in tuning the catalyst's electronic and steric properties.

Catalyst TypeCommon ExamplesDirecting Group CompatibilityKey Features
NHC-Ligated Catalysts [(COD)Ir(IMes)(PPh₃)]PF₆Amides, esters, sulfonamides, N-heterocycles[7][8][9]High activity and selectivity, often under mild conditions.
Crabtree's Catalyst [(COD)Ir(PCy₃)(py)]PF₆Ketones, amides, esters[10]A widely used benchmark catalyst.
Bipyridonate Ligands Fujita complex (Ir-1)Alcohols[6][11]Enables α-selective deuteration of alcohols.
Pincer Complexes (iPrPCP)IrH⁺Alkanes, arenes[12][13]Capable of activating less reactive C-H bonds.
N,P-Ligands ThrePhox-Ir complexesPyridines, ketones, amides, nitro compounds[14]Electron-rich ligands enhance deuterium incorporation.
Deuterium Source

The choice of deuterium source is often dictated by the substrate, catalyst, and desired labeling pattern.

  • Deuterium Gas (D₂): A common and efficient deuterium source, particularly for ortho-directed HIE reactions.[5] It is typically used at atmospheric or slightly elevated pressures.

  • Deuterium Oxide (D₂O): A cost-effective and readily available deuterium source.[6][12][15] It is particularly useful for the deuteration of alcohols and in systems where a protic solvent is required.

  • Deuterated Solvents (e.g., C₆D₆, methanol-d₄): Can serve as both the solvent and the deuterium source.[3][12][15] This is advantageous for substrates with good solubility in these solvents.

Directing Groups

The presence of a Lewis basic functional group is often essential for achieving high regioselectivity, directing the catalyst to the ortho C-H bonds. The coordinating ability of the directing group plays a significant role in the reaction's efficiency.[4] Strongly coordinating groups can sometimes inhibit catalysis, while weakly coordinating groups may lead to lower reactivity.[4]

Experimental Protocols

The following protocols provide a general framework for conducting iridium-catalyzed deuteration reactions. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Deuteration cluster_workup Work-up and Analysis P1 Flame-dry glassware under vacuum. P2 Add substrate and iridium catalyst. P1->P2 P3 Add solvent. P2->P3 P4 Degas the reaction mixture (freeze-pump-thaw or Ar bubbling). P3->P4 R1 Introduce deuterium source (D₂ gas or deuterated solvent). P4->R1 R2 Stir at the desired temperature for the specified time. R1->R2 W1 Quench the reaction. R2->W1 W2 Remove the solvent in vacuo. W1->W2 W3 Purify the product (e.g., column chromatography). W2->W3 W4 Analyze by NMR and Mass Spectrometry to determine %D. W3->W4

Figure 2: A typical workflow for an iridium-catalyzed deuteration experiment.

Protocol 1: Ortho-Deuteration of an Aromatic Ester using an NHC-Ligated Catalyst

This protocol is adapted for the deuteration of aromatic esters, which are generally considered weakly coordinating substrates.[10]

Materials:

  • Iridium(I) catalyst (e.g., [(COD)Ir(IMes)(PPh₃)]PF₆)

  • Aromatic ester substrate

  • Anhydrous dichloromethane (DCM)

  • Deuterium gas (D₂)

  • Schlenk flask or a three-necked round-bottom flask

  • Standard Schlenk line and vacuum pump

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add the aromatic ester substrate (1.0 eq) and the iridium catalyst (1-5 mol%).

  • Add anhydrous DCM via syringe to dissolve the solids.

  • Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly degas the solution.

  • Backfill the flask with deuterium gas (1 atm).

  • Stir the reaction mixture at room temperature for the desired time (e.g., 1-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, vent the flask and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the percentage of deuterium incorporation at the ortho positions by ¹H NMR spectroscopy and confirm the mass by high-resolution mass spectrometry.[16][17]

Protocol 2: α-Deuteration of a Secondary Alcohol using a Bipyridonate Catalyst

This protocol is designed for the selective deuteration of the C-H bond alpha to the hydroxyl group in secondary alcohols under neutral conditions.[6]

Materials:

  • Iridium-bipyridonate complex (e.g., Fujita complex, Ir-1)

  • Secondary alcohol substrate

  • Deuterium oxide (D₂O)

  • 2-Propanol (as an additive)

  • Sealed reaction vessel (e.g., a screw-cap vial)

Procedure:

  • To a screw-cap vial, add the secondary alcohol substrate (1.0 eq), the iridium-bipyridonate catalyst (1-2 mol%), and 2-propanol (50 mol%).

  • Add D₂O as the solvent and deuterium source.

  • Seal the vial tightly and heat the reaction mixture at 80-100 °C with vigorous stirring for the required duration (e.g., 7-24 hours).

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product if necessary.

  • Analyze the purified product by ¹H NMR and ¹³C NMR spectroscopy to confirm the position and extent of deuteration.[6]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Deuterium Incorporation - Inactive catalyst- Poorly coordinating substrate- Insufficient reaction time or temperature- Use a freshly prepared or properly stored catalyst.- Increase catalyst loading.- Screen different catalysts or ligands.[14]- Increase reaction temperature and/or time.[18]
Poor Selectivity - Multiple directing groups or accessible C-H bonds- Catalyst decomposition- Modify the directing group or use a protecting group strategy.[9]- Employ a more sterically hindered catalyst to enhance selectivity.[8]- Lower the reaction temperature.
Catalyst Deactivation - Presence of strongly coordinating impurities (e.g., primary amines)- Oxidative degradation- Purify the substrate and solvent thoroughly.- Maintain a strictly inert atmosphere throughout the reaction.

Conclusion

Iridium-catalyzed hydrogen isotope exchange represents a robust and versatile tool for the selective incorporation of deuterium into a wide array of organic molecules. The operational simplicity, broad substrate scope, and high selectivity of these methods have established them as indispensable in modern drug discovery and mechanistic studies. By carefully considering the choice of catalyst, deuterium source, and reaction conditions, researchers can efficiently access deuterated compounds that are crucial for advancing our understanding of chemical and biological processes. The protocols and guidelines presented herein serve as a starting point for the successful implementation of this powerful technology.

References

  • Heumann, A., & Gulyás, H. (2014). Iridium-catalyzed H/D exchange: ligand complexes with improved efficiency and scope. Chemistry, 20(36), 11496-504. [Link]

  • Seo, H., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science, 13(28), 8296-8302. [Link]

  • Klei, S. R., Golden, J. T., & Bergman, R. G. (2002). Iridium-catalyzed H/D exchange into organic compounds in water. Journal of the American Chemical Society, 124(8), 1824-1825. [Link]

  • Brown, J. M., et al. (2023). Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions. Chemical Science, 14(10), 2651-2659. [Link]

  • Timofeeva, D. S., et al. (2021). Are rate and selectivity correlated in iridium-catalysed hydrogen isotope exchange reactions?. Catalysis Science & Technology, 11(15), 5133-5139. [Link]

  • Erickson, K. A., et al. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science, 11(25), 6447-6456. [Link]

  • Tickner, B. J., et al. (2025). Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Feller, M., et al. (2013). Alkane Dehydrogenation and H/D Exchange by a Cationic Pincer-Ir(III) Hydride: Cooperative C–H Addition and β‑H Elimination Modes Induce Anomalous Selectivity. Journal of the American Chemical Society, 135(30), 11042-11045. [Link]

  • Seo, H., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science. [Link]

  • Thomson, J. E., et al. (2018). Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity. Molecules, 23(1), 123. [Link]

  • Atzrodt, J., & Derdau, V. (2005). Iridium‐Catalyzed H/D Exchange. European Journal of Organic Chemistry, 2005(19), 4045-4049. [Link]

  • Kerr, W. J., & Paterson, L. C. (2017). Iridium Catalysts for Hydrogen Isotope Exchange. Topics in Organometallic Chemistry, 58, 1-39. [Link]

  • Valero, M., et al. (2023). Hydrogen isotope exchange by homogeneous iridium catalysis in aqueous buffers with deuterium or tritium gas. Chemistry – A European Journal. [Link]

  • Kerr, W. J., et al. (2016). Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ACS Catalysis. [Link]

  • Pieters, G., et al. (2021). Deuteration of pharmaceuticals with iridium nanoparticles in THF/D2O mixtures. Catalysis Science & Technology, 11(1), 89-94. [Link]

  • Li, Z., et al. (2025). Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst. JACS Au. [Link]

  • Kerr, W. J., et al. (2016). Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ACS Publications. [Link]

  • Valero, M., et al. (2019). Comparison of Iridium(I) Catalysts in Temperature Mediated Hydrogen Isotope Exchange Reactions. Chemistry – A European Journal, 25(50), 11639-11644. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • Kerr, W. J., et al. (2016). Iridium-Catalyzed C−H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ACS Catalysis, 6(3), 1544-1557. [Link]

  • Ellwart, M., et al. (2024). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education. [Link]

  • Ellwart, M., et al. (2024). Deuteration of Arenes via Pd-Catalyzed C-H Activation: A Lesson in Nondirected C-H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education, 101(8), 3410-3417. [Link]

  • ResearchGate. (n.d.). Deuterium labelling experiments. [Link]

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The Versatility of (1,5-Cyclooctadiene)(indenyl)iridium(I) in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the demand for efficient, selective, and robust synthetic methodologies is ever-present. Transition metal catalysis has emerged as a cornerstone in meeting these demands, and among the plethora of catalysts, iridium complexes have carved out a significant niche. This Application Note focuses on the multifaceted applications of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I), henceforth referred to as Ir(COD)(Ind), a versatile and increasingly important catalyst in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The unique electronic and steric properties of the indenyl ligand, compared to its cyclopentadienyl analogue, impart enhanced catalytic activity in many transformations, a phenomenon often termed the "indenyl effect".[1][2] This effect, attributed to the facility of the indenyl ligand to undergo η5 to η3 ring slippage, creates a vacant coordination site, thereby promoting substrate association and accelerating catalytic turnover.[2] When combined with the readily displaceable 1,5-cyclooctadiene (COD) ligand, Ir(COD)(Ind) becomes a powerful precatalyst for a range of transformations critical to pharmaceutical synthesis.[3]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Ir(COD)(Ind) and related iridium catalysts in three key areas:

  • Late-Stage Functionalization via C-H Borylation: Enabling the direct modification of complex drug molecules.

  • Asymmetric Hydrogenation: Facilitating the synthesis of chiral N-heterocycles, a prevalent motif in pharmaceuticals.

  • Asymmetric Reductive Amination: Providing an efficient route to chiral amines, crucial building blocks in drug design.

Detailed protocols, mechanistic insights, and data-driven examples are provided to empower researchers to leverage the full potential of this remarkable catalyst in their synthetic endeavors.

Late-Stage Functionalization: Iridium-Catalyzed C-H Borylation

Late-stage functionalization (LSF) is a paradigm-shifting strategy in drug discovery, allowing for the direct modification of complex molecules at a late stage in the synthetic sequence. This approach obviates the need for de novo synthesis of analogues, thereby accelerating the exploration of structure-activity relationships (SAR).[4][5] Iridium-catalyzed C-H borylation has emerged as a premier tool for LSF, and Ir(COD)(Ind) serves as an excellent precatalyst for this transformation.[3][6] The resulting boronate esters are versatile intermediates that can be readily converted to a wide array of functional groups.[7]

Mechanistic Rationale

The catalytic cycle for iridium-catalyzed C-H borylation is generally believed to involve the oxidative addition of the B-H bond of a boron reagent (e.g., pinacolborane, HBPin) to the iridium center, followed by C-H activation of the substrate and reductive elimination to furnish the borylated product and regenerate the active iridium species. The choice of ligands on the iridium center is crucial for catalyst activity and selectivity. The indenyl ligand in Ir(COD)(Ind) is thought to facilitate the catalytic cycle through its aforementioned ring-slippage capability.[3]

G cluster_reactants Reactants Arene Arene (Drug Molecule) Ir_H_BPin Ir_H_BPin Arene->Ir_H_BPin HBPin Pinacolborane (HBPin) Active_Ir Active_Ir HBPin->Active_Ir Borylated_Product Borylated_Product caption Figure 1. Simplified Catalytic Cycle for Iridium-Catalyzed C-H Borylation.

Caption: Figure 1. Simplified Catalytic Cycle for Iridium-Catalyzed C-H Borylation.

Application in Kilo-Scale Pharmaceutical Synthesis

The robustness of iridium-catalyzed C-H borylation has been demonstrated in several kilo-scale syntheses of pharmaceutical intermediates.[7][8] These examples underscore the industrial viability of this methodology. While specific protocols often employ related iridium precursors like [Ir(OMe)(COD)]2 with a bipyridine-based ligand, the fundamental catalytic principles are shared, and Ir(COD)(Ind) in conjunction with appropriate ligands can be expected to exhibit similar or even enhanced reactivity.

Drug IntermediateIridium PrecatalystLigandBorylation ReagentScaleReference
Intermediate for a CETP Inhibitor[Ir(OMe)(COD)]2dtbpyB2pin2>100 kg[7]
Intermediate for a Hepatitis C Virus Inhibitor[IrCl(COD)]2dtbpyHBPinMulti-kg[7]
Pyridinyl Chloride for Agrochemicals[Ir(OMe)(COD)]23,4,7,8-Me4-phenHBPinKilo-scale[8]

Table 1: Examples of Kilo-Scale Iridium-Catalyzed C-H Borylation in Pharmaceutical and Agrochemical Synthesis.

Protocol: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Iridium precatalyst (e.g., [Ir(OMe)(COD)]2 or Ir(COD)(Ind))

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy)

  • Boron reagent (e.g., Pinacolborane, HBPin)

  • Substrate (pharmaceutical intermediate or API)

  • Anhydrous, degassed solvent (e.g., THF, CPME, or heptane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the iridium precatalyst (0.5-2 mol%) and the ligand (1-4 mol%).

  • Reaction Setup: The substrate (1.0 equiv) and the boron reagent (1.5-3.0 equiv) are added to the reaction vessel, followed by the anhydrous, degassed solvent.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (typically 25-80 °C) and monitored by a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired borylated product.

Asymmetric Hydrogenation of N-Heterocycles: Synthesis of a Key Zanubrutinib Intermediate

Chiral N-heterocycles are privileged scaffolds in medicinal chemistry, and their enantioselective synthesis is of paramount importance. Iridium-catalyzed asymmetric hydrogenation has proven to be a powerful method for the synthesis of these motifs.[4] A notable example is the synthesis of the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core of Zanubrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor.[3]

The Challenge and the Iridium-Catalyzed Solution

The asymmetric hydrogenation of the pyrazolo[1,5-a]pyrimidine precursor to the Zanubrutinib core is challenging due to the aromaticity of the substrate and the potential for catalyst poisoning by the multiple nitrogen atoms.[3] However, a highly efficient iridium-catalyzed asymmetric hydrogenation has been developed, affording the desired product in high yield and excellent enantioselectivity.[3] This process has been demonstrated on a decagram scale, highlighting its potential for large-scale manufacturing.[3]

G cluster_reagents Reagents and Conditions Catalyst [Ir(COD)Cl]2 + Chiral Ligand Reaction Reaction Catalyst->Reaction Hydrogen H2 gas Hydrogen->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Acid Brønsted or Lewis Acid Additive Acid->Reaction caption Figure 2. Workflow for the Asymmetric Hydrogenation of a Zanubrutinib Precursor.

Protocol: Asymmetric Hydrogenation for the Synthesis of a Zanubrutinib Intermediate

This protocol is adapted from the literature for the synthesis of the chiral core of Zanubrutinib. [3] Materials:

  • [Ir(COD)Cl]2

  • Chiral ligand (e.g., a chiral phosphine or phosphoramidite)

  • Pyrazolo[1,5-a]pyrimidine substrate

  • Anhydrous, degassed solvent (e.g., Dichloromethane, DCM)

  • Hydrogen gas (high pressure)

  • Brønsted or Lewis acid additive (e.g., HBF4·Et2O)

  • Autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, a vial is charged with [Ir(COD)Cl]2 (0.5-1 mol%) and the chiral ligand (1.1-2.2 mol%). Anhydrous, degassed DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: The pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv) and the acid additive are placed in an autoclave. The pre-formed catalyst solution is then transferred to the autoclave under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., 35 °C) for a designated time (e.g., 24 hours).

  • Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis. The crude product can be purified by column chromatography or crystallization.

Asymmetric Reductive Amination: Accessing Chiral Amines

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals. Direct asymmetric reductive amination (DARA) of ketones is a highly atom-economical and efficient method for their synthesis. Iridium catalysts, particularly in combination with chiral phosphoramidite ligands, have shown exceptional performance in this transformation. [7][9]

Mechanistic Considerations

The iridium-catalyzed DARA is believed to proceed through the formation of an imine intermediate in situ, which is then asymmetrically hydrogenated by the chiral iridium hydride species. The efficiency and enantioselectivity of the reaction are highly dependent on the steric and electronic properties of the chiral ligand.

Protocol: Iridium-Catalyzed Direct Asymmetric Reductive Amination of a Prochiral Ketone

This protocol provides a general procedure for the DARA of an aromatic ketone. [9] Materials:

  • [Ir(COD)Cl]2

  • Chiral phosphoramidite ligand

  • Aromatic ketone

  • Amine source (e.g., an alkylamine or ammonia equivalent)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Hydrogen gas

  • Additive (e.g., Ti(OiPr)4 or I2)

Procedure:

  • Catalyst Formation: In a glovebox, [Ir(COD)Cl]2 (0.5-1 mol%) and the chiral phosphoramidite ligand (1-2 mol%) are dissolved in the anhydrous, degassed solvent and stirred to form the active catalyst.

  • Reaction Mixture: The ketone (1.0 equiv), the amine source, and any additives are added to the reaction vessel containing the catalyst solution.

  • Hydrogenation: The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas. The reaction is stirred at a specified temperature and pressure until completion.

  • Work-up and Purification: After the reaction, the autoclave is depressurized, and the solvent is removed. The resulting chiral amine is purified by standard methods such as column chromatography or distillation. The enantiomeric purity is determined by chiral HPLC or GC.

Conclusion

(1,5-Cyclooctadiene)(indenyl)iridium(I) and its related iridium complexes are powerful and versatile tools in the arsenal of the modern pharmaceutical chemist. Their ability to catalyze key transformations such as C-H borylation, asymmetric hydrogenation, and asymmetric reductive amination with high efficiency and selectivity makes them invaluable for the synthesis of complex drug molecules and their intermediates. The "indenyl effect" contributes significantly to the enhanced reactivity of these catalysts, enabling challenging transformations under milder conditions. The protocols and examples provided in this Application Note serve as a guide for researchers to harness the potential of iridium catalysis in their drug discovery and development programs, ultimately contributing to the advancement of pharmaceutical sciences.

References

  • [Anonymous]. Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor. The Journal of Organic Chemistry. [Link]

  • [Anonymous]. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. JACS Au. [Link]

  • [Anonymous]. Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org. [Link]

  • [Anonymous]. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • [Anonymous]. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Predictable Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. ChemRxiv. [Link]

  • [Anonymous]. Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. Organic Chemistry Frontiers. [Link]

  • [Anonymous]. Ir-Catalyzed, Nitrogen-Directed C(sp3)–H and C(sp2)–H Borylation with a Spiro-Fluorene-Indenoindenyl Ligand. ACS Publications. [Link]

  • Che, A. (2023). Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. Medium. [Link]

  • [Anonymous]. Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. MDPI. [Link]

  • Trost, B. M., & Ryan, M. C. (2017). Indenylmetal Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 56(11), 2862-2879. [Link]

  • [Anonymous]. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Royal Society of Chemistry. [Link]

  • [Anonymous]. Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. [Link]

  • [Anonymous]. Synthesis and reaction chemistry of (.eta.5-indenyl)(cyclooctadiene)iridium. Organometallics. [Link]

  • [Anonymous]. One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.
  • [Anonymous]. Process for the preparation of zanubrutinib.
  • [Anonymous]. (1,5-Cyclooctadiene)-η5-indenyl)iridium(I). Alfa Chemistry. [Link]

  • [Anonymous]. Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI. [Link]

  • [Anonymous]. Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. ResearchGate. [Link]

  • [Anonymous]. Processes for the preparation of zanubrutinib and intermediates thereof.
  • [Anonymous]. High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. Semantic Scholar. [Link]

  • [Anonymous]. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof.
  • [Anonymous]. Ir-catalyzed proximal and distal C–H borylation of arenes. OUCI. [Link]

  • [Anonymous]. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. pubmed.ncbi.nlm.nih.gov. [Link]

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Navigating Regioselectivity in Iridium-Catalyzed Borylation of Substituted Arenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-H Borylation

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling strategies that require pre-functionalized starting materials. Among the array of C-H functionalization reactions, iridium-catalyzed C-H borylation has emerged as a particularly powerful tool for the synthesis of aryl- and heteroarylboronates.[1] These versatile intermediates are pivotal in drug discovery and development, serving as key building blocks in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.

The principal challenge and, simultaneously, the greatest opportunity in iridium-catalyzed C-H borylation lies in controlling the regioselectivity of the reaction on substituted arenes. The ability to selectively install a boryl group at a specific position—be it ortho, meta, or para to an existing substituent—unlocks the potential for rapid analogue synthesis and late-stage functionalization of complex molecules. This guide provides an in-depth exploration of the factors governing regioselectivity, detailed experimental protocols, and field-proven insights to empower researchers in leveraging this transformative methodology.

The Mechanistic Blueprint: Understanding the Iridium Catalytic Cycle

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[1] A thorough understanding of this cycle is fundamental to rationalizing and predicting regiochemical outcomes.

The catalytic cycle can be visualized as follows:

Iridium-Catalyzed Borylation Cycle cluster_0 Catalyst Activation cluster_1 C-H Activation & Borylation cluster_2 Catalyst Regeneration Precatalyst [Ir(COD)OMe]₂ + Ligand Active_Catalyst [(L)Ir(Bpin)₃] (Active Catalyst) Precatalyst->Active_Catalyst + B₂pin₂ Arene_Complex Oxidative Addition of Arene C-H Active_Catalyst->Arene_Complex + Arene IrV_Intermediate Ir(V) Intermediate [(L)Ir(H)(Ar)(Bpin)₃] Arene_Complex->IrV_Intermediate Product_Formation Reductive Elimination of Arylboronate IrV_Intermediate->Product_Formation Arylboronate Ar-Bpin Product_Formation->Arylboronate IrIII_Hydride [(L)Ir(H)(Bpin)₂] Product_Formation->IrIII_Hydride IrIII_Hydride->Active_Catalyst + B₂pin₂ - HBpin

Figure 1: The Iridium-Catalyzed C-H Borylation Catalytic Cycle.

The key steps in the catalytic cycle are:

  • Catalyst Activation: An iridium(I) precatalyst, such as [Ir(COD)OMe]₂, reacts with a bidentate ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) and the boron source, typically bis(pinacolato)diboron (B₂pin₂), to form the active Ir(III) tris(boryl) complex, [(L)Ir(Bpin)₃].[1]

  • Oxidative Addition: The arene substrate coordinates to the iridium center, followed by the oxidative addition of a C-H bond to the Ir(III) complex. This is the regioselectivity-determining step and results in the formation of a highly crowded Ir(V) intermediate.[1]

  • Reductive Elimination: The newly formed aryl group and a boryl ligand are eliminated from the Ir(V) intermediate to furnish the desired arylboronate ester product.

  • Catalyst Regeneration: The resulting Ir(III) hydride species reacts with another equivalent of B₂pin₂ to regenerate the active [(L)Ir(Bpin)₃] catalyst, releasing pinacolborane (HBpin).

Controlling Regioselectivity: A Tale of Sterics, Electronics, and Directing Groups

The regiochemical outcome of the iridium-catalyzed borylation of substituted arenes is a delicate interplay of steric and electronic factors, which can be further manipulated through the strategic use of directing groups.

Steric Hindrance: The Dominant Factor

In many cases, particularly with bulky ligands like dtbpy, steric hindrance is the primary determinant of regioselectivity. The borylation reaction preferentially occurs at the least sterically hindered C-H bond. For monosubstituted arenes, this typically leads to a mixture of meta and para products, with the ortho position being largely inaccessible due to the steric bulk of the substituent.[2][3]

SubstrateLigandorthometaparaReference
Toluenedtbpy<5%65%30%[4]
Anisoledtbpy<5%73%27%[5]
Fluorobenzenedtbpy15%55%30%[6]

Table 1: Regioselectivity in the Iridium-Catalyzed Borylation of Monosubstituted Arenes.

Electronic Effects: A Subtle but Significant Influence

While steric effects are often dominant, electronic factors can play a crucial role, especially in the borylation of heteroarenes.[1][3] For instance, in the borylation of pyridines, the nitrogen lone pair can coordinate to the iridium center, inhibiting the reaction.[7] This effect can be overcome by introducing substituents at the C-2 position. Furthermore, the acidity of the C-H bond can influence reactivity, with more acidic protons sometimes being more readily activated.

Directing Groups: The Key to Precise Control

To overcome the inherent steric and electronic biases of substrates, the use of directing groups has become a cornerstone of modern C-H functionalization chemistry. These groups, covalently attached to the arene, can steer the iridium catalyst to a specific C-H bond, enabling highly regioselective borylation.

  • Ortho-Selective Borylation: Directing groups containing a coordinating atom (e.g., nitrogen or oxygen) can chelate to the iridium center, positioning it for C-H activation at the ortho position. Hydrosilyl groups have proven to be particularly effective for the ortho-borylation of phenols and anilines.[8] The use of 5-trifluoromethylated bipyridine ligands can also promote ortho-borylation of aromatic amides.[9]

  • Meta-Selective Borylation: Achieving meta-selectivity is more challenging as it requires overcoming the inherent preference for the sterically less hindered para position. The development of specialized ligands, such as bidentate pyridine-pyridone (PY-PYRI) ligands, has enabled the meta-selective borylation of phenols.[6]

  • Para-Selective Borylation: Para-selective borylation is arguably the most difficult to achieve due to the distance from the directing group. Innovative strategies, such as the use of bulky counterions to shield the meta positions or the combination of iridium catalysts with bulky Lewis acids, have been developed to achieve this challenging transformation.[10][11][12] Trialkoxysilane protecting groups have also been successfully employed to direct borylation to the para position.[13][14]

Application Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for conducting iridium-catalyzed borylation reactions with different regiochemical outcomes.

Protocol 1: General Procedure for Sterically Controlled Borylation of a Monosubstituted Arene (e.g., Anisole)

This protocol is adapted from a procedure for the para-selective borylation of anisole derivatives, with modifications for a general, sterically controlled reaction.[5]

Materials:

  • [Ir(COD)OMe]₂ (Iridium(I) methoxide 1,5-cyclooctadiene complex dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Anisole

  • Anhydrous cyclohexane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction tube

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)OMe]₂ (0.015 mmol, 3.0 mol%) and dtbpy (0.03 mmol, 6.0 mol%) to an oven-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar.

  • Add anhydrous cyclohexane (1.0 mL) and stir the mixture at room temperature for 10 minutes. The solution should turn a deep green color.

  • Reaction Setup: To the catalyst solution, add anisole (0.5 mmol, 1.0 equiv) and B₂pin₂ (0.75 mmol, 1.5 equiv).

  • Reaction: Seal the vessel and stir the reaction mixture at 80 °C for 12-18 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a mixture of meta- and para-borylated anisole.

Protocol 2: Ortho-Selective Borylation of a Phenol via a Silyl Ether Directing Group

This protocol is based on the silyl-directed ortho-borylation strategy developed by the Hartwig group.[8]

Materials:

  • [Ir(COD)Cl]₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Phenol

  • Hydrosilane (e.g., HSiMe₂Ph)

  • Anhydrous THF

  • Nitrogen or Argon gas supply

  • Schlenk flask

Procedure:

  • In Situ Silyl Ether Formation: In a Schlenk flask under an inert atmosphere, dissolve phenol (1.0 mmol) in anhydrous THF (5 mL). Add the hydrosilane (1.1 mmol) and a catalytic amount of a hydrosilylation catalyst (e.g., a platinum or rhodium complex, as per literature recommendations). Stir at room temperature until complete conversion to the silyl ether is observed by TLC or GC-MS.

  • Borylation: To the crude silyl ether solution, add [Ir(COD)Cl]₂ (0.015 mmol, 1.5 mol%), dtbpy (0.03 mmol, 3.0 mol%), and B₂pin₂ (1.5 mmol, 1.5 equiv).

  • Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate the ortho-borylated silyl ether.

    • The silyl group can be cleaved using standard conditions (e.g., TBAF in THF) to afford the desired ortho-borylated phenol.

Protocol 3: Para-Selective Borylation of an Aniline using a Bulky Counterion Strategy

This protocol is adapted from the work of the Engle group on para-selective borylation.[10]

Materials:

  • [Ir(COD)OMe]₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aniline

  • Chlorosulfonic acid

  • Tetrabutylammonium hydrogensulfate (Bu₄NHSO₄)

  • Anhydrous solvent (e.g., cyclohexane)

  • Nitrogen or Argon gas supply

Procedure:

  • Substrate Preparation: Convert the aniline to the corresponding tetrabutylammonium sulfamate salt by treatment with chlorosulfonic acid followed by cation exchange with Bu₄NHSO₄, as described in the literature.[10]

  • Catalyst Preparation: In a glovebox, prepare the iridium catalyst as described in Protocol 1.

  • Reaction Setup: Add the tetrabutylammonium sulfamate salt of the aniline (0.5 mmol) and B₂pin₂ (0.75 mmol) to the catalyst solution.

  • Reaction: Seal the vessel and stir at 80 °C for 12-18 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture to room temperature.

    • Treat the crude reaction mixture with methanolic HCl to cleave the sulfamate group and protonate the aniline.

    • Purify the resulting para-borylated aniline hydrochloride by recrystallization or column chromatography.

Conclusion and Future Outlook

Iridium-catalyzed C-H borylation has revolutionized the way chemists approach the synthesis of substituted arenes. The ability to control regioselectivity through a deep understanding of steric and electronic effects, and the clever application of directing groups, provides a powerful platform for innovation in drug discovery and materials science. As our understanding of the subtle interplay of forces that govern these reactions deepens, we can anticipate the development of even more sophisticated and selective catalytic systems. The continued exploration of novel ligands and directing group strategies will undoubtedly unlock new frontiers in C-H functionalization, enabling the synthesis of previously inaccessible molecules and accelerating the pace of scientific discovery.

References

  • Engle, K. M., et al. (2019). Para-Selective C–H Borylation of Common Arene Building Blocks Enabled by Ion-Pairing with a Bulky Countercation. Journal of the American Chemical Society, 141(33), 13341-13351. [Link]

  • Singh, R., & Gandeepan, P. (2023). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 28(15), 5849. [Link]

  • Zhao, Y., et al. (2024). Trialkoxysilane-Induced Iridium-Catalyzed para-Selective C–H Bond Borylation of Arenes. Nature Communications, 15(1), 2847. [Link]

  • Atanes, D. M., et al. (2021). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Angewandte Chemie International Edition, 60(41), 22354-22359. [Link]

  • Li, J., et al. (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Molecules, 28(16), 5991. [Link]

  • Hartwig, J. F., et al. (2011). Silyl-Directed, Iridium-Catalyzed ortho-Borylation of Arenes. A One-Pot ortho-Borylation of Phenols, Arylamines, and Alkylarenes. Journal of the American Chemical Society, 133(4), 712-715. [Link]

  • Das, J., et al. (2022). A tautomerized ligand enabled meta selective C–H borylation of phenol. Nature Communications, 13(1), 3848. [Link]

  • Zhao, Y., et al. (2024). Trialkoxysilane-Induced Iridium-Catalyzed para-Selective C-H Bond Borylation of Arenes. Nature Communications, 15(1), 2847. [Link]

  • Partridge, B. M., & Hartwig, J. F. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C–H Borylation. Organic Letters, 15(1), 140-143. [Link]

  • Ishiyama, T., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390-391. [Link]

  • Itami, K., et al. (2017). para-Selective C-H Borylation of (Hetero)Arenes by Cooperative Iridium/Aluminum Catalysis. Angewandte Chemie International Edition, 56(17), 4853-4857. [Link]

  • Itami, K., et al. (2017). para-Selective C-H Borylation of (Hetero)Arenes by Cooperative Iridium/Aluminum Catalysis. Angewandte Chemie International Edition, 56(17), 4853-4857. [Link]

  • Chen, K., et al. (2021). Iridium-catalyzed meta-selective C–H borylation of phenol derivatives. Organic Chemistry Frontiers, 8(23), 6601-6606. [Link]

  • Chattopadhyay, B., et al. (2021). Ir-catalyzed proximal and distal C–H borylation of arenes. Chemical Communications, 57(94), 12564-12576. [Link]

  • Itami, K., et al. (2023). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 145(2), 1259-1266. [Link]

  • Hartwig, J. F., et al. (2019). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. Journal of the American Chemical Society, 141(41), 16479-16485. [Link]

  • Hartwig, J. F., et al. (2009). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 11(18), 4120-4123. [Link]

  • Hartwig, J. F. (2011). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40(4), 1992-2002. [Link]

  • Hartwig, J. F., et al. (2019). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds. Journal of the American Chemical Society, 141(41), 16479-16485. [Link]

  • Hartwig, J. F. (2011). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40(4), 1992-2002. [Link]

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  • Studer, A., et al. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(32), e202305881. [Link]

  • Steel, P. G., et al. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2821. [Link]

  • Hartwig, J. F., et al. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(12), 4575-4583. [Link]

  • Miyaura, N., et al. (2003). Iridium‐Catalyzed Direct Borylation of Five‐Membered Heteroarenes by Bis(pinacolato)diboron: Regioselective, Stoichiometric, and Room Temperature Reactions. Chemistry – A European Journal, 9(1), 150-155. [Link]

  • Himo, F., et al. (2015). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Chemical Science, 6(3), 1879-1891. [Link]

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Application Notes and Protocols for Enantioselective Hydrogenation with Chiral Iridium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Iridium Catalysis

Asymmetric hydrogenation, the addition of two hydrogen atoms across a double bond with high stereocontrol, stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] This powerful transformation allows for the direct creation of chiral centers, which are critical for the biological activity of many drug molecules.[3] While rhodium and ruthenium catalysts have historically dominated this field, they often require a coordinating functional group near the prochiral center to achieve high enantioselectivity.[4][5] The advent of chiral iridium catalysts, pioneered by Robert H. Crabtree and significantly expanded by Andreas Pfaltz and others, has revolutionized the field by enabling the highly enantioselective hydrogenation of substrates previously considered challenging, especially unfunctionalized and sterically hindered olefins.[1][6]

Cationic iridium complexes, particularly those featuring chiral N,P-ligands, are renowned for their high activity and tolerance to a wide variety of functional groups.[7] These catalysts have broadened the horizons of asymmetric hydrogenation, making it possible to synthesize complex chiral molecules with greater efficiency and atom economy.[5] This guide provides an in-depth overview of the mechanistic principles, catalyst systems, and practical protocols for conducting enantioselective hydrogenations using state-of-the-art chiral iridium catalysts.

Mechanistic Insights: The Catalytic Cycle

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting experiments. For the widely used cationic Ir(I) precatalysts, the most accepted mechanism for the hydrogenation of unfunctionalized olefins involves an Ir(III)–Ir(V) cycle.[8]

The catalytic journey begins with the activation of the Ir(I) precatalyst, typically a complex like [Ir(COD)(L)]+X- (where COD = 1,5-cyclooctadiene, L = chiral ligand, X- = non-coordinating anion), by hydrogen gas. This step displaces the COD ligand to form the active dihydride Ir(III) species. The prochiral olefin then coordinates to this active catalyst. A key rate- and selectivity-determining step follows: the migratory insertion of the olefin into an iridium-hydride bond. This is followed by the oxidative addition of another hydrogen molecule to form a transient Ir(V) intermediate. Finally, reductive elimination of the hydrogenated product regenerates the active Ir(III) dihydride catalyst, which can then enter another catalytic cycle.[8]

The nature of the chiral ligand is crucial as it orchestrates the facial selectivity of olefin coordination and the subsequent insertion step, thereby dictating the stereochemical outcome of the reaction.

Catalytic Cycle of Iridium-Catalyzed Asymmetric Hydrogenation precatalyst [Ir(I)(COD)L]+ Precatalyst active_catalyst [Ir(III)H2L]+ (Active Catalyst) precatalyst->active_catalyst + 2H2 - COD olefin_complex Olefin Complex active_catalyst->olefin_complex + Olefin insertion_product Migratory Insertion Product olefin_complex->insertion_product Migratory Insertion (Rate/Enantio-determining) ir_v_intermediate [Ir(V)H3(Alkyl)L*]+ insertion_product->ir_v_intermediate + H2 (Oxidative Addition) ir_v_intermediate->active_catalyst - Alkane (Reductive Elimination)

Caption: Generalized Ir(III)-Ir(V) catalytic cycle for olefin hydrogenation.

Key Catalyst Systems and Substrate Scope

The versatility of iridium catalysis stems from the diverse array of chiral ligands that have been developed. The choice of ligand is critical and depends heavily on the substrate class.

Phosphinooxazoline (PHOX) Ligands

Developed by Pfaltz and others, PHOX ligands are arguably the most successful class for iridium-catalyzed asymmetric hydrogenation.[9] These N,P-ligands, when complexed with iridium, form highly active and selective catalysts for a broad range of unfunctionalized olefins, including di-, tri-, and even challenging tetrasubstituted alkenes.[10][11] The counterion plays a significant role; weakly coordinating anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) are often essential for high activity, as they prevent catalyst deactivation.[6][12]

Phosphine-Carboxy and Other Tridentate Ligands

For substrates containing coordinating groups, such as unsaturated carboxylic acids or ketones, neutral or tridentate ligand systems can offer superior performance.[13] Chiral spiro phosphine-carboxy ligands form neutral iridium complexes that show excellent enantioselectivity for unsaturated acids.[13] Similarly, P,N,N-tridentate ligands create a well-defined chiral pocket around the metal center, leading to highly efficient catalysts for the hydrogenation of ketones and ketoesters.[14][15][16]

N-Heterocyclic Carbene (NHC) Ligands

Chiral N-heterocyclic carbene-oxazoline ligands have also been successfully employed in iridium-catalyzed hydrogenations. These ligands form robust, air-stable iridium complexes that demonstrate high enantioselectivities for both unfunctionalized and functionalized olefins.[17]

Catalyst System (Ligand Type)Substrate ClassTypical Enantioselectivity (% ee)References
Ir-PHOX (N,P) Unfunctionalized Trisubstituted Olefins>95%[10][12]
Unfunctionalized Tetrasubstituted OlefinsHigh
Allylic AlcoholsHigh[12][18]
Ir-SpiroPAP (P,N,N) Ketones & Ketoesters>99%[16][19]
Ir-SpiroCAP (P,O) Unsaturated Carboxylic Acidsup to 99.4%[13]
Ir-NHC-Oxazoline (C,N) Unfunctionalized Olefinsup to 90%[17]
Ir-P-Stereogenic (MaxPHOX) Allyl Amines, Iminesup to 99%[9]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of an Unfunctionalized Olefin

This protocol provides a generalized, step-by-step methodology. Users must adapt conditions such as solvent, pressure, temperature, and catalyst loading based on the specific substrate and catalyst system, as determined from literature precedents.

Materials and Equipment:
  • Catalyst: Chiral Iridium Precatalyst (e.g., [Ir(COD)(PHOX)]BArF) (0.1 - 1.0 mol%)

  • Substrate: Prochiral Olefin (1.0 equiv)

  • Solvent: Anhydrous, degassed, non-coordinating solvent (e.g., Dichloromethane (DCM), Toluene)

  • Hydrogen Source: High-purity Hydrogen gas (H₂) cylinder with regulator

  • Reaction Vessel: High-pressure autoclave or a thick-walled glass vessel (Schlenk tube) suitable for the desired pressure

  • Inert Atmosphere: Glovebox or Schlenk line with high-purity Nitrogen or Argon

  • Standard laboratory glassware, syringes, and magnetic stirrer

Workflow Visualization

Caption: Step-by-step experimental workflow for a typical reaction.

Step-by-Step Procedure:
  • Catalyst and Substrate Preparation (under Inert Atmosphere):

    • Rationale: The active Ir(III)-hydride species can be sensitive to air and moisture.[20] Performing these steps in a glovebox or using Schlenk techniques is crucial to prevent catalyst deactivation and ensure reproducibility.

    • Action: To a clean, dry, and argon-purged reaction vessel equipped with a magnetic stir bar, add the iridium precatalyst (e.g., 0.001 mmol, 0.1 mol%). Subsequently, add the olefin substrate (1.0 mmol, 1.0 equiv).

  • Solvent Addition:

    • Rationale: The solvent must be anhydrous and thoroughly degassed to remove dissolved oxygen. Non-coordinating solvents like DCM are often preferred as they do not compete with the substrate for coordination to the iridium center.[6]

    • Action: Using a gas-tight syringe, add the degassed solvent (e.g., 5 mL DCM) to the reaction vessel. The solution will typically be orange or yellow.

  • Reaction Setup and Hydrogenation:

    • Rationale: The system must be purged with hydrogen to remove any residual inert gas and ensure the atmosphere is saturated with the reactant. Hydrogen pressure is a key parameter; higher pressures can increase reaction rates but must be handled with appropriate safety measures.[10]

    • Action: Seal the reaction vessel and transport it from the glovebox to a fume hood. Connect the vessel to the hydrogen gas line. Carefully purge the vessel by pressurizing with H₂ (e.g., to 10 bar) and then venting (to ~1 bar) three times. Finally, pressurize the vessel to the desired reaction pressure (e.g., 50 bar).

  • Reaction Monitoring:

    • Rationale: Reaction times can vary from minutes to several hours. The reaction is typically stirred vigorously to ensure good gas-liquid mass transfer.[21] Temperature can also be adjusted to optimize rate and selectivity.

    • Action: Place the vessel in a suitable stand on a magnetic stirrer and begin stirring at the desired temperature (e.g., room temperature). Monitor the reaction progress by checking the pressure drop (for consumption of H₂) or by analyzing aliquots (if the setup allows) via TLC or GC/MS.

  • Work-up and Purification:

    • Rationale: Once the reaction is complete, the catalyst is typically removed to prevent further reactions or product degradation.

    • Action: Once the reaction is judged complete, cease stirring and carefully vent the excess hydrogen pressure in the fume hood. Open the vessel and concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to isolate the chiral product.

  • Analysis of Enantioselectivity:

    • Rationale: The primary measure of success for an asymmetric reaction is the enantiomeric excess (ee).

    • Action: Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by comparing the sample with a racemic standard.

Troubleshooting and Expert Insights

  • Low Conversion/No Reaction:

    • Cause: Catalyst deactivation is a common issue. This can be due to impurities (air, moisture, sulfur compounds) or inherent instability.[5][20] For Crabtree-type catalysts, deactivation can occur via the formation of inactive hydride-bridged trinuclear complexes.[5][22]

    • Solution: Ensure all reagents and solvents are pure and rigorously degassed. Use a non-coordinating counterion like BArF⁻, which is known to enhance catalyst stability and prevent deactivation.[12] If deactivation persists, consider increasing catalyst loading or using an additive that may stabilize the active species.[22]

  • Low Enantioselectivity:

    • Cause: The match between the ligand and substrate is suboptimal. Steric or electronic properties of the ligand may not be ideal for inducing facial selectivity for the specific substrate.

    • Solution: Screen a library of ligands with different steric and electronic properties.[21] Sometimes, minor changes to the ligand backbone or substituents can have a profound impact on selectivity. Reaction parameters like temperature and solvent can also influence enantioselectivity; lower temperatures often lead to higher ee values.

  • Substrate-Specific Issues:

    • Cause: Some substrates, particularly those with acid-labile groups, can undergo side reactions. The reaction media can become acidic under hydrogenation conditions with Crabtree-type catalysts, leading to decomposition or side-product formation.[8][23]

    • Solution: For acid-sensitive substrates, consider using neutral iridium catalyst systems or adding a non-nucleophilic base to buffer the reaction. Careful selection of a catalyst system that operates under milder conditions may also be necessary.

Conclusion

Chiral iridium complexes are indispensable tools for modern asymmetric synthesis. Their ability to catalyze the hydrogenation of a wide range of prochiral substrates with exceptional levels of enantioselectivity has made them invaluable in academic and industrial settings.[2][3] A thorough understanding of the underlying mechanism, careful selection of the catalyst-substrate pairing, and meticulous execution of experimental protocols are the keys to successfully harnessing the full potential of this powerful catalytic methodology.

References

  • Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins. (2011). Chem Asian J, 6(2), 599-606.
  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogen
  • Asymmetric hydrogen
  • Crabtree's c
  • Troubleshooting low catalytic activity of iridium complexes. (n.d.). Benchchem.
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. (2011).
  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. (n.d.). Journal of the American Chemical Society.
  • Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsatur
  • Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins. (n.d.).
  • Asymmetric Hydrogenation of Olefins Using Chiral Crabtree-type Catalysts: Scope and Limitations. (n.d.).
  • Ir‐Catalysed Asymmetric Hydrogenation: Ligands, Substrates and Mechanism. (2006). Chemistry – A European Journal.
  • Iridium-catalysed asymmetric hydrogenation of allylic alcohols via dynamic kinetic resolution. (n.d.).
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. (2007). Accounts of Chemical Research.
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogen
  • Development of a heterogeneous P–N–N tridentate ligand for iridium-catalyzed asymmetric hydrogenation of ketones in batch and flow. (n.d.). Green Chemistry (RSC Publishing).
  • Synthesis and application of chiral N-heterocyclic carbene-oxazoline ligands: iridium-catalyzed enantioselective hydrogen
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. (2007). American Chemical Society.
  • Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. (n.d.). NIH.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins. (n.d.). Angewandte Chemie.
  • Pfaltz Group – Professor Product Portal. (n.d.). Sigma-Aldrich.
  • Chiral P,N,N‐Ligands for Asymmetric Hydrogen
  • Enantioselective hydrogenation of olefins with phosphinooxazoline-iridium catalysts. (n.d.).
  • Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. (2022). Journal of the American Chemical Society.
  • Enantioselective hydrogenation of olefins with phosphinooxazoline-iridium c
  • Enantioselective hydrogenation of olefins with phosphinooxazoline-iridium catalysts. (2000). Chirality, 12(5-6), 442-9.
  • Iridium Catalysts In Pharmaceutical Industry. (n.d.). FasterCapital.
  • Iridium-Catalyzed Asymmetric Hydrogenation of γ- and δ-Ketoacids for Enantioselective Synthesis of γ- and δ-Lactones. (n.d.).
  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. (2014).
  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. (2014). Organic Chemistry Frontiers, 1(2).
  • New iridium catalyst enables efficient selective synthesis of valuable drug ingredients. (2019). Institute for Basic Science.
  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. (2014). Organic Chemistry Frontiers.

Sources

The Alchemist's Catalyst: Harnessing (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) in the Synthesis of Nature's Masterpieces

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Complex Molecule Synthesis

The quest to recreate the intricate architectures of natural products in the laboratory has perpetually driven innovation in synthetic organic chemistry. These complex molecules, honed by evolution, present formidable challenges that demand elegant and efficient solutions. In recent years, transition metal catalysis has emerged as a cornerstone of modern synthetic strategy, and among the pantheon of powerful catalysts, iridium complexes have carved a distinct niche. This application note delves into the versatile utility of a specific iridium(I) complex, (1,5-cyclooctadiene)(η⁵-indenyl)iridium(I) [Ir(cod)(Ind)] , and its close congeners, in the sophisticated art of natural product synthesis.

While often generated in situ from precursors like [Ir(cod)Cl]₂ or [Ir(cod)OMe]₂, the active catalytic species derived from the combination of an iridium(I) center, a diene ligand, and an ancillary ligand like indenyl, offers a unique reactivity profile. This guide will explore the mechanistic underpinnings and practical applications of this catalytic system in key transformations that streamline the synthesis of complex natural products. We will move beyond a mere recitation of procedures to dissect the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for applying this powerful tool.

Core Applications in Natural Product Synthesis

The utility of iridium(I) catalysts in the synthesis of natural products is principally centered around three transformative reaction classes:

  • C-H Bond Functionalization: The direct conversion of ubiquitous, yet generally inert, C-H bonds into valuable functional groups.

  • Asymmetric Hydrogenation: The stereoselective reduction of prochiral olefins and other unsaturated systems to establish key stereocenters.

  • Isomerization and Cycloisomerization: The strategic repositioning of double bonds and the formation of carbocyclic and heterocyclic rings.

This note will explore each of these areas, providing both mechanistic insights and practical protocols.

Precision Engineering of Molecular Scaffolds: Iridium-Catalyzed C-H Borylation

The direct, regioselective borylation of C-H bonds is a testament to the power of iridium catalysis. This transformation introduces a versatile boronate ester group, a synthetic linchpin for subsequent cross-coupling reactions, oxidations, and other functional group interconversions.

Mechanistic Rationale: The "Why" Behind the "How"

The catalytic cycle of iridium-catalyzed C-H borylation is a finely tuned sequence of events. The active catalyst, typically a coordinatively unsaturated iridium(I) species, is generated in situ. The currently accepted mechanism involves the oxidative addition of a B-H bond from a boron source, often bis(pinacolato)diboron (B₂pin₂), to the iridium center, forming an iridium(III) boryl hydride. Subsequent coordination of the aromatic or heteroaromatic substrate and C-H activation via a concerted metalation-deprotonation pathway leads to an iridium(III) aryl boryl complex. Reductive elimination of the aryl boronate ester regenerates the active iridium(I) catalyst, completing the cycle. The choice of ligand, often a bipyridine derivative, is crucial for stabilizing the catalytic intermediates and influencing the reaction's efficiency and selectivity.

Diagram 1: Catalytic Cycle of Iridium-Catalyzed C-H Borylation

G A [Ir(I)] Catalyst B [Ir(III)(H)(Bpin)] Complex A->B Oxidative Addition of B₂pin₂ C [Ir(III)(Ar)(H)(Bpin)] Complex B->C C-H Activation of Ar-H D [Ir(I)] + Ar-Bpin C->D Reductive Elimination D->A Catalyst Regeneration

Caption: Simplified catalytic cycle for iridium-catalyzed C-H borylation.

Application in the Synthesis of Indolequinone Natural Products

A compelling demonstration of this methodology is in the synthesis of indolequinone natural products.[1][2][3] The regioselective borylation of indole scaffolds at the C7 position, a traditionally challenging position to functionalize, can be achieved with high efficiency using an iridium catalyst. This strategy provides a streamlined route to 7-hydroxyindoles, key precursors to the indolequinone core.[1][2][3]

Detailed Protocol: C-H Borylation of a Heteroaromatic Substrate

This protocol is adapted from a standard procedure for the iridium-catalyzed borylation of aromatic compounds and is representative of the conditions often employed in natural product synthesis.[4]

Materials:

  • (1,5-Cyclooctadiene)(methoxy)iridium(I) Dimer `([Ir(cod)OMe]₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Heteroaromatic substrate

  • Anhydrous cyclohexane (or other suitable solvent like THF or heptane)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source

Procedure:

  • Catalyst Pre-formation: In a nitrogen-flushed Schlenk flask, combine [Ir(cod)OMe]₂ (0.025 mmol, 1 mol%) and dtbpy (0.05 mmol, 2 mol%).

  • Addition of Boron Source: Add B₂pin₂ (4.0 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous cyclohexane (40 mL) via cannula.

  • Stirring: Stir the resulting solution under a nitrogen atmosphere at room temperature for 10-15 minutes. The solution should become homogeneous.

  • Substrate Addition: Add the heteroaromatic substrate (2.0 mmol, 1.0 equiv).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water (20 mL). Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The protocol's integrity is maintained by the strict use of anhydrous and anaerobic conditions to protect the catalyst from deactivation. Monitoring by an appropriate analytical technique ensures the reaction proceeds to completion.

Sculpting Chirality: Iridium-Catalyzed Asymmetric Hydrogenation

The creation of stereogenic centers with high enantioselectivity is a paramount challenge in the synthesis of biologically active natural products. Iridium catalysts, particularly cationic complexes with chiral ligands, have proven to be exceptionally effective for the asymmetric hydrogenation of a wide range of substrates.

Mechanistic Insights: The Origin of Enantioselectivity

The mechanism of iridium-catalyzed asymmetric hydrogenation typically involves the formation of a chiral iridium dihydride species. The prochiral substrate coordinates to the metal center, and subsequent migratory insertion of one of the hydride ligands into the double bond forms a chiral iridium alkyl intermediate. The stereochemistry of this step is dictated by the chiral ligand environment. Reductive elimination of the alkane product regenerates the active catalyst. The choice of a suitable chiral ligand is therefore critical to achieving high levels of enantioselectivity.

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Outcome A [Ir(cod)L*]⁺X⁻ Precatalyst D Activation to Iridium Dihydride A->D B Prochiral Substrate E Stereoselective Hydride Insertion B->E C H₂ Atmosphere C->D D->E F Reductive Elimination E->F F->D G Chiral Natural Product Precursor F->G

Sources

Application Notes and Protocols: Iridium-Catalyzed Silylation of Unactivated C-H Bonds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Molecular Synthesis

The direct functionalization of unactivated carbon-hydrogen (C-H) bonds represents a significant advancement in synthetic chemistry, offering a more atom- and step-economical approach to constructing complex molecules.[1][2] Among these transformative methodologies, the iridium-catalyzed silylation of C-H bonds has emerged as a powerful tool for introducing versatile silicon-containing moieties into organic scaffolds.[3][4] This technique allows for the conversion of traditionally inert C-H bonds into valuable C-Si bonds, which can be further elaborated into a wide range of functional groups, most notably through oxidation to alcohols.[1][5][6]

This guide provides an in-depth exploration of iridium-catalyzed C-H silylation, from the underlying mechanistic principles to detailed, field-proven experimental protocols. It is designed to equip researchers with the knowledge and practical insights necessary to successfully implement this methodology in their own synthetic endeavors, particularly in the context of drug discovery and development where late-stage functionalization is of paramount importance.[3][7][8]

The "Why": Mechanistic Insights and Strategic Advantages

The prevalence of iridium-based catalysts in C-H silylation is rooted in their unique reactivity profile. The catalytic cycle, while nuanced depending on the specific substrate and ligand, generally proceeds through a series of well-defined steps. A simplified representation of the catalytic cycle for aromatic C-H silylation is depicted below.

The Catalytic Cycle: A Symphony of Elementary Steps

The reaction is typically initiated by the formation of an active iridium-silyl species. For aromatic C-H silylation, the resting state of the catalyst is often an iridium disilyl hydride complex.[9][10][11][12] The rate-limiting step can vary depending on the electronic properties of the arene substrate.[9][11][12] For electron-poor or neutral arenes, C-Si reductive elimination can be turnover-limiting, while for electron-rich arenes, the initial C-H activation step is often rate-determining.[9][11][12]

For aliphatic C-H silylation, particularly intramolecular variants, the reaction is often directed by a functional group, such as an alcohol or amine, which tethers a hydrosilyl group in proximity to the target C-H bond.[1][5][13] This intramolecular approach enhances both the rate and selectivity of the reaction.

Catalytic Cycle of Iridium-Catalyzed Aromatic C-H Silylation Ir_L [Ir]-L (Active Catalyst) Ir_Si_H Ir(SiR3)L (Silyl Hydride Intermediate) Ir_L->Ir_Si_H + H-SiR3 (Oxidative Addition) Ir_Si_H_Arene Ir(SiR3)(Arene)L (Arene Complex) Ir_Si_H->Ir_Si_H_Arene + Arene-H Ir_V_intermediate Ir(V)2(SiR3)(Aryl)L (Oxidative Addition Product) Ir_Si_H_Arene->Ir_V_intermediate C-H Activation Ir_V_intermediate->Ir_L - Arene-SiR3 - H2 (Reductive Elimination)

Figure 1: A simplified representation of the catalytic cycle for iridium-catalyzed aromatic C-H silylation.

Experimental Protocols: From Theory to Practice

The successful execution of iridium-catalyzed C-H silylation reactions hinges on meticulous experimental technique, particularly the maintenance of an inert atmosphere due to the air- and moisture-sensitivity of the organometallic reagents.[9][10]

General Considerations and Reagent Preparation
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.[10][14]

  • Glassware: Glassware should be oven-dried at >120 °C for at least 12 hours or flame-dried under vacuum immediately before use to remove adsorbed water.[14][15][16]

  • Solvents: Anhydrous solvents are crucial for reaction success. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.[15]

  • Reagents: The iridium precursor, ligands, and silanes should be of high purity. Solid reagents should be dried under vacuum before use. Liquid reagents should be handled using gas-tight syringes.[16]

Protocol 1: Iridium-Catalyzed Silylation of Aromatic C-H Bonds

This protocol is a general guideline for the silylation of arenes and heteroarenes. Optimization of the ligand, temperature, and reaction time may be necessary for specific substrates.

Materials and Equipment:

  • Iridium precursor: [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • Ligand: e.g., 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) or a substituted phenanthroline

  • Silane: e.g., HSiMe(OSiMe₃)₂ or triethylsilane (Et₃SiH)

  • Substrate: Arene or heteroarene

  • Hydrogen acceptor (optional but often beneficial): Norbornene

  • Anhydrous solvent: e.g., tetrahydrofuran (THF), octane, or cyclopentyl methyl ether (CPME)

  • Schlenk flask, magnetic stir bar, rubber septa, needles, and syringes

  • Inert gas supply (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the iridium precursor (e.g., 0.5-2.5 mol%) and the ligand (e.g., 1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add the arene substrate (1.0 equiv), the silane (1.5-3.0 equiv), the hydrogen acceptor (e.g., norbornene, 1.5-3.0 equiv), and the anhydrous solvent.

  • Reaction Conditions: Seal the flask with a rubber septum, and heat the reaction mixture with stirring at the desired temperature (typically 80-150 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or ¹H NMR spectroscopy of aliquots taken from the reaction mixture.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Intramolecular Iridium-Catalyzed Silylation of Aliphatic C-H Bonds (Directed by a Hydroxyl Group)

This protocol describes the silylation of an unactivated C(sp³)-H bond directed by a hydroxyl group, which is first converted in situ to a hydrosilyl ether.[1]

Materials and Equipment:

  • Iridium precursor: [Ir(cod)OMe]₂

  • Hydrosilane: e.g., diethylsilane (Et₂SiH₂)

  • Substrate: Alcohol-containing starting material

  • Hydrogen acceptor: Norbornene

  • Anhydrous solvent: e.g., THF

  • Standard Schlenk line equipment

Step-by-Step Procedure:

  • Formation of the Hydrosilyl Ether (In Situ): To a solution of the alcohol substrate (1.0 equiv) in anhydrous THF in a flame-dried Schlenk flask, add the iridium precursor (e.g., 0.05 mol%) followed by the hydrosilane (e.g., 1.2 equiv). Stir the mixture at room temperature until complete conversion to the hydrosilyl ether is observed (monitor by TLC or GC-MS).

  • C-H Silylation: To the crude hydrosilyl ether solution, add a second portion of the iridium precursor (e.g., 1-3 mol%), the ligand (e.g., 2-6 mol%), and the hydrogen acceptor (e.g., norbornene, 1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor its progress.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent in vacuo. Purify the resulting cyclic siloxane by flash column chromatography.

Subsequent Functionalization: Tamao-Fleming Oxidation

A key advantage of C-H silylation is the versatility of the resulting C-Si bond.[1][5] A common and highly useful transformation is the Tamao-Fleming oxidation to afford the corresponding alcohol.

General Procedure for Tamao-Fleming Oxidation:

  • Dissolve the purified organosilane in a mixture of THF and methanol.

  • Add potassium bicarbonate (KHCO₃) or another suitable base.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (H₂O₂, 30% aqueous solution).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Data Presentation: A Guide to Reaction Parameters

The optimal conditions for iridium-catalyzed C-H silylation can vary significantly depending on the substrate and the desired product. The following table provides a summary of typical reaction parameters for different types of C-H bonds.

ParameterAromatic C-H SilylationAliphatic C-H Silylation (Intramolecular)
Iridium Precursor [Ir(cod)OMe]₂[Ir(cod)OMe]₂
Catalyst Loading 0.5 - 5 mol%1 - 5 mol%
Ligand dtbpy, phenanthrolinesdtbpy, phenanthrolines, bisamidines
Ligand Loading 1 - 10 mol%2 - 10 mol%
Silane HSiMe(OSiMe₃)₂, Et₃SiHEt₂SiH₂, H₂SiPh₂
Silane Equiv. 1.5 - 51.1 - 1.5 (for silyl ether formation)
H₂ Acceptor Norbornene, TBENorbornene
Solvent THF, octane, CPMETHF
Temperature 80 - 150 °C80 - 120 °C
Reaction Time 12 - 48 h12 - 24 h

Troubleshooting Common Issues

Even with careful execution, challenges can arise in C-H silylation reactions. This section addresses some common problems and offers potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently pure reagents or solvents- Reaction temperature too low- Use a fresh batch of iridium precursor and ligand.- Ensure all reagents and solvents are rigorously dried and deoxygenated.- Increase the reaction temperature in increments of 10-20 °C.
Formation of multiple silylated products - Lack of regioselectivity- For aromatic substrates, sterically bulky ligands can improve regioselectivity.- For aliphatic substrates, consider an intramolecular strategy with a directing group.
Decomposition of starting material or product - Reaction temperature too high- Incompatible functional groups- Lower the reaction temperature.- Protect sensitive functional groups prior to the silylation reaction.
Hydrolysis of the silane or silylated product - Presence of moisture- Re-dry all glassware and solvents. Ensure a robust inert atmosphere is maintained throughout the reaction.

Visualization of the Experimental Workflow

Experimental Workflow for Iridium-Catalyzed C-H Silylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Dry Glassware setup Assemble Reaction under Inert Atmosphere prep_glass->setup prep_reagents Purify/Dry Reagents & Solvents prep_reagents->setup addition Add Reagents setup->addition heating Heat and Stir addition->heating monitoring Monitor Reaction Progress heating->monitoring monitoring->heating Continue quench Quench Reaction monitoring->quench extraction Solvent Removal/Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Figure 2: A generalized experimental workflow for conducting an iridium-catalyzed C-H silylation reaction.

Conclusion: A Versatile Tool for Modern Synthesis

Iridium-catalyzed C-H silylation has proven to be a robust and versatile methodology for the functionalization of unactivated C-H bonds. Its broad substrate scope, functional group tolerance, and the synthetic utility of the resulting organosilanes make it an invaluable tool for researchers in academia and industry. By understanding the underlying principles and adhering to rigorous experimental protocols, scientists can effectively harness the power of this transformation to accelerate the synthesis of complex molecules and drive innovation in fields ranging from medicinal chemistry to materials science.

References

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  • Cheng, C.; Hartwig, J. F. Iridium-Catalyzed Silylation of Aryl C–H Bonds. J. Am. Chem. Soc.2014 , 136 (34), 12064–12072. [Link]

  • Hartwig, J. F.; Romero, E. A. Iridium-catalyzed silylation of unactivated C-H bonds. Tetrahedron2019 , 75 (31), 4059-4070. [Link]

  • Larsen, M. A.; Hartwig, J. F. Iridium-Catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation. J. Am. Chem. Soc.2010 , 132 (45), 15842–15845. [Link]

  • Simmons, E. M.; Hartwig, J. F. Iridium-Catalyzed Silylation of Unactivated C–H Bonds. In C-H Activation; Top. Organomet. Chem.; Springer: Berlin, Heidelberg, 2012; Vol. 39.
  • Ishiyama, T.; Sato, K.; Nishio, Y.; Miyaura, N. Direct C-H Silylation of Arenes and Heteroarenes with Hydrosilanes Catalyzed by an Iridium(I) Complex. Angew. Chem. Int. Ed.2003, 42, 5346-5348.
  • Cheng, C.; Simmons, E. M.; Hartwig, J. F. Iridium-Catalyzed, β-Selective C(sp3)-H Silylation of Aliphatic Amines To Form Silapyrrolidines and 1,2-Amino Alcohols. J. Am. Chem. Soc.2016 , 138 (49), 15830–15833. [Link]

  • Mkhalid, I. A. I.; Barnard, J. H.; Marder, T. B.; Murphy, J. M.; Hartwig, J. F. C–H Activation for the Construction of C–B Bonds. Chem. Rev.2010, 110 (2), 890–931.
  • Shriver, D. F. Development of Techniques in Organometallic Chemistry. In Experimental Organometallic Chemistry; ACS Symposium Series; American Chemical Society, 1987; Vol. 357, pp 1–5. [Link]

  • Borylation and silylation of C-H bonds: a platform for diverse C-H bond functionalizations. Acc. Chem. Res.2012 , 45 (6), 864-873. [Link]

  • Wilson, J. W.; Su, B.; Yoritate, M.; Shi, J. X.; Hartwig, J. F. Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. J. Am. Chem. Soc.2023 , 145 (35), 19490–19495. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. J. Braz. Chem. Soc.2021 , 32 (4), 717-743. [Link]

  • Lyons, T. W.; Hartwig, J. F. Catalytic functionalization of unactivated primary C–H bonds directed by an alcohol. Nature2012 , 483, 340–343. [Link]

  • Nichols, L. 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. 2022 . [Link]

  • Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds. eScholarship. 2020 . [Link]

  • Hartwig, J. F. Iridium-Catalyzed Silylation of Unactivated C-H Bonds. PMC. 2020 . [Link]

  • NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]

  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. 2025 . [Link]

  • Back to basics for silylation. Chemistry World. 2015 . [Link]

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  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. 2008 . [Link]

  • Iridium-catalyzed silylation of aryl C-H bonds. Semantic Scholar. [Link]

  • Emerging Strategies for C–H Silylation. ResearchGate. [Link]

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  • Transition-Metal-Catalyzed Silylation and Borylation of C-H Bonds for the Synthesis and Functionalization of Complex Molecules. PubMed. 2023 . [Link]

  • A Combined Computational and Experimental Study of Rh- Catalyzed C−H Silylation with Silacyclobutanes: Insights. pubs.acs.org. 2021 . [Link]

  • Iridium-Catalyzed Silylation of C-H bonds in Unactivated Arenes: A Sterically-Encumbered Phenanthroline Ligand Accelerates Catalysis Enabling New Reactivity. ChemRxiv. [Link]

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Sources

Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules Using Iridium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Molecular Editing

In the intricate world of drug discovery and development, the ability to precisely and efficiently modify complex organic molecules at a late stage is a transformative capability.[1][2] Traditional synthetic routes often require the laborious de novo synthesis of each new analog, a process that is both time- and resource-intensive.[3][4] Late-stage functionalization (LSF) offers a more elegant and sustainable solution, allowing for the direct modification of C-H bonds in a nearly finished molecule to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[2][5]

Among the array of transition metals employed for this purpose, iridium has emerged as a uniquely powerful catalyst.[6][7] Iridium catalysts, particularly those developed for C-H activation, exhibit remarkable functional group tolerance, operate under mild conditions, and can be tuned to achieve exquisite levels of regioselectivity.[3][8] This guide provides an in-depth exploration of iridium-catalyzed LSF, offering not just protocols, but the underlying principles and practical insights to empower researchers to harness this technology for their specific needs. We will delve into the mechanistic nuances that govern these reactions and provide detailed, validated protocols for key transformations including C-H borylation and hydrogen isotope exchange (HIE).

Core Principles of Iridium-Catalyzed C-H Activation

The power of iridium catalysis in LSF stems from its ability to selectively cleave otherwise inert C-H bonds. This process is typically guided by one of two overarching strategies: undirected or directed C-H activation.

  • Undirected C-H Borylation: In the absence of a strong directing group, the regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors.[8][9] The catalyst, often a combination of [Ir(COD)OMe]2 and a bipyridine-based ligand, will preferentially functionalize the most accessible C-H bond on an aromatic or heteroaromatic ring.[10] This approach is particularly useful for creating a diverse set of isomers for initial screening. Electronic effects can also play a secondary role in influencing selectivity.[9]

  • Directed C-H Activation: For precise control over regioselectivity, a directing group (DG) already present in the substrate can be exploited.[11][12] The DG, typically a Lewis basic functional group (e.g., amide, carboxylate, pyridine), coordinates to the iridium center, bringing the catalyst into close proximity to a specific C-H bond, most commonly at the ortho position.[11][12] This chelation-assisted mechanism is highly effective and predictable, making it a cornerstone of modern LSF.[11][13]

The general mechanism for directed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage and the formation of the iridium-carbon bond occur in a single, concerted step, often facilitated by a ligand on the iridium acting as an internal base.[6][12][14]

Visualizing the Catalytic Cycle: Directed C-H Borylation

G cluster_0 Catalytic Cycle Active_Catalyst Active Ir(III) Catalyst Coordination Substrate Coordination via DG Active_Catalyst->Coordination + Substrate-DG CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD ortho C-H bond Iridacycle Iridacycle Intermediate CMD->Iridacycle Borylation Reaction with B2pin2 Iridacycle->Borylation Reductive_Elimination Reductive Elimination Borylation->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Borylated Product Product_Release->Active_Catalyst Catalyst Regeneration G cluster_1 HIE Experimental Workflow Setup Prepare Substrate & Catalyst in Schlenk Flask Inert Purge with Inert Gas (Ar/N2) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Degas Freeze-Pump-Thaw Cycles (x3) Solvent->Degas D2_Intro Introduce D2 Gas via Balloon Degas->D2_Intro Reaction Stir at RT for 24-48h D2_Intro->Reaction Workup Solvent Evaporation Reaction->Workup Analysis Analyze by NMR & MS for %D Incorporation Workup->Analysis

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Troubleshooting & Optimization

improving yield and selectivity in iridium-catalyzed C-H borylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Iridium-Catalyzed C-H Borylation

From the Desk of the Senior Application Scientist

Welcome to the technical resource center for iridium-catalyzed C-H borylation. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful synthetic tool. Iridium-catalyzed C-H borylation has become a cornerstone of modern synthesis, valued for its ability to functionalize complex molecules and streamline the creation of valuable organoboron intermediates.[1][2] However, achieving high yield and precise selectivity can be challenging.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the nuances of this reaction. Here, we will address common experimental hurdles through a series of frequently asked questions and detailed troubleshooting guides, all grounded in mechanistic principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful C-H borylation experiment.

Q1: What is the standard "go-to" catalyst system for a typical aromatic C-H borylation?

The most widely adopted catalyst system, often referred to as the Ishiyama–Miyaura–Hartwig (IMH) protocol, is generated in situ from an iridium(I) precatalyst and a bidentate nitrogen-based ligand.[1]

  • Iridium Precatalyst: Typically, [Ir(OMe)(cod)]₂ (bis(1,5-cyclooctadiene)diiridium(I) dimethoxide) is preferred due to its high activity.[3] [Ir(Cl)(cod)]₂ is also used.

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is the classic choice. Its bulky tert-butyl groups provide steric hindrance that directs borylation to the most accessible C-H bond on the substrate.[1]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron reagent.

This combination is highly effective for a broad range of simple arenes and is known for its excellent functional group tolerance under mild conditions.[1]

Q2: When should I use pinacolborane (HBpin) instead of bis(pinacolato)diboron (B₂pin₂)?

While B₂pin₂ is the standard, HBpin can be a strategic choice in certain scenarios.

  • Improved Selectivity: In some systems, particularly with specialized ligands, HBpin has been shown to enhance regioselectivity. For example, with certain hydrazone ligands used for the borylation of fluorinated arenes, HBpin significantly improved meta-to-fluorine selectivity.[4]

  • Mechanistic Differences: The catalytic cycles with B₂pin₂ and HBpin differ in their regeneration steps. The generally accepted mechanism for B₂pin₂ involves an Ir(III)/Ir(V) cycle where C-H activation is the rate-determining step.[1][5][6] Using HBpin can alter the catalyst resting state and reaction kinetics, which can be exploited to favor one pathway over another.

Q3: How do I choose the correct ligand for my desired selectivity? My reaction isn't selective.

Ligand choice is the most powerful tool for controlling regioselectivity. The outcome is a balance between steric and electronic effects, which can be manipulated with the right ligand.[5][7]

Ligand TypePrimary Control MechanismCommon ExamplesUse Case & Rationale
Bulky Bipyridines Steric Hindrance4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)Default for Steric Control: Directs borylation to the least sterically hindered C-H bond. Ideal for simple arenes where the primary goal is to functionalize the most accessible position.[5][6]
Phenanthrolines Steric + Catalyst Stability3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄phen)Enhanced Robustness: These ligands bind more tightly to iridium, leading to longer catalyst lifetimes. This is crucial for challenging or slow reactions and for substrates that might otherwise lead to catalyst deactivation.[1][3][8]
Directing Ligands Covalent or Non-covalent Interaction8-aminoquinoline (8-AQ), PicolylamineOverriding Inherent Selectivity: These ligands coordinate to both the iridium center and a functional group on the substrate, forcing borylation at a specific position, typically ortho to the directing group.[9][10][11]
Specialized Ligands Fine-tuning Electronic/Steric EnvironmentDipyridyl hydrazones, DipyridylarylmethanesSubstrate-Specific Selectivity: Designed for specific challenges, such as achieving meta-selectivity on fluoroarenes[4] or improving efficiency for sp³ C-H borylation.[12][13][14]

Q4: How critical is solvent choice?

Solvent choice is vital and can significantly impact both yield and selectivity.

  • General Purpose: Tetrahydrofuran (THF) is a common starting point due to its good solubilizing power for a wide range of substrates and reagents.[15]

  • Improving Selectivity: Nonpolar, alkane solvents (e.g., hexane, cyclohexane, isododecane) can dramatically improve selectivity in certain cases. For example, the selectivity for benzylic C-H borylation over aromatic C-H borylation is enhanced in alkane solvents compared to ethereal solvents like THF.[16] Similarly, meta-selectivity for fluoroarenes is improved in nonpolar media.[4]

  • sp³ C-H Borylation: For the borylation of unactivated alkanes, using the substrate itself as the solvent (neat conditions) has been traditional. However, recent advances with highly active ligands now permit these reactions in hydrocarbon solvents like cyclohexane, improving practicality and substrate scope.[12][14]

Q5: What is the catalytic cycle? Understanding the mechanism helps in troubleshooting.

The generally accepted mechanism for iridium-catalyzed C-H borylation proceeds through an Ir(III)/Ir(V) cycle. Understanding this pathway is key to diagnosing issues related to catalyst activation and turnover.[5][6] The key steps are:

  • Catalyst Activation: The Ir(I) precatalyst reacts with the boron reagent (B₂pin₂) to form the active Ir(III) tris(boryl) species, [Ir(L)(Bpin)₃].

  • C-H Activation: The substrate's C-H bond adds oxidatively to the Ir(III) center. This is typically the rate-determining step and forms a transient Ir(V) intermediate.[1][6]

  • Reductive Elimination: The C-B bond is formed by reductive elimination from the Ir(V) center, releasing the borylated product.

  • Catalyst Regeneration: The resulting Ir(III)-hydrido species reacts with B₂pin₂ to regenerate the active [Ir(L)(Bpin)₃] catalyst, releasing HBpin.

Iridium Catalytic Cycle Figure 1: Simplified Ir(III)/Ir(V) Catalytic Cycle IrIII [Ir(L)(Bpin)₃] (Active Ir(III) Catalyst) IrV [(L)(Bpin)₃Ir(H)(Ar)] (Ir(V) Intermediate) IrIII->IrV + Ar-H (Oxidative Addition / C-H Activation) IrIII_H [Ir(L)(H)(Bpin)₂] IrV->IrIII_H - Ar-Bpin (Reductive Elimination) IrIII_H->IrIII + B₂pin₂ - HBpin (Regeneration)

Figure 1: Simplified Ir(III)/Ir(V) Catalytic Cycle

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental problems.

Troubleshooting Workflow Figure 2: Troubleshooting Decision Tree start Problem Encountered: Low Yield / Poor Selectivity check_reagents 1. Verify Reagents & Setup start->check_reagents check_catalyst 2. Assess Catalyst System start->check_catalyst check_conditions 3. Optimize Reaction Conditions start->check_conditions check_substrate 4. Analyze Substrate Effects start->check_substrate reagents_purity Purity of Substrate/Solvent? (Impurities can poison catalyst) check_reagents->reagents_purity Purity reagents_inert Inert Atmosphere? (O₂/H₂O can deactivate catalyst) check_reagents->reagents_inert Setup catalyst_ligand Is the ligand appropriate for the desired selectivity? check_catalyst->catalyst_ligand Selectivity catalyst_deactivation Is catalyst deactivating? (e.g., via ligand borylation) check_catalyst->catalyst_deactivation Yield conditions_temp Temperature / Time sufficient? check_conditions->conditions_temp Yield conditions_solvent Is solvent optimal for solubility & selectivity? check_conditions->conditions_solvent Selectivity substrate_poison Does substrate have strong coordinating groups (e.g., Pyridine)? check_substrate->substrate_poison Yield substrate_sterics Is desired C-H bond sterically inaccessible? check_substrate->substrate_sterics Selectivity solve_reagents Solution: Purify substrate. Use fresh, dry, degassed solvents. Ensure rigorous inert technique. reagents_purity->solve_reagents No reagents_inert->solve_reagents No solve_catalyst Solution: Switch ligand (e.g., dtbpy -> Me₄phen for stability). Consult ligand selection table. catalyst_ligand->solve_catalyst No catalyst_deactivation->solve_catalyst Yes solve_conditions Solution: Monitor by GC/NMR to confirm completion. Screen solvents (e.g., THF vs. Hexane). conditions_temp->solve_conditions No conditions_solvent->solve_conditions No solve_substrate Solution: Use robust ligand (Me₄phen). Consider a directing-group strategy to override sterics. substrate_poison->solve_substrate Yes substrate_sterics->solve_substrate Yes

Figure 2: Troubleshooting Decision Tree
Problem: Low Yield or No Reaction

Potential Cause 1: Catalyst Deactivation or Poisoning

  • Why it happens: The active iridium center is a soft Lewis acid and can be poisoned by strongly coordinating functional groups or impurities. Basic nitrogen heterocycles (like pyridines or imidazoles) are notorious for binding to the iridium center, leading to a stable, off-cycle species that is catalytically inactive.[3][17] The ligand itself can also be borylated, leading to catalyst decomposition over time; this is more common with dtbpy than with more robust phenanthroline ligands.[8]

  • How to fix it:

    • Switch to a More Robust Ligand: If your substrate is a heterocycle or the reaction is sluggish, replace dtbpy with 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄phen). The phenanthroline scaffold has been shown to confer greater stability and resist decomposition, leading to higher yields for challenging substrates.[3][8]

    • Ensure Reagent Purity: Impurities in the substrate or solvent, especially those containing sulfur or unhindered phosphines, can act as potent catalyst poisons. Purify your substrate if its quality is questionable.

    • Rigorous Inert Atmosphere: The catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Ar or N₂) using a glovebox or proper Schlenk technique. Solvents must be thoroughly degassed.

Potential Cause 2: Sterically Hindered Substrate

  • Why it happens: The C-H activation step is highly sensitive to steric hindrance around the target C-H bond. If the desired position is heavily encumbered, the reaction rate can be extremely slow.

  • How to fix it:

    • Increase Temperature and Time: Monitor the reaction over an extended period (24-48h) at a higher temperature (e.g., 100-110 °C).

    • Consider Additives: For sterically hindered C(sp³)–H bonds, the addition of a catalytic amount of a base like potassium tert-butoxide (t-BuOK) has been shown to cause a remarkable rate acceleration.[18]

Problem: Poor or Incorrect Regioselectivity

Potential Cause 1: Misunderstanding of Intrinsic Substrate Bias

  • Why it happens: While steric effects dominate for simple carbocyclic arenes[5][7], the rules change for heterocycles. For heteroaromatics, electronic effects often override sterics. A primary rule is that borylation occurs distal to basic nitrogen atoms.[3][17] This is due to a combination of catalyst coordination to the nitrogen and the higher energy pathway for activating adjacent C-H bonds.[17]

  • How to fix it:

    • Analyze Your Substrate: Before starting, predict the most likely site of borylation. For a substituted pyridine, the positions furthest from the nitrogen and least sterically hindered are the most probable targets.

    • Change the Strategy: If the intrinsic selectivity is not what you desire, you cannot overcome it by simply changing the solvent or temperature. You must employ a directing-group strategy. For example, installing an 8-aminoquinoline amide can force borylation ortho to the amide, overriding the substrate's natural tendency.[10][19]

Potential Cause 2: Suboptimal Solvent Choice

  • Why it happens: The solvent can influence the conformation of the substrate and the catalyst in the transition state, subtly altering the energy barriers for activation at different C-H bonds.

  • How to fix it:

    • Screen Solvents: If you are getting a mixture of regioisomers, perform a solvent screen. As noted, switching from THF to a nonpolar solvent like hexane or cyclohexane can significantly improve selectivity.[4][16] This effect is particularly pronounced when competing C-H bonds have different characteristics (e.g., aryl vs. benzylic).

Best Practices and Standard Experimental Protocol

Adherence to meticulous experimental technique is paramount for reproducibility and success.

Core Principles:
  • Inert Atmosphere is Non-Negotiable: All manipulations should be performed in a glovebox or using Schlenk line techniques.

  • Dryness is Key: Use anhydrous solvents. If using bottled anhydrous solvents, ensure they are fresh. Dry solid reagents in a vacuum oven before use.

  • Degas All Solvents: Before use, sparge solvents with argon or nitrogen for at least 30 minutes or use several freeze-pump-thaw cycles.

General Protocol for Aromatic C-H Borylation

This protocol is a representative procedure for a small-scale reaction.[20]

Reagents & Equipment:

  • Iridium precatalyst: [Ir(OMe)(cod)]₂

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Boron source: Bis(pinacolato)diboron (B₂pin₂)

  • Substrate (Arene)

  • Anhydrous, degassed solvent (e.g., Cyclohexane or THF)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Setup: In a glovebox, add the iridium precatalyst (0.0075 mmol, 1.5 mol% Ir) and the ligand (0.015 mmol, 3.0 mol%) to an oven-dried Schlenk flask equipped with a stir bar.

  • Reagent Addition: Add B₂pin₂ (0.55 mmol, 1.1 equiv) and the limiting aromatic substrate (0.50 mmol, 1.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (2.5 mL, 0.2 M).

  • Reaction: Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 80-100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or ¹H NMR.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. Note: Some arylboronate esters can be sensitive to hydrolysis on silica gel; a non-aqueous workup or rapid chromatography may be necessary.

References

  • Larsen, M. A., & Hartwig, J. F. (2024). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2024). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship.org. [Link]

  • Preshlock, S., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

  • Shields, B. J., et al. (2020). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Organometallics. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). Proposed mechanism for the iridium catalyzed C−H borylation. ResearchGate. [Link]

  • Guria, S., et al. (2023). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Liskey, C. W., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. [Link]

  • Bera, M., et al. (2021). Iridium-Catalyzed Regioselective Borylation through C–H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry. [Link]

  • Guria, S., et al. (2024). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. [Link]

  • Yao, M., et al. (2018). Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines. Dalton Transactions. [Link]

  • Yao, M., et al. (2018). Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines. Semantic Scholar. [Link]

  • Róth, E., et al. (2023). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Róth, E., et al. (2023). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Tredwell, M., et al. (2016). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. Organic & Biomolecular Chemistry. [Link]

  • Bera, M., et al. (2020). Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands. Journal of the American Chemical Society. [Link]

  • Schley, N. D. (2020). Advances in Iridium-Catalyzed C-H Borylation Enabled by 2,2'-Dipyridylarylmethane Ligands. Columbia University Academic Commons. [Link]

  • Bera, M., et al. (2020). Iridium-Catalyzed sp3 C–H Borylation in Hydrocarbon Solvent Enabled by 2,2′-Dipyridylarylmethane Ligands. Journal of the American Chemical Society. [Link]

  • Preshlock, S. M., et al. (2016). Iridium‐Catalysed C−H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity. ResearchGate. [Link]

  • Bera, M., et al. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry. [Link]

  • Tajuddin, H., et al. (2014). Iridium-Catalysed Borylation of Sterically Hindered C(sp3)– H bonds. Chemical Communications. [Link]

  • Pipal, M., et al. (2021). High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial for Practical Applications. ResearchGate. [Link]

  • Hartwig, J. F. (2011). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews. [Link]

  • Chotana, G. A., et al. (2009). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. Journal of the American Chemical Society. [Link]

  • Kallepalli, V. A. (2010). iridium catalyzed ch activation/borylation of aromatic/ heteroaromatic substrates and its application in small molecule synthesis. Semantic Scholar. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]

Sources

Technical Support Center: Overcoming Catalyst Deactivation in Iridium-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for iridium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to catalyst deactivation. By understanding the underlying mechanisms of catalyst deactivation, you can enhance the efficiency, reproducibility, and robustness of your synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: My iridium-catalyzed reaction has stalled or is showing low conversion. What are the primary suspects for catalyst deactivation?

A1: Several factors can contribute to the deactivation of your iridium catalyst. The most common culprits include:

  • Catalyst Poisoning: Trace impurities in your reagents or solvents can irreversibly bind to the active iridium center, rendering it inactive. Common poisons include sulfur and nitrogen-containing compounds.[1][2][3]

  • Ligand Degradation: The ligands coordinated to the iridium center can undergo decomposition under the reaction conditions, leading to the formation of an inactive or less active catalytic species.[1][4]

  • Formation of Inactive Iridium Species: The active catalyst can convert into inactive forms, such as dimers or larger aggregates, which have diminished or no catalytic activity.[1][4][5] The formation of iridium nanoparticles can also lead to deactivation of single-atom catalysts.[6]

  • Oxidative or Reductive Processes: The iridium center can undergo changes in its oxidation state through processes like oxidative addition or reductive elimination, leading to the formation of stable, off-cycle species that do not participate in the desired catalytic cycle.[7][8][9]

  • Air and Moisture Sensitivity: Many iridium catalysts, particularly those in a low oxidation state, are sensitive to air and moisture.[1][4] Exposure to oxygen or water can lead to the formation of inactive iridium oxides or hydroxides.[4]

Q2: How can I determine if my catalyst has been deactivated?

A2: The primary indicator of catalyst deactivation is a decrease in reaction rate or a complete halt in product formation. To confirm deactivation and investigate its cause, you can employ the following techniques:

  • NMR Spectroscopy: Comparing the ¹H, ³¹P, or ¹⁹F NMR spectrum of the catalyst recovered from the reaction mixture with that of a fresh sample can reveal changes in the ligand environment or the formation of new iridium species.[1]

  • Mass Spectrometry: Techniques like ESI-MS can help identify the formation of catalyst decomposition products or adducts with impurities.

  • Visual Inspection: Precipitation of the catalyst from the reaction mixture can indicate the formation of insoluble, inactive aggregates.

Q3: Can a deactivated iridium catalyst be regenerated?

A3: In some specific cases, partial or full regeneration of a deactivated catalyst is possible. For instance, in certain chiral amine racemization reactions, deactivation caused by the coordination of methylamine (formed from imine hydrolysis) to the iridium center could be partially reversed by treatment with hydroiodic acid.[10][11][12] However, in many cases, especially those involving irreversible poisoning or significant ligand degradation, regeneration is not feasible, and using a fresh batch of the catalyst is necessary.[1]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Catalyst Deactivation

This guide provides a systematic workflow to diagnose and address catalyst deactivation in your iridium-mediated reactions.

Step 1: Scrutinize Your Reaction Setup and Reagents

The first line of defense against catalyst deactivation is ensuring the purity of your reaction components and the integrity of your experimental setup.

Protocol: Rigorous Purification of Solvents and Reagents

  • Solvent Purification: Utilize a solvent purification system (e.g., passing through activated alumina columns) to remove water, oxygen, and other potential inhibitors. If a purification system is unavailable, use freshly opened, anhydrous, inhibitor-free solvents.

  • Reagent Purification: Purify liquid reagents by distillation. Solid reagents should be recrystallized or purified by column chromatography to remove trace impurities.

  • Inert Atmosphere: Conduct all manipulations of the iridium catalyst and the reaction setup under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1]

Potential Contaminant Source Deactivation Mechanism Mitigation Strategy
WaterSolvents, reagents, glasswareFormation of inactive iridium hydroxidesUse anhydrous solvents and reagents; dry glassware thoroughly.
OxygenAtmosphereFormation of inactive iridium oxidesEmploy rigorous inert atmosphere techniques.
Sulfur CompoundsReagents (e.g., thiols)Strong coordination to the iridium center, blocking active sitesPurify reagents; use sulfur-free starting materials.
Nitrogen Compounds (e.g., amines)Byproducts, impuritiesStrong coordination to the iridium centerPurify reagents; monitor reaction for byproduct formation.[10][11][12]

Step 2: Investigate Ligand Stability and Catalyst Integrity

If issues persist after ensuring a clean reaction environment, the next step is to assess the stability of your catalyst system.

Protocol: Monitoring Catalyst Stability by NMR Spectroscopy

  • Prepare a Stock Solution: Dissolve a small amount of the fresh iridium catalyst in a deuterated solvent that is compatible with your reaction.

  • Acquire an Initial Spectrum: Obtain a baseline NMR spectrum (e.g., ¹H, ³¹P) of the fresh catalyst.

  • Monitor Under Reaction Conditions: Set up a small-scale reaction in an NMR tube. Acquire spectra at regular intervals throughout the reaction to monitor for changes in the catalyst's spectral signature.

  • Analyze the Spectra: Look for the appearance of new peaks or changes in the chemical shifts of existing peaks, which could indicate ligand degradation or the formation of new iridium species.

Step 3: Address Mechanistic Deactivation Pathways

Understanding the specific catalytic cycle of your reaction can provide insights into potential deactivation pathways.

Common Deactivation Pathways and Mitigation Strategies:

  • Formation of Inactive Dimers: In some iridium-catalyzed hydrogenations, the active monomeric species can dimerize, leading to an irreversible loss of activity.[1]

    • Mitigation: Modifying the ligand structure to sterically hinder dimerization can be an effective strategy.

  • Reductive Elimination of Off-Cycle Species: The catalyst can enter an unproductive cycle by undergoing reductive elimination to form a stable, inactive complex. For example, in some photoredox reactions, C(sp²)-H reductive coupling can lead to catalyst deactivation.[7][13]

    • Mitigation: Rational ligand design can improve the photostability of the catalyst and disfavor such deactivation pathways.[7]

  • Ligand Functionalization: In reactions involving radical intermediates, the ligands themselves can be functionalized, leading to catalyst deactivation.[1][14]

    • Mitigation: Employing ligands with less reactive sites or modifying the reaction conditions to minimize radical side reactions can be beneficial.

Visualizing Deactivation Pathways

The following diagram illustrates common pathways for iridium catalyst deactivation.

DeactivationPathways Common Iridium Catalyst Deactivation Pathways cluster_poisoning Poisoning cluster_degradation Ligand Degradation Active_Catalyst Active Ir(n) Catalyst Poisoned_Catalyst Poisoned Ir Complex Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Reaction Conditions Degraded_Catalyst Inactive Ir Species Dimer Inactive Dimer/ Aggregate Active_Catalyst->Dimer Dimerization Off_Cycle_Species Off-Cycle Ir(n±x) Species Active_Catalyst->Off_Cycle_Species Reductive Elimination/ Oxidative Addition Inactive_Species Inactive Species Poison Impurities (S, N, etc.) Poison->Poisoned_Catalyst Coordination Poisoned_Catalyst->Inactive_Species Degraded_Ligand->Degraded_Catalyst Degraded_Catalyst->Inactive_Species Dimer->Inactive_Species Off_Cycle_Species->Inactive_Species

Caption: Common pathways leading to the deactivation of iridium catalysts.

Troubleshooting Decision Tree

This workflow can guide your troubleshooting process when encountering a poorly performing iridium-catalyzed reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Iridium Catalyst Deactivation Start Reaction Failure/ Low Conversion Check_Setup Verify Inert Atmosphere & Purity of Reagents/Solvents Start->Check_Setup Issue_Found Rectify Setup/ Purify Materials Check_Setup->Issue_Found Yes No_Issue No Obvious Issues Check_Setup->No_Issue No Issue_Found->Start Analyze_Catalyst Analyze Recovered Catalyst (NMR, MS) No_Issue->Analyze_Catalyst Decomposition_Observed Catalyst Decomposition Observed Analyze_Catalyst->Decomposition_Observed Yes No_Decomposition Catalyst Appears Intact Analyze_Catalyst->No_Decomposition No Modify_Ligand Modify Ligand Design/ Optimize Reaction Conditions Decomposition_Observed->Modify_Ligand Consider_Mechanism Consider Mechanistic Deactivation Pathways (e.g., Dimerization) No_Decomposition->Consider_Mechanism End Improved Reaction Performance Modify_Ligand->End Consider_Mechanism->Modify_Ligand

Caption: A decision tree for troubleshooting iridium catalyst deactivation.

References

  • Technical Support Center: Optimizing Iridium-Catalyzed Reactions - Benchchem. (n.d.).
  • Troubleshooting low catalytic activity of iridium complexes - Benchchem. (n.d.).
  • Regeneration procedure for iridium-containing catalyst. (n.d.). Google Patents.
  • Calculated energy profiles for the reductive elimination from Ir(III). (n.d.). ResearchGate.
  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. (n.d.). White Rose Research Online.
  • Catalyst Poisoning - FasterCapital. (n.d.).
  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization | Request PDF. (n.d.). ResearchGate.
  • The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. (n.d.). ACS Catalysis.
  • Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols. (n.d.). Organometallics.
  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. (2020). White Rose Research Online.
  • Deactivation mechanisms of iodo-iridium catalysts in chiral amine racemization. (n.d.). CoLab.
  • Photochemical Formic Acid Dehydrogenation by Iridium Complexes: Understanding Mechanism and Overcoming Deactivation. (n.d.). ResearchGate.
  • Deactivation Pathways in Transition Metal Catalysis. (n.d.). Macmillan Group.
  • Causes of catalyst deactivation. (n.d.). Talos New Materials Technology (Jiangsu) Co., Ltd.
  • Changes in iridium catalyst activity with different amounts of nanoparticles. (n.d.).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. (2019). RSC Publishing.
  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. (n.d.). ACS Catalysis.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
  • Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabilization of the reversible method. (n.d.). PubMed Central.
  • What are the factors for catalysts desactivation? (2019). ResearchGate.
  • Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cati-ons on the reaction pathway. (2022). ChemRxiv.
  • 14.1.3: Reductive Elimination. (2026). Chemistry LibreTexts.
  • Common causes of catalyst deactivation in refineries. (2025). Patsnap Eureka.
  • Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms. (n.d.). Energy & Environmental Science.
  • Oxidative addition. (n.d.). Wikipedia.
  • Catalyst deactivation mechanisms and how to prevent them. (2025).
  • Oxidatively Induced Reductive Elimination: Exploring the Scope and Catalyst Systems with Ir, Rh, and Ru Complexes. (2019). Journal of the American Chemical Society.
  • Investigating H2 Gas-Promoted Ir Deposition on Pt Black Nanoparticles for Synthesizing a Bifunctional Catalyst for OER and ORR in Acidic Media. (2025). ACS Publications.
  • Organometallic Reactions Part 3: Reductive Elimination. (2023). YouTube.
  • ACS Catalysis Journal. (n.d.). ACS Publications.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cations on the reaction pathway. (n.d.). ResearchGate.
  • Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. (2022). JACS Au.
  • Deactivation of Single-Atom Catalysts by Nanoparticles. (2025). PubMed.
  • Oxidative addition of alkyl halides to zero-valent palladium complexes. Mechanisms. (n.d.). Journal of the American Chemical Society.
  • 14.1.2: Oxidative Addition. (2023). Chemistry LibreTexts.
  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. (2010). Conspectus.
  • Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition. (2014). Chemical Science.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025). NIH.
  • Why Does Catalyst Poisoning Occur In Kinetics? (2025). YouTube.
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025).
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. (n.d.). RSC Publishing.

Sources

identifying common side products in iridium-catalyzed amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iridium-Catalyzed Amination. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-N bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side products, ensuring the success of your experiments.

Introduction

Iridium-catalyzed amination has emerged as a versatile and indispensable tool in modern synthetic chemistry, offering unique reactivity and selectivity. However, like any sophisticated catalytic system, challenges can arise. The formation of undesired side products can lead to low yields, complex purification, and ambiguous results. This guide is structured to provide you with a clear understanding of the common pitfalls and the scientific principles behind them, empowering you to optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: My iridium-catalyzed allylic amination is giving a mixture of regioisomers (branched and linear). What controls this selectivity?

A1: Regioselectivity in iridium-catalyzed allylic amination is a common challenge and is influenced by several factors. Unlike palladium catalysis, which often favors the linear product, iridium catalysis can be tuned to favor the branched isomer. Key factors include the choice of ligand, the nature of the iridium precursor (cationic vs. neutral), and the presence of additives. For instance, certain phosphoramidite ligands are known to promote high branched selectivity. The use of additives like scandium triflate has also been shown to control regioselectivity in complex systems.[1]

Q2: I am attempting a reductive amination of a ketone, but I am primarily isolating the corresponding alcohol. Why is this happening?

A2: This is a classic competing side reaction in reductive amination, where the transfer hydrogenation of the ketone starting material outcompetes the amination pathway.[2] The iridium catalyst is often a highly efficient hydrogenation catalyst. This issue can be exacerbated by slow imine formation or a high concentration of the hydrogen donor.

Q3: In my C-N cross-coupling reaction with an aryl halide, I observe a significant amount of the hydrodehalogenated starting material. What is the cause?

A3: Hydrodehalogenation is a common side reaction in many cross-coupling reactions, including those catalyzed by iridium. This occurs when the aryl halide substrate is reduced, replacing the halogen with a hydrogen atom. The mechanism can be complex but often involves the iridium catalyst and a hydrogen source in the reaction mixture, which could be the solvent, amine, or additives.

Q4: I'm seeing over-alkylation of my primary amine to a tertiary amine in a borrowing hydrogen reaction. How can I promote mono-alkylation?

A4: The "borrowing hydrogen" or hydrogen autotransfer mechanism involves the temporary oxidation of an alcohol to an aldehyde/ketone, which then undergoes reductive amination.[3][4] The newly formed secondary amine can sometimes compete with the starting primary amine and react further to form a tertiary amine. Controlling the stoichiometry of the alcohol alkylating agent and optimizing reaction time are crucial first steps. Ligand choice can also play a role in selectivity.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific side products encountered in different types of iridium-catalyzed amination reactions.

Guide 1: Allylic Amination - Unraveling Regioisomers and Hydroamination

Problem: Low yield of the desired allylic amine with the formation of significant amounts of a regioisomer and/or a hydroaminated product.

Causality:

  • Regioisomerism: The formation of linear vs. branched products is determined by the site of nucleophilic attack on the π-allyl iridium intermediate. Ligand sterics and electronics are the primary determinants of this selectivity.[6][7][8]

  • Hydroamination: This side reaction becomes significant when using neutral iridium catalysts under basic conditions with allylic acetates.[9][10] It involves the formal addition of an N-H bond across the alkene, competing with the desired substitution reaction.[11][12][13][14]

Troubleshooting Workflow:

G start Problem: Poor Selectivity in Allylic Amination check_regio Identify Side Product: Regioisomer or Hydroamination? start->check_regio regio_path Regioisomer Issue check_regio->regio_path Regioisomer hydro_path Hydroamination Issue check_regio->hydro_path Hydroamination ligand 1. Modify Ligand: - Increase steric bulk on  phosphine/phosphoramidite  for branched selectivity. regio_path->ligand catalyst_state 1. Modify Catalyst System: - Switch to a cationic iridium  precursor to favor allylic  amination over hydroamination. hydro_path->catalyst_state additive 2. Introduce Additives: - Lewis acids (e.g., Sc(OTf)₃)  can influence regioselectivity. ligand->additive solvent 3. Screen Solvents: - Polarity can affect the  catalytic intermediate. additive->solvent end Optimized Selectivity solvent->end base 2. Evaluate Base: - The nature and strength of the base  can influence the dominant  catalytic cycle. catalyst_state->base leaving_group 3. Change Leaving Group: - Carbonates may behave  differently than acetates. base->leaving_group leaving_group->end

Caption: Troubleshooting workflow for allylic amination selectivity.

Experimental Protocol: Ligand Screening for Regioselectivity

  • Setup: In parallel reaction vials under an inert atmosphere, add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the respective phosphoramidite or phosphine ligand.

  • Activation: Stir the catalyst and ligand in the reaction solvent for 15-30 minutes at room temperature.

  • Reaction Initiation: Add the allylic substrate, amine, and base.

  • Execution: Heat the reactions to the desired temperature and monitor by TLC or LC-MS at regular intervals.

  • Analysis: Upon completion, analyze the crude reaction mixture by ¹H NMR or GC to determine the ratio of branched to linear product for each ligand.

Ligand TypeExpected Outcome
Bulky PhosphoramiditesOften favor branched isomer
Simple PhosphinesMay give mixtures
Chiral Ligands (e.g., tol-BINAP)Can provide high regio- and enantioselectivity for the branched product[8]
Guide 2: Reductive Amination - Suppressing Ketone Reduction

Problem: The primary product is the alcohol from ketone reduction, with low conversion to the desired amine.

Causality: The iridium-hydride species responsible for reducing the imine intermediate is also highly effective at reducing the starting ketone.[15] If imine formation is slow or reversible, or if the ketone is a particularly good substrate for hydrogenation, alcohol formation will dominate.[16] The choice of hydrogen source and reaction conditions are critical.

Troubleshooting Workflow:

G start Problem: Alcohol is the Major Product imine_formation 1. Promote Imine Formation: - Add a dehydrating agent  (e.g., molecular sieves). - Increase concentration of amine  or ketone. start->imine_formation h_source 2. Modify Hydrogen Source: - Switch from H₂ gas to a transfer  hydrogenation reagent (e.g.,  ammonium formate, formic acid). - Adjust stoichiometry of the  hydrogen source. imine_formation->h_source ligand_select 3. Optimize Ligand: - Some ligands may favor imine  reduction over ketone reduction.  Screen different ligand classes  (e.g., P,N vs. P,P ligands). h_source->ligand_select conditions 4. Adjust Reaction Conditions: - Lower temperature to favor the  desired pathway. - Screen different solvents. ligand_select->conditions end Selective Amine Formation conditions->end

Sources

effect of ligands on the efficiency of 1,5-cyclooctadiene(H5-indenyl)iridium (I)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1,5-cyclooctadiene(η⁵-indenyl)iridium(I), [Ir(COD)(Ind)], and its derivatives in catalysis. This guide is designed to provide in-depth, field-proven insights into the critical role that ancillary ligands play in modulating the efficiency, selectivity, and stability of this powerful catalytic system. We will address common experimental challenges and frequently asked questions to help you optimize your reactions and troubleshoot effectively.

The "Indenyl Effect": A Double-Edged Sword

A foundational concept for understanding this catalytic system is the "indenyl effect." Unlike the more common cyclopentadienyl (Cp) ligand, the indenyl ligand can undergo a haptotropic shift from a η⁵ (fully coordinated) to a η³ (partially dissociated) state. This ring-slippage readily opens a coordination site on the iridium center, facilitating substrate binding and accelerating catalytic turnover.[1][2] This makes indenyl-based catalysts significantly more reactive than their cyclopentadienyl counterparts.[2]

However, this same lability can also be a pathway to catalyst decomposition, making the choice of ancillary ligand crucial for stabilizing the active species and achieving high efficiency.[3]

Indenyl_Effect cluster_catalyst Catalyst State Ir_eta5 η⁵-Indenyl Iridium Complex (18e⁻, Stable Pre-catalyst) Ir_eta3 η³-Indenyl Iridium Complex (16e⁻, Highly Reactive) Ir_eta5->Ir_eta3 Ring Slippage (Indenyl Effect) Product Product Ir_eta3->Product Catalytic Turnover Substrate Substrate (e.g., Alkene, Ketone) Substrate->Ir_eta3 Coordination

Caption: The Indenyl Effect: η⁵-η³ ring slippage creates a reactive 16e⁻ intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with [Ir(COD)(Ind)] sluggish? I thought the indenyl ligand was supposed to make it highly active.

A1: While the indenyl ligand promotes high intrinsic reactivity, the overall efficiency of the catalytic cycle is critically dependent on the ancillary ligands that are either pre-installed or added in situ. The [Ir(COD)(Ind)] complex is a pre-catalyst. The COD (1,5-cyclooctadiene) ligand must first be displaced, typically by hydrogenation or substitution with a stronger-binding ligand, to generate the active catalytic species. If your reaction is slow, consider the following:

  • Insufficient Activation: The COD ligand may not be dissociating efficiently under your reaction conditions. For hydrogenations, ensure you are using sufficient H₂ pressure. For other reactions, displacement of COD by a strongly coordinating phosphine or N-heterocyclic carbene (NHC) ligand is required to initiate catalysis.

  • Poor Ligand Choice: The ancillary ligand you've added may be too bulky, preventing substrate coordination, or it may have inappropriate electronic properties for the specific transformation. Electron-donating ligands generally increase the reactivity of the iridium center towards oxidative addition.[4][5]

  • Substrate Inhibition: Some substrates or products (especially amines) can coordinate too strongly to the iridium center, acting as inhibitors and halting the catalytic cycle.[6]

Q2: How do I choose between a phosphine and an N-heterocyclic carbene (NHC) ligand?

A2: The choice depends on the specific reaction and desired outcome.

  • Phosphine Ligands: These are exceptionally versatile and their steric and electronic properties are highly tunable.

    • Sterics: Bulky phosphines can create a well-defined chiral pocket, which is essential for high enantioselectivity in asymmetric hydrogenation.[7]

    • Electronics: Electron-rich phosphines (e.g., those with alkyl substituents like Cy₃P) enhance the electron density on the iridium, which can promote key steps like oxidative addition. Conversely, electron-poor phosphines (e.g., with aryl or fluoroaryl groups) can be beneficial in other steps of the catalytic cycle.[8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are typically stronger σ-donors than phosphines, forming very robust bonds with the metal center.

    • Stability: The strong Ir-NHC bond often leads to more thermally stable and robust catalysts, capable of achieving very high turnover numbers (TONs).[5]

    • Activity: Their strong electron-donating ability can render the iridium center highly active for reactions like transfer hydrogenation and C-H activation.[4][9] The steric bulk of the NHC wingtip groups also plays a crucial role in catalyst activity and selectivity.[9]

Q3: Can I use the [Ir(COD)(Ind)] complex directly for asymmetric catalysis?

A3: No, [Ir(COD)(Ind)] is an achiral pre-catalyst. To achieve enantioselectivity, you must introduce a chiral ancillary ligand. This is typically done by reacting [Ir(COD)(Ind)] or, more commonly, a precursor like [Ir(COD)Cl]₂, with a chiral phosphine or NHC ligand to generate the active chiral catalyst in situ or as an isolated complex.[3][10] The choice of chiral ligand is paramount for achieving high enantiomeric excess (ee).

Troubleshooting Guide

This guide addresses common issues encountered during catalysis with ligand-modified (indenyl)iridium(I) systems.

Troubleshooting_Guide cluster_conversion Low Conversion Causes & Solutions cluster_selectivity Low Selectivity Causes & Solutions cluster_decomposition Decomposition Causes & Solutions Start Problem Observed Low_Conversion Low or No Conversion Start->Low_Conversion Low_Selectivity Low Enantio- or Regioselectivity Start->Low_Selectivity Decomposition Catalyst Decomposition (Color change to black/brown) Start->Decomposition C1 Inadequate Activation? - Increase H₂ pressure - Add sacrificial alkene - Ensure ligand exchange is occurring Low_Conversion->C1 S1 Poor Chiral Induction? - Mismatched ligand/substrate - Insufficient steric bulk on chiral ligand Low_Selectivity->S1 D1 Oxygen Sensitivity? - Low-valent Ir(I) can be air-sensitive Decomposition->D1 C2 Ligand Inhibition? - Ligand is too bulky (check %Vbur) - Ligand is a poor donor for the key step C1->C2 C3 Catalyst Poisoning? - Purify reagents/solvents - Check for sulfur, amine, or halide impurities C2->C3 C4 Solution for C2: Screen ligands with varied steric/electronic profiles C2->C4 C5 Solution for C3: Use inert atmosphere (Schlenk/glovebox). Add scavenger for suspected poison. C3->C5 S2 Incorrect Reaction Conditions? - Lower H₂ pressure (can increase ee) - Change solvent polarity S1->S2 S3 Solution for S1: Screen a library of chiral ligands (e.g., different backbones, substituents) S1->S3 D2 Indenyl Ligand Instability? - η³-slippage can lead to irreversible dimer/cluster formation D1->D2 D3 Solution for D1: Strict anaerobic techniques are essential D1->D3 D4 Solution for D2: Use more strongly coordinating/chelating ancillary ligands (e.g., bidentate NHCs) to stabilize the monomeric active species D2->D4

Sources

troubleshooting low conversion in iridium-catalyzed borylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iridium-catalyzed C-H borylation. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C–H functionalization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, ensuring the success and efficiency of your experiments.

Troubleshooting Guide: Low Conversion & Stalled Reactions

Low conversion is one of the most common challenges encountered in iridium-catalyzed borylation. This guide provides a systematic approach to identifying and addressing the root cause of poor reaction performance.

Question: My borylation reaction shows low or no conversion. Where do I start?

Answer: A low-yielding borylation reaction can be attributed to several factors, ranging from reagent quality to catalyst stability. A logical, step-by-step investigation is the most efficient way to diagnose the problem.

Initial Checks (The Usual Suspects):

  • Inert Atmosphere: The active iridium catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents were adequately degassed.

  • Reagent Stoichiometry: Double-check the calculations for all reagents, particularly the limiting reagent. While it may seem basic, errors in stoichiometry are a frequent source of poor results.

  • Reaction Temperature: Iridium-catalyzed borylations are often sensitive to temperature. Verify that your heating apparatus is calibrated and maintaining the target temperature. Some reactions require elevated temperatures to proceed efficiently, while others may be conducted at room temperature.[1]

If these initial checks do not resolve the issue, a more in-depth investigation into the reaction components is necessary.

Logical Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting low conversion in your iridium-catalyzed borylation reaction.

Troubleshooting_Workflow Start Low Conversion Observed Initial_Checks Perform Initial Checks: - Inert Atmosphere - Stoichiometry - Temperature Start->Initial_Checks Problem_Solved1 Problem Resolved Initial_Checks->Problem_Solved1 Yes Reagent_Quality Investigate Reagent Quality Initial_Checks->Reagent_Quality No Catalyst_Integrity Assess Catalyst & Ligand Integrity Reagent_Quality->Catalyst_Integrity Substrate_Issues Evaluate Substrate Compatibility Catalyst_Integrity->Substrate_Issues Solvent_Effects Consider Solvent Effects Substrate_Issues->Solvent_Effects Problem_Solved2 Problem Resolved Solvent_Effects->Problem_Solved2

Caption: A step-by-step decision tree for troubleshooting low conversion.

Question: How do I assess the quality of my borylating reagent, B₂(pin)₂?

Answer: The quality of bis(pinacolato)diboron (B₂(pin)₂) is critical. Over time, it can hydrolyze to pinacol and boric acid, which can inhibit the reaction.

  • Appearance: High-quality B₂(pin)₂ should be a white, crystalline solid. If it appears clumpy or wet, it may have been exposed to moisture.

  • Purity Check: The purity of B₂(pin)₂ can be checked by ¹H NMR. The spectrum should show a sharp singlet at approximately 1.2-1.3 ppm in CDCl₃. The presence of a singlet around 1.25 ppm corresponding to pinacol indicates hydrolysis.

  • Purification: If hydrolysis is suspected, B₂(pin)₂ can be purified by recrystallization from a minimal amount of hot methanol or by sublimation. It is crucial to thoroughly dry the purified material and store it in a desiccator or glovebox.

Question: My reaction starts but then stalls. Could my catalyst be deactivating?

Answer: Yes, catalyst deactivation is a significant cause of stalled reactions. The active iridium species can be sensitive, and several deactivation pathways exist.

Common Catalyst Deactivation Pathways:

Deactivation PathwayCausal Factors & ExplanationSuggested Action
Ligand Borylation The bipyridine or phenanthroline ligand itself can undergo C-H borylation. This modified ligand can alter the electronic and steric properties of the catalyst, leading to reduced activity or complete deactivation.[2]Switch to a more robust ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄phen), which has shown increased stability and performance in some cases.[3]
Substrate Inhibition Basic heterocycles (e.g., pyridines, imidazoles) can coordinate strongly to the iridium center, leading to catalyst inhibition by forming a stable, unreactive complex.[4]Increase reaction temperature to promote dissociation of the inhibiting substrate. In some cases, a slow addition of the substrate can be beneficial.
Oxidative Degradation As mentioned, trace oxygen can lead to irreversible oxidation and deactivation of the iridium catalyst.Ensure rigorous exclusion of air through proper inert gas techniques and the use of degassed solvents.
Formation of Inactive Iridium Clusters At high concentrations or temperatures, iridium complexes can sometimes form inactive clusters.Lowering the catalyst loading or reaction temperature might mitigate this issue.

A simplified representation of the catalytic cycle and potential deactivation points is shown below.

Catalytic_Cycle Ir_I [Ir(I)] Precatalyst Ir_III_Boryl [Ir(III)(Bpin)₃] Ir_I->Ir_III_Boryl + B₂(pin)₂ CH_Activation C-H Activation (Oxidative Addition) Ir_III_Boryl->CH_Activation Catalyst_Deactivation Catalyst Deactivation (e.g., Ligand Borylation, Substrate Inhibition) Ir_III_Boryl->Catalyst_Deactivation Ir_V [Ir(V)(H)(Aryl)(Bpin)₃] CH_Activation->Ir_V + Arene Reductive_Elim Reductive Elimination Ir_V->Reductive_Elim Ir_V->Catalyst_Deactivation Reductive_Elim->Ir_III_Boryl - H-Bpin Product Aryl-Bpin Reductive_Elim->Product

Caption: The catalytic cycle of iridium-catalyzed borylation with potential deactivation pathways.

Experimental Protocol: Catalyst Activity Test

If you suspect your iridium precatalyst or ligand has degraded, a simple control experiment with a reliable substrate can quickly diagnose the issue.

Objective: To verify the activity of the catalytic system ([Ir(OMe)(COD)]₂ and ligand).

Materials:

  • [Ir(OMe)(COD)]₂ (Iridium(I) methoxide 1,5-cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) or another suitable ligand

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • Benzene (or another simple, unactivated arene)

  • Anhydrous, degassed solvent (e.g., cyclohexane or THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂(pin)₂ (1.0 mmol) to a reaction vial equipped with a stir bar.

  • Add the anhydrous, degassed solvent (e.g., 3 mL of cyclohexane).

  • Add benzene (1.5 mmol).

  • Seal the vial and heat the reaction to the standard temperature (e.g., 80 °C) for a set period (e.g., 4-6 hours).

  • After cooling, take an aliquot of the reaction mixture and analyze by GC or ¹H NMR to determine the conversion to phenylboronic acid pinacol ester.

Expected Outcome: A high conversion (>90%) indicates that the catalyst and ligand are active. If the conversion is low, one or both components may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my iridium-catalyzed borylation?

While many early examples used solvents like n-hexane or benzene, safer alternatives are now preferred.[5] The choice of solvent can influence reaction rate and selectivity.[6]

  • Non-coordinating solvents like cyclohexane, methylcyclohexane, and isooctane are generally good choices as they do not compete with the substrate for coordination to the iridium center.[7]

  • Ethereal solvents such as THF or 2-MeTHF can be effective, but be aware that they can undergo C-H borylation themselves, especially at higher temperatures.[2]

  • For substrates with poor solubility, more polar solvents may be necessary, but a careful evaluation for compatibility is required.

Q2: My substrate has multiple C-H bonds. How can I control the regioselectivity?

Regioselectivity in iridium-catalyzed borylation is primarily governed by steric effects.[8][9] The catalyst will preferentially borylate the least sterically hindered C-H bond.

  • Steric Hindrance: For monosubstituted arenes, borylation typically occurs at the meta and para positions to avoid the substituent at the ortho position.[10]

  • Directing Groups: While the classic iridium/bipyridine system is sterically directed, specific ligands and directing groups can be employed to achieve ortho-selectivity.[9] For instance, hydrosilyl groups can direct borylation to the ortho position.[11]

  • Electronic Effects: In heteroaromatic systems, both steric and electronic factors play a role. For many five-membered heterocycles like furans and thiophenes, borylation occurs at the C-H bond alpha to the heteroatom.[11] However, for nitrogen-containing heterocycles, borylation often occurs distal to the nitrogen atom to avoid catalyst inhibition.[4]

Q3: Can I use pinacolborane (HBpin) instead of B₂(pin)₂?

Yes, pinacolborane (HBpin) can be used as the borylating agent.[12] In some cases, particularly with electron-deficient substrates, HBpin can offer improved reactivity.[6] The reaction mechanism is slightly different but still proceeds through an iridium tris(boryl) intermediate.

Q4: How do I remove excess B₂(pin)₂ from my reaction mixture?

Excess B₂(pin)₂ can sometimes co-elute with the desired product during chromatography. Here are a few strategies for its removal:

  • Column Chromatography: Careful selection of the eluent system can often achieve separation. B₂(pin)₂ is relatively nonpolar.

  • Oxidative Workup: A mild oxidative workup (e.g., with a small amount of hydrogen peroxide) can convert the boronic ester product to a phenol, which is easily separable, though this is a destructive method for the product itself.

  • Aqueous Wash: Washing the organic layer with a mild aqueous base can help to hydrolyze and remove some of the excess B₂(pin)₂.

  • Potassium Trifluoroborate Salt Formation: The arylboronic ester can be converted to its corresponding potassium trifluoroborate salt, which is typically a crystalline solid that can be easily purified by recrystallization. The boronic ester can then be regenerated if needed.

References

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391.* [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299.* [Link]

  • Chattopadhyay, B., Guria, S., Hassan, M. M. M., & Maji, B. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp²)–H and C(sp³)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(12), 4897–4906.* [Link]

  • Preshlock, S. M., Ghaffari, B., Malig, T. C., Krska, S. W., & Maleczka, R. E. (2016). High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society, 138(27), 8491–8501.* [Link]

  • Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 127(41), 14263–14278.* [Link]

  • Chotana, G. A., Vaddadi, S., & Hartwig, J. F. (2010). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. Journal of the American Chemical Society, 132(23), 7901–7903.* [Link]

  • Wikipedia. (n.d.). Borylation. Wikipedia.[Link]

  • Boebel, T. A., & Hartwig, J. F. (2008). Iridium-Catalyzed, Silyl-Directed Borylation of Aromatic C-H Bonds. Journal of the American Chemical Society, 130(24), 7534–7535.* [Link]

  • Partridge, B. M., & Hartwig, J. F. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C–H Borylation. Organic Letters, 15(1), 140–143.* [Link]

  • University of Illinois Urbana-Champaign. (2022). Iridium-Catalyzed C-H Borylation. Chemistry Department Literature Seminar.[Link]

  • Liskey, C. W., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(23), 5988–5991.* [Link]

  • Baffoe, J., & Lee, D. (2018). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Organometallics, 37(15), 2520–2527.* [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Borylation Reactions. ACS.[Link]

  • Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. (Doctoral dissertation, University of California, Berkeley). [Link]

  • Cheng, C., & Hartwig, J. F. (2016). Iridium-Catalyzed, Hydrosilyl-Directed Borylation of Unactivated Alkyl C−H Bonds. Journal of the American Chemical Society, 138(4), 1198–1201.* [Link]

Sources

Technical Support Center: Strategies to Prevent Catalyst Poisoning in Iridium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iridium Catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning in their experiments. Iridium catalysts are powerful tools in modern synthesis, pivotal in reactions like asymmetric hydrogenation and C-H activation.[1][2][3] However, their efficacy can be compromised by deactivation or "poisoning." This guide provides in-depth, field-proven insights into identifying, preventing, and resolving common issues related to iridium catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: My iridium-catalyzed reaction has stalled or is showing low activity. What are the most likely causes?

A1: Stalled or sluggish iridium-catalyzed reactions are frequently due to catalyst deactivation. The primary culprits can be categorized as follows:

  • Catalyst Poisoning: Trace impurities in your reagents or solvents can irreversibly bind to the active sites of the iridium catalyst, rendering it inactive.[4][5][6] Common poisons include sulfur compounds, carbon monoxide, halides, and coordinating species generated in situ.[4][7]

  • Ligand Degradation: The organic ligands that are crucial for the catalyst's activity and selectivity can degrade under reaction conditions. This can occur through processes like hydrogenation or in situ functionalization, leading to a loss of catalytic performance.[4][8]

  • Formation of Inactive Iridium Species: The active catalyst can convert into an inactive state through several pathways. This includes the formation of inactive dimers or aggregates, or the oxidation of the iridium center to an inactive state, such as iridium oxides or hydroxides, especially if air or moisture is present.[4][9][10]

  • Substrate or Product Inhibition: In some cases, the substrate or the product of the reaction can coordinate strongly to the iridium center, inhibiting further catalytic turnover.

Q2: What are the most common catalyst poisons I should be aware of in iridium catalysis?

A2: Even high-grade reagents and solvents can contain trace impurities that act as potent poisons.[4] Be particularly vigilant for the following:

Poison CategoryExamplesMechanism of Poisoning
Sulfur Compounds Sulfides, sulfites, thiolsStrong coordination to the iridium center, blocking active sites.[4][7]
Coordinating Small Molecules Carbon monoxide (CO), ammonia, methylamineTightly bind to the iridium, preventing substrate coordination.[4][11][12] These can be generated from side reactions, like imine hydrolysis.[11]
Halides Chloride, bromide, iodideCan alter the electronic properties of the catalyst or form inactive halo-complexes.[7]
Phosphorus Compounds Phosphates, phosphitesStrong coordination to the metal center.[7]
Water and Oxygen H₂O, O₂Can lead to the formation of inactive iridium oxides or hydroxides, especially with air-sensitive complexes.[7][10]
Q3: How can the choice of ligand impact the catalyst's resistance to poisoning?

A3: Ligand selection is a critical strategy in designing robust iridium catalysts. The ligand framework influences the catalyst's stability, activity, and selectivity.[13]

  • Steric Hindrance: Bulky ligands can create a protective pocket around the iridium center, sterically shielding it from potential poisons.

  • Electronic Effects: The electronic properties of the ligand can modulate the reactivity of the iridium center, potentially making it less susceptible to binding with certain inhibitors.

  • Robustness: Choosing ligands that are chemically stable under the reaction conditions is crucial to prevent ligand degradation, which is a form of catalyst deactivation.[4] Some ligands, for instance, can be susceptible to hydrogenation during the reaction.[4]

Q4: Can my reaction byproducts be poisoning the catalyst?

A4: Yes, this is a common and sometimes overlooked issue. In-situ generation of inhibitors is a significant deactivation pathway. A well-documented example is in the racemization of chiral amines, where hydrolysis of an imine intermediate can release methylamine or ammonia.[11][12] These small, coordinating molecules can then bind strongly to the iridium center and halt the catalytic cycle.[4][11][12]

Troubleshooting Guides

Issue 1: Sudden or Gradual Loss of Catalytic Activity

This is the most common symptom of catalyst poisoning or deactivation. The troubleshooting workflow below will help you diagnose and address the root cause.

Workflow for Diagnosing Catalyst Deactivation

G cluster_0 Diagnostic Steps A Reaction Shows Low Activity B Step 1: Verify Catalyst Integrity A->B Start Troubleshooting C Step 2: Scrutinize Reagents & Solvents B->C Catalyst OK? B_details • Use fresh catalyst • Spectroscopic analysis (NMR) • Handle under inert atmosphere B->B_details D Step 3: Analyze Reaction Mixture C->D Reagents Pure? C_details • Purify solvents & reagents • Use a poison scavenger/trap • Check for water/oxygen ingress C->C_details E Step 4: Implement Preventative Measures D->E Poison Identified? D_details • NMR/MS analysis for byproducts • Test effect of adding suspected poison • Monitor reaction kinetics D->D_details E_details • Feed purification • Catalyst modification • Optimize conditions (T, P) E->E_details G Active Active Ir(I/III) Catalyst Dimer Inactive Dimer/ Aggregate Active->Dimer Dimerization Degraded Degraded Ligand + Inactive Ir Active->Degraded Ligand Degradation Oxidized Inactive Ir Oxide/ Hydroxide Active->Oxidized Oxidation (O₂/H₂O)

Caption: Common pathways for iridium catalyst decomposition.

Step-by-Step Protocol for Issue 2
  • Strictly Exclude Air and Moisture:

    • Action: Ensure your reaction setup is rigorously free of oxygen and water. Use Schlenk line techniques or a glovebox for all manipulations. [4]Solvents should be properly dried and degassed.

    • Rationale: The presence of oxygen or moisture can lead to the formation of inactive iridium oxides or hydroxides. [10]

  • Modify Reaction Conditions:

    • Action: Systematically vary the reaction temperature and concentration.

    • Rationale: High temperatures can sometimes accelerate thermal degradation pathways. [6]Conversely, operating at higher temperatures can sometimes reduce the strength of poison adsorption. [14]Lowering the catalyst concentration might disfavor aggregation or dimerization pathways.

  • Consider Catalyst Regeneration:

    • Action: If catalyst poisoning is confirmed, it may be possible to regenerate the catalyst.

    • Rationale: Regeneration aims to remove the poison from the catalyst's active sites. [5]Methods can include thermal treatments to burn off carbonaceous deposits (coke) or chemical treatments to remove adsorbed poisons. [14][15][16]For instance, treating a spent catalyst with dilute hydroiodic acid has shown partial recovery of activity in some systems. [11]

Preventative Strategies: A Proactive Approach

The most effective way to deal with catalyst poisoning is to prevent it from happening in the first place.

StrategyDescriptionKey Considerations
Feedstock Purification Rigorous purification of all reactants, solvents, and gases before they enter the reactor. [5][6]Use techniques like distillation, adsorption (e.g., activated carbon, zeolites), or chemical treatment. [5][14]This is the most critical preventative measure.
Catalyst Modification Altering the catalyst's composition or structure to make it more resistant to poisoning. [5]This can involve changing the ligand, using bimetallic catalysts, or applying protective coatings. [5][14]
Process Optimization Fine-tuning reaction conditions to minimize deactivation. [6]Adjusting temperature, pressure, and concentrations can disfavor poison adsorption or side reactions that generate inhibitors. [6][14]
Use of Scavengers/Traps Incorporating materials that selectively react with and remove poisons from the reaction medium. [14][17]These "guard beds" can be placed upstream of the main catalyst bed to protect it. [17]

By understanding the mechanisms of iridium catalyst deactivation and implementing these robust troubleshooting and preventative strategies, you can enhance the efficiency, reproducibility, and longevity of your catalytic processes.

References
  • American Chemical Society. (n.d.). Photochemical Formic Acid Dehydrogenation by Iridium Complexes: Understanding Mechanism and Overcoming Deactivation. ACS Catalysis. Retrieved from [Link]

  • Kwan, M. H. T., et al. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. ResearchGate. Retrieved from [Link]

  • FasterCapital. (n.d.). Iridium Catalysts In Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). US3937660A - Regeneration procedure for iridium-containing catalyst.
  • Royal Society of Chemistry. (2014). Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition. Chemical Science. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Retrieved from [Link]

  • Energy Sustainability Directory. (2025). Catalyst Poisoning Mitigation. Retrieved from [Link]

  • Methods of Iridium Recycling and Purification. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US5573988A - Catalyst regeneration process.
  • Allen, K. E., et al. (2012). Regeneration of an Iridium(III) Complex Active for Alkane Dehydrogenation Using Molecular Oxygen. Organometallics. Retrieved from [Link]

  • FasterCapital. (n.d.). Catalyst Poisoning. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Retrieved from [Link]

  • Lopez, O., & Padrón, J. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI. Retrieved from [Link]

  • Lopez, O., & Padrón, J. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Semantic Scholar. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning?. YouTube. Retrieved from [Link]

  • Lopez, O., & Padrón, J. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. Retrieved from [Link]

  • AFS. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ResearchGate. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Retrieved from [Link]

  • Liu, Z., & Sadler, P. J. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts. Accounts of Chemical Research. Retrieved from [Link]

  • H-CEL. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • ACS Catalysis. (2020). The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • White Rose Research Online. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. Retrieved from [Link]

  • ACS Catalysis. (n.d.). The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. Retrieved from [Link]

  • ResearchGate. (2020). The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. Retrieved from [Link]

  • ResearchGate. (2025). Sinter-Resistant Catalysts: Supported Iridium Nanoclusters with Intrinsically Limited Sizes. Retrieved from [Link]

  • APL Energy. (2024). Catalyst deactivation during water electrolysis: Understanding and mitigation. Retrieved from [Link]

  • Inorganic Chemistry. (2023). Iridium-Complexed Dipyridyl-Pyridazine Organosilica as a Catalyst for Water Oxidation. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Hartwig, J. F. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Retrieved from [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Room temperature and solvent-free iridium-catalyzed selective alkylation of anilines with alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Substrate Materials on Nucleation and Properties of Iridium Thin Films Grown by ALD. Retrieved from [Link]

  • Wiley Online Library. (2025). The Discovery and Development of an Iridium‐Catalyzed N→C Alkyl Transfer Reaction. Retrieved from [Link]

Sources

regeneration of spent 1,5-cyclooctadiene(H5-indenyl)iridium (I) catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1,5-cyclooctadiene(η⁵-indenyl)iridium(I) catalyst, often abbreviated as [Ir(cod)(Ind)]. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile catalyst in applications such as C-H activation and borylation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and optimize your experimental outcomes. Our approach is rooted in mechanistic principles to empower you not just to solve problems, but to understand their origins.

Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

Catalyst deactivation is a common issue in homogeneous catalysis, often manifesting as low conversion, stalled reactions, or inconsistent results.[1][2] Below are common symptoms, their probable causes rooted in iridium chemistry, and actionable solutions.

Issue 1: Reaction Stalls Prematurely or Shows Low Conversion

You've set up your C-H activation/borylation reaction, but the conversion plateaus far below the expected yield, or the reaction fails to initiate altogether.

  • Probable Cause A: Formation of Inactive Iridium Nanoparticles (Catalyst "Crashing Out")

    • Causality: Homogeneous Ir(I) precatalysts can be unstable under reaction conditions and may be reduced to Ir(0) species. These atoms can agglomerate to form colloidal iridium nanoparticles, which are typically catalytically inactive for the desired transformation.[3][4][5] This process is often visually indicated by the formation of a black precipitate or a darkening of the reaction mixture to black or dark brown. This is one of the most common irreversible deactivation pathways.

    • Diagnostic Checks:

      • Visual Inspection: Observe the reaction mixture for the formation of black solids or a dark, opaque solution.

      • Dynamic Light Scattering (DLS): If the particles are colloidal, DLS of a filtered aliquot may reveal nanoparticle formation.

      • NMR Spectroscopy: The disappearance of signals corresponding to the soluble [Ir(cod)(Ind)] complex from the ¹H NMR spectrum of the reaction mixture is a strong indicator.

    • Solutions & Prevention:

      • Strictly Anaerobic/Anhydrous Conditions: Oxygen can facilitate decomposition pathways. Ensure all solvents and reagents are rigorously deoxygenated and dried.

      • Temperature Control: Avoid excessive temperatures, which can accelerate catalyst decomposition. Determine the minimum effective temperature for your transformation.

      • Ligand Stabilization: For some iridium-catalyzed reactions, the addition of a stabilizing ligand (e.g., a bipyridine or phenanthroline derivative for borylation) is crucial for generating the active catalyst and preventing aggregation.[6] Ensure the correct ligand and stoichiometry are used.

      • Regeneration: Direct regeneration from nanoparticles back to the molecular complex is not feasible with a simple procedure. The iridium must be recovered and the complex re-synthesized.

  • Probable Cause B: Inhibition by Coordinating Species

    • Causality: The iridium center is a soft Lewis acid and can be "poisoned" by strong coordination from Lewis basic functional groups present in the substrate, products, or impurities.[7] Common inhibitors include pyridines, unhindered amines, and alkynes, which can bind tightly to the iridium center, blocking the sites needed for the catalytic cycle.

    • Diagnostic Checks:

      • Substrate/Reagent Purity: Analyze starting materials for impurities with potent coordinating groups.

      • Control Experiments: Run the reaction with a simplified substrate lacking the suspected inhibiting functional group. If the reaction proceeds, inhibition is likely.

    • Solutions & Prevention:

      • Purify Starting Materials: Ensure high purity of substrates, reagents, and solvents.

      • Protecting Groups: Temporarily protect problematic functional groups (e.g., acylate an amine) to prevent coordination during the reaction.

      • Ligand Modification: In some cases, using a bulkier ligand on the iridium can sterically disfavor the binding of the inhibitor.

Issue 2: Inconsistent Results Batch-to-Batch

You run the same reaction under seemingly identical conditions, but obtain variable yields or reaction times.

  • Probable Cause A: Oxidative Deactivation to Ir(III)

    • Causality: The active catalyst is typically an Ir(I) or Ir(III) species within the catalytic cycle. However, oxidative addition of substrates or impurities (e.g., trace HCl, alkyl halides) can lead to stable, 18-electron Ir(III) complexes that are off-cycle and catalytically inert.[8][9] The concentration of these impurities can vary between batches of solvents or reagents.

    • Diagnostic Checks:

      • Solvent/Reagent Quality: Check for peroxide contamination in etheric solvents or acidic impurities in chlorinated solvents.

      • NMR/Mass Spectrometry: Analysis of the crude reaction mixture may reveal new iridium species consistent with oxidative addition products.

    • Solutions & Prevention:

      • Use High-Purity Reagents: Always use freshly purified, inhibitor-free solvents and reagents.

      • Add a Mild Base: If acidic impurities are suspected, the addition of a non-coordinating base (e.g., proton sponge) can be beneficial, provided it doesn't interfere with the desired chemistry.

  • Probable Cause B: Degradation of the COD or Indenyl Ligand

    • Causality: The 1,5-cyclooctadiene (COD) ligand is not always a spectator. Under certain conditions, especially those involving hydrogen gas or transfer hydrogenation reagents, the COD ligand can be hydrogenated to cyclooctene or cyclooctane, leading to its dissociation from the iridium center.[10][11] This can lead to the formation of less stable or inactive iridium species. The indenyl ligand is generally more robust but can also undergo side reactions.

    • Diagnostic Checks:

      • GC-MS Analysis: Analyze the reaction volatiles or a quenched reaction mixture for the presence of cyclooctane or cyclooctene.

      • ¹H NMR: Look for the disappearance of the characteristic vinyl and allyl proton signals of the coordinated COD ligand.

    • Solutions & Prevention:

      • Avoid Reductive Conditions (if possible): If the reaction chemistry allows, avoid sources of H₂.

      • Catalyst Choice: If hydrogenation of the COD ligand is unavoidable, consider using a different iridium precatalyst that does not contain a reducible ligand, such as [Ir(OMe)(cod)]₂ which can sometimes be more stable, or a catalyst with a more strongly binding ligand set.

Logical Flow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing issues with your [Ir(cod)(Ind)] catalyzed reaction.

Troubleshooting_Flow Start Reaction Fails or is Inconsistent Visual_Check Visual Inspection of Reaction Mixture Start->Visual_Check Black_Precipitate Black Precipitate / Dark Solution? Visual_Check->Black_Precipitate Cause_Nanoparticles Probable Cause: Iridium Nanoparticle Formation Black_Precipitate->Cause_Nanoparticles Yes No_Precipitate Solution is Homogeneous Black_Precipitate->No_Precipitate No Solution_Nanoparticles Solution: - Improve Anaerobic Technique - Control Temperature - Use Stabilizing Ligands Cause_Nanoparticles->Solution_Nanoparticles Analyze_Substrate Analyze Purity of Starting Materials No_Precipitate->Analyze_Substrate Inhibitors Presence of Inhibiting Groups? (e.g., Pyridine, Alkynes) Analyze_Substrate->Inhibitors Cause_Inhibition Probable Cause: Catalyst Poisoning Inhibitors->Cause_Inhibition Yes No_Inhibitors High Purity Confirmed Inhibitors->No_Inhibitors No Solution_Inhibition Solution: - Purify Reagents - Use Protecting Groups Cause_Inhibition->Solution_Inhibition Analyze_Crude Analyze Crude Reaction (NMR, GC-MS) No_Inhibitors->Analyze_Crude Ligand_Loss Evidence of COD Hydrogenation? Analyze_Crude->Ligand_Loss Cause_Ligand_Loss Probable Cause: Ligand Degradation Ligand_Loss->Cause_Ligand_Loss Yes Other_Species Suspect Off-Cycle Species Ligand_Loss->Other_Species No Solution_Ligand_Loss Solution: - Avoid Reductive Conditions - Consider Alternative Precatalyst Cause_Ligand_Loss->Solution_Ligand_Loss Cause_Oxidation Probable Cause: Oxidative Deactivation Other_Species->Cause_Oxidation Solution_Oxidation Solution: - Use High-Purity Solvents - Add Non-Coordinating Base Cause_Oxidation->Solution_Oxidation Catalyst_Cycle cluster_0 Catalytic Cycle (Active) cluster_1 Deactivation Pathways cluster_2 Recovery & Regeneration Precatalyst [Ir(cod)(Ind)] (Precatalyst) Activation In Situ Activation (Ligand Exchange) Precatalyst->Activation Active_Catalyst Active Ir(I)/Ir(III) Species (e.g., [L₂Ir(boryl)₃]) Activation->Active_Catalyst Product Desired Product Active_Catalyst->Product Turnover Nanoparticles Ir(0) Nanoparticles (Irreversible Agglomeration) Active_Catalyst->Nanoparticles Inhibited_Complex Inhibited Ir Complex ([Ir]-Inhibitor) Active_Catalyst->Inhibited_Complex Oxidized_Complex Off-Cycle Ir(III) Species (Stable Oxidized Adduct) Active_Catalyst->Oxidized_Complex Product->Active_Catalyst Recovery Iridium Recovery (e.g., Aqua Regia Digestion) Nanoparticles->Recovery Inhibited_Complex->Recovery Oxidized_Complex->Recovery Resynthesis Re-synthesis of Precatalyst Recovery->Resynthesis Resynthesis->Precatalyst Restored Catalyst

Lifecycle of the [Ir(cod)(Ind)] catalyst from active use to deactivation and recovery.

References

  • Request PDF. Synthesis of Colloidal Iridium Nanoparticles and Their Role as Catalyst in Homogeneous Catalysis – An Approach to Green Chemistry. ResearchGate. Available at: [Link]

  • Mathiesen, J. et al. (2023). Chemical Insights into the Formation of Colloidal Iridium Nanoparticles from In Situ X-ray Total Scattering. Chemistry of Materials, 35(3), pp.1089-1101. Available at: [Link]

  • Mathiesen, J. et al. (2022). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cati-ons on the reaction pathway. ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

  • Mathiesen, J. et al. (2022). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cati-ons on the reaction pathway. ResearchGate. Available at: [Link]

  • Mathiesen, J. et al. (2023). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cations on the reaction pathway. Argonne National Laboratory. Available at: [Link]

  • Weker, D. et al. (2014). Acid-catalyzed oxidative addition of a C-H bond to a square planar d⁸ iridium complex. Chemical Communications, 50(68), pp.9691-9694. Available at: [Link]

  • Google Patents. (1976). Regeneration procedure for iridium-containing catalyst.
  • Lattimer, J. R. et al. (2014). Modes of activation of organometallic iridium complexes for catalytic water and C-H oxidation. Inorganic Chemistry, 53(2), pp.1032-1041. Available at: [Link]

  • Preshlock, S. et al. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), pp.2796-2814. Available at: [Link]

  • Blackmond, D. G. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Chemical Society Reviews, 49(1), pp.103-118. Available at: [Link]

  • Olsson, V. J. et al. (2011). Experimental and Theoretical Mechanistic Investigation of the Iridium-Catalyzed Dehydrogenative Decarbonylation of Primary Alcohols. Journal of the American Chemical Society, 133(18), pp.6958-6961. Available at: [Link]

  • ResearchGate. (2017). Characterization and oxidative addition reactions for iridium cod complexes. Available at: [Link]

  • Request PDF. ChemInform Abstract: Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. ResearchGate. Available at: [Link]

  • Gumerov, F. M. et al. (2015). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Nova Science Publishers. Available at: [Link]

  • Batista Lab. Control of Reversible Oxidative Addition/Reductive Elimination of Surface-Attached Catalysts by External Electric Fields. Available at: [Link]

  • Weis, E. et al. (2022). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. JACS Au, 2(1), pp.168-180. Available at: [Link]

  • Wang, C. et al. (2022). Facilitating Ir-Catalyzed C–H Alkynylation with Electrochemistry: Anodic Oxidation-Induced Reductive Elimination. Organic Letters, 24(10), pp.1947-1952. Available at: [Link]

  • Merola, J. S. et al. (1991). Synthesis and reaction chemistry of (.eta.5-indenyl)(cyclooctadiene)iridium: migration of indenyl from iridium to cyclooctadiene. Organometallics, 10(10), pp.3371-3379. Available at: [Link]

  • ResearchGate. (2017). Activation, regeneration and recycling of spent catalyst using ultrasonic impact. Available at: [Link]

  • Google Patents. (1989). Process of regeneration and reactivation of reforming catalysts while passivating iron scale carryover from the regeneration circuit to the reactor.
  • Weis, E. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org. Available at: [Link]

  • Gatti, C. (2019). Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository. Available at: [Link]

  • Campos, J. et al. (2021). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 121(15), pp.8914-9031. Available at: [Link]

  • ResearchGate. (2019). Iridium-Catalyzed Undirected Homogeneous C–H Borylation Reaction. Available at: [Link]

  • Pravdivtsev, A. N. et al. (2014). Irreversible Catalyst Activation Enables Hyperpolarization and Water Solubility for NMR Signal Amplification by Reversible Exchange. The Journal of Physical Chemistry B, 118(48), pp.13858-13866. Available at: [Link]

  • PubChem. (1,5-cyclooctadiene)-eta5-indenyl)iridium(I). Available at: [Link]

  • Larsen, M. A. (2015). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org. Available at: [Link]

  • da Silva, J. G. et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Lee, J. Y. et al. (2018). Catalytic reactivity of an iridium complex with a proton responsive N-donor ligand in CO2 hydrogenation to formate. Dalton Transactions, 47(3), pp.770-776. Available at: [Link]

  • Fernandes, A. C. et al. (2023). Ir I (η 4 -diene) precatalyst activation by strong bases: formation of an anionic Ir III tetrahydride. Dalton Transactions, 52(7), pp.2003-2010. Available at: [Link]

  • Zian, D. et al. (2023). Photocatalytic Regeneration of a Nicotinamide Adenine Nucleotide Mimic with Water-Soluble Iridium(III) Complexes. Inorganic Chemistry, 62(20), pp.7636-7643. Available at: [Link]

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Technical Support Center: Managing Air and Moisture Sensitivity of Iridium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling air and moisture-sensitive iridium catalysts. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful but delicate catalysts in their work. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to common challenges, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Iridium Catalysis

Iridium catalysts are instrumental in a vast array of chemical transformations, including C-H activation and asymmetric hydrogenation, due to their unique reactivity and selectivity.[1][2] However, many iridium complexes, particularly those in low oxidation states, are highly sensitive to atmospheric oxygen and moisture.[3] Exposure can lead to catalyst decomposition, formation of inactive iridium oxides, and ligand degradation, ultimately resulting in diminished catalytic activity or complete reaction failure.[3][4]

This guide provides a systematic approach to troubleshooting and preventing these issues, grounded in the principles of inert atmosphere chemistry.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial queries regarding the handling of iridium catalysts.

Q1: My iridium-catalyzed reaction is sluggish or has failed completely. What are the most likely causes related to air and moisture sensitivity?

A: The primary suspects are the decomposition of the catalyst and the presence of inhibitors. Iridium complexes, especially those in low oxidation states, can be sensitive to air and moisture.[3] Exposure to even trace amounts of oxygen or water can lead to the formation of inactive iridium oxides or hydroxides. Additionally, ligands attached to the iridium center can degrade through oxidation or hydrolysis.[3] Another possibility is the presence of impurities in your reagents or solvents that can act as catalyst poisons.[3]

Q2: How can I visually assess if my iridium catalyst has decomposed?

A: While a visual inspection is not foolproof, color changes can be indicative of decomposition. Many active iridium catalysts have distinct colors. Oxidation or reaction with moisture often leads to the formation of different colored species, such as dark brown or black iridium oxides. If you observe a significant and unexpected color change in your solid catalyst or reaction mixture, it is a strong indicator of decomposition. However, the absence of a color change does not guarantee catalyst integrity. Spectroscopic analysis, such as NMR, is a more definitive method to check the catalyst's structure.[3]

Q3: What is the fundamental difference between using a glovebox and a Schlenk line for handling iridium catalysts?

A: Both techniques create an inert atmosphere, but they differ in their application.[5][6][7]

  • Glovebox: A sealed container filled with a continuously purified inert gas (typically nitrogen or argon) to maintain very low levels of oxygen and moisture (<1 ppm).[5][8] It allows for the use of standard laboratory glassware and is ideal for manipulating solids and preparing catalyst stock solutions.[5][9]

  • Schlenk Line: A dual-manifold system that provides both vacuum and a flow of inert gas.[10][11] It is used for running reactions in specialized glassware (Schlenk flasks) and for operations like solvent removal under vacuum and cannula transfers.[12] While versatile, it requires more hands-on technique to maintain a strictly inert environment.

Q4: Is argon or nitrogen the better inert gas for working with iridium catalysts?

A: For most applications, high-purity nitrogen is sufficient and more economical. However, argon is denser than air and can provide a more effective "blanket" over a reaction mixture when brief exposure is unavoidable (e.g., adding a solid reagent).[5] Argon is also truly inert, whereas nitrogen can, in rare cases, react with highly reactive metal centers.[5] For highly sensitive systems, argon is the preferred choice.

Section 2: Troubleshooting Guide - A Deeper Dive

This section provides a problem-and-solution format for more complex issues encountered during experimentation.

Problem 1: Inconsistent Reaction Yields or Selectivity

Symptoms:

  • Reaction works well one day but fails the next.

  • Significant batch-to-batch variation in product yield or enantiomeric excess.

Root Cause Analysis & Solution Workflow:

dot graph TD { A[Start: Inconsistent Results] --> B{Check Solvent Purity}; B -->|Solvent OK| C{Evaluate Inert Atmosphere Technique}; B -->|Solvent Contaminated| D[Action: Re-purify or Replace Solvent]; C -->|Technique OK| E{Assess Catalyst Integrity}; C -->|Technique Flawed| F[Action: Refine Schlenk/Glovebox Procedures]; E -->|Catalyst OK| G[Investigate Other Reaction Parameters]; E -->|Catalyst Degraded| H[Action: Use Fresh Catalyst, Improve Storage]; }

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Detailed Troubleshooting Steps:

1. Scrutinize Solvent and Reagent Purity:

  • Question: Are your "anhydrous" solvents truly dry?

  • Explanation: Solvents are a primary source of moisture contamination.[5] Even commercially available anhydrous solvents can absorb moisture over time once opened. Trace water can hydrolyze the catalyst or ligands.

  • Protocol: Solvent Purity Verification:

    • Use a Karl Fischer titrator to accurately measure the water content of your solvents. For many iridium-catalyzed reactions, a water content of <10 ppm is desirable.

    • Alternatively, a small amount of a sodium benzophenone ketyl solution can be used as a qualitative indicator for anhydrous ethers and hydrocarbons. A persistent deep blue or purple color indicates an oxygen and water-free solvent.[13]

  • Action: If solvents are wet, purify them using a solvent purification system (SPS) which passes the solvent through columns of activated alumina and a copper catalyst, or by distillation over an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).[14] Always degas solvents after purification using freeze-pump-thaw cycles or by sparging with an inert gas.[5][7]

2. Evaluate Your Inert Atmosphere Technique:

  • Question: Is your Schlenk line or glovebox technique rigorous enough?

  • Explanation: Small, consistent leaks or procedural errors can introduce enough air and moisture to affect sensitive catalysts.

  • Protocol: Schlenk Line "Evacuate-Refill" Cycle:

    • Assemble clean, oven-dried glassware while still warm.[15][16]

    • Attach the glassware to the Schlenk line.

    • Evacuate the flask under high vacuum for several minutes to remove air and adsorbed water.

    • Slowly refill the flask with inert gas.

    • Repeat this "evacuate-refill" cycle at least three times to ensure a robust inert atmosphere.[10]

  • Action: Ensure all glass joints are well-greased and that septa are fresh and properly fitted. Regularly check for leaks in your Schlenk line tubing. Within a glovebox, ensure oxygen and moisture levels are consistently below 5 ppm.[17]

3. Assess Catalyst Integrity and Storage:

  • Question: How are you storing your iridium catalyst?

  • Explanation: Iridium catalysts should be stored under an inert atmosphere, preferably in a glovebox freezer to minimize thermal decomposition.[5] Repeatedly taking the catalyst in and out of a glovebox can introduce contaminants into the storage vial.

  • Action: Aliquot the catalyst into smaller, single-use vials inside the glovebox. This prevents contamination of the bulk supply. Always bring the catalyst container to ambient temperature inside the glovebox antechamber before opening to prevent condensation of moisture.

Problem 2: Catalyst Appears to "Die" Mid-Reaction

Symptoms:

  • Initial reaction progress is observed (e.g., by TLC or GC), but the reaction stalls before completion.

  • A color change is observed partway through the reaction.

Root Cause Analysis & Solution Workflow:

dot graph TD { A[Start: Reaction Stalls] --> B{Is the Catalyst Homogeneous?}; B -->|Yes| C{Check for Ligand Degradation}; B -->|No, Precipitate Forms| D[Action: Investigate Catalyst Solubility and Dimerization]; C -->|Ligand OK| E{Suspect Inhibitor Formation}; C -->|Ligand Degraded| F[Action: Re-evaluate Reaction Conditions (Temp, Additives)]; E -->|Inhibitor Identified| G[Action: Add Scavenger or Modify Substrate]; E -->|No Obvious Inhibitor| H[Consider Catalyst Loading and Stability]; }

Caption: Troubleshooting workflow for mid-reaction catalyst deactivation.

Detailed Troubleshooting Steps:

1. Investigate Ligand Degradation or Modification:

  • Question: Could your reaction conditions be too harsh for the supporting ligands?

  • Explanation: The ligands that confer selectivity and activity upon the iridium center can themselves be susceptible to degradation under certain conditions.[3] For example, phosphine ligands can be oxidized, and other functional groups on the ligand might undergo side reactions.

  • Action:

    • Run the reaction at a lower temperature if possible.

    • Analyze the crude reaction mixture by ³¹P NMR (if applicable) to look for signals corresponding to oxidized phosphine ligands or other ligand decomposition products.

    • Consider if any reagents or byproducts could be reacting with the ligand.

2. Consider the Formation of Inactive Dimers:

  • Question: Is your active catalyst species prone to dimerization?

  • Explanation: In some catalytic cycles, the active monomeric iridium species can irreversibly dimerize to form an inactive species.[3] This is often concentration-dependent.

  • Action:

    • Try running the reaction at a lower catalyst concentration.

    • Review the literature for your specific catalyst system to see if dimerization has been reported as a deactivation pathway.

3. Identify Potential In-Situ Generated Inhibitors:

  • Question: Are any of the byproducts of your reaction known catalyst poisons?

  • Explanation: Small molecules generated during the reaction can sometimes coordinate strongly to the iridium center and inhibit further catalytic turnover.[3] For example, the hydrolysis of an imine substrate could generate ammonia or a primary amine, which can act as an inhibitor.[3]

  • Action:

    • Identify all potential byproducts of your reaction.

    • If a known inhibitor is being formed, consider adding a scavenger. For example, molecular sieves can sequester small polar molecules.

    • Modify the substrate if possible to avoid the formation of the inhibitory byproduct.

Section 3: Essential Protocols for Robust Experimentation

Adherence to rigorous experimental protocols is the best way to prevent issues related to air and moisture sensitivity.

Protocol 1: Preparation of Glassware
  • Clean all glassware thoroughly with an appropriate solvent and cleaning agent.

  • Rinse with deionized water, followed by a final rinse with acetone or another volatile solvent.

  • Dry the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[15][16]

  • Assemble the hot glassware with lightly greased joints and immediately place it under an inert atmosphere on a Schlenk line to cool.[16] This prevents a film of moisture from adsorbing onto the cool glass surfaces.[15]

Protocol 2: Transfer of Air-Sensitive Solids (in a Glovebox)
  • Ensure the glovebox atmosphere has <1 ppm O₂ and H₂O.[8]

  • Bring the catalyst vial and a balance into the glovebox.

  • Allow the catalyst vial to equilibrate to the glovebox temperature before opening.

  • Weigh the desired amount of catalyst directly into the reaction vessel.

  • Seal the reaction vessel before removing it from the glovebox.

Protocol 3: Transfer of Air-Sensitive Liquids via Syringe
  • Dry a syringe and needle in an oven. Assemble while hot and flush with inert gas as it cools.

  • Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with the needle and inject a volume of inert gas equal to the volume of liquid to be withdrawn to equalize the pressure.[15]

  • Withdraw the desired volume of liquid.

  • Pull a small "buffer" of inert gas (~0.2 mL) into the syringe after withdrawing the liquid.[18] This protects the reagent from any air that might enter the needle tip during transfer.

  • Insert the needle through the septum of the reaction flask and deliver the inert gas buffer first, followed by the liquid reagent.[18]

Data Summary Table

ParameterRecommended LevelJustification
Glovebox Atmosphere < 1 ppm O₂, < 1 ppm H₂OMinimizes catalyst oxidation and hydrolysis.[5][8]
Solvent Water Content < 10 ppmPrevents hydrolysis of catalyst and sensitive reagents.
Evacuate-Refill Cycles Minimum of 3Ensures complete removal of atmospheric gases from glassware.[10]
Glassware Drying Temp. > 125 °CRemoves adsorbed water from glass surfaces.[15][16]

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
  • An Illustrated Guide to Schlenk Line Techniques. (2023). An Illustrated Guide to Schlenk Line Techniques.
  • IONiC / VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line.
  • JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
  • Activation of Inert sp3 C-H, C-O and C-Si Bonds at Cationic Iridium Complexes. (n.d.).
  • Benchchem. (n.d.). Troubleshooting low catalytic activity of iridium complexes.
  • Early stages of catalyst aging in the iridium mediated water oxidation reaction. (2016). Nature.
  • American Chemical Society. (n.d.). Development of Techniques in Organometallic Chemistry.
  • Chemistry For Everyone. (2025). How Can You Purify Solvents for Laboratory Use? [Video]. YouTube.
  • Air-Sensitive Catalyst Handling and Preparation. (n.d.).
  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
  • Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms. (n.d.). Energy & Environmental Science.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
  • Fritz Haber Institute. (2024). Catalyst Activation and Degradation during the Oxygen Evolution Reaction in Hydrous Iridium Oxides.
  • Benchchem. (n.d.). A Step-by-Step Guide to Iridium-Catalyzed C-H Activation: Protocols and Applications.
  • SciSpace. (2019). (PDF) Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms.
  • MATEC Web of Conferences. (n.d.). Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor.
  • APL Energy. (2024). Catalyst deactivation during water electrolysis: Understanding and mitigation.
  • Wikipedia. (n.d.). Air-free technique.
  • Wikipedia. (n.d.). Organometallic chemistry.
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • RSC Publishing. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • EPFL. (n.d.). Glove box.
  • MATEC Web of Conferences. (2025). (PDF) Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor.
  • Wikipedia. (n.d.). Iridium.
  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods.
  • Chemical Science. (2014). Observing the oxidation state turnover in heterogeneous iridium-based water oxidation catalysts.
  • DTIC. (n.d.). THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2. THE USE OF N15 AS A TRACER TO STUDY THE DECOMPOSITION OF HYDRAZINE ON THE.
  • ResearchGate. (n.d.). Iridium Catalysis.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. (2010). Accounts of Chemical Research.
  • RISE Catalysis Center Glovebox Manual. (2020).
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  • The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. (2025).
  • ResearchGate. (n.d.). Chemical Insights into the Formation of Colloidal Iridium Nanoparticles from In Situ X-ray Total Scattering: Influence of Precursors and Cations on the Reaction Pathway.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Understanding iridium oxide nanoparticle surface sites by their interaction with catechol. (n.d.).
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minimizing homocoupling in iridium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist's Guide to Minimizing Homocoupling Side Reactions

Welcome to the technical support center for iridium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common side reactions. Here, we delve into one of the most persistent challenges in cross-coupling chemistry: the formation of homocoupled byproducts. Our goal is to provide you with a deep, mechanistic understanding and actionable strategies to enhance the selectivity and yield of your desired cross-coupled products.

Introduction: The Homocoupling Challenge in Iridium Catalysis

Iridium catalysis has opened new frontiers in C-H activation, photoredox-mediated transformations, and asymmetric synthesis.[1][2] However, like other transition-metal-catalyzed reactions, iridium-based systems can be plagued by the formation of homocoupled products, where two identical coupling partners react with each other. This not only consumes valuable starting materials but also complicates downstream purification, ultimately impacting the overall efficiency of your synthetic sequence.

This guide provides a structured approach to diagnosing and mitigating homocoupling in your iridium-catalyzed reactions. We will explore the mechanistic origins of this side reaction and offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding homocoupling in iridium-catalyzed cross-coupling reactions.

Q1: What is homocoupling, and why is it a problem in my iridium-catalyzed reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. For instance, in a reaction intended to couple an aryl halide with an organoboron reagent, the homocoupling of the organoboron reagent would result in a biaryl byproduct. This side reaction reduces the yield of your desired cross-coupled product and introduces impurities that can be challenging to separate.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: Homocoupling in transition-metal catalysis can arise from several mechanistic pathways. In the context of iridium catalysis, two common scenarios are:

  • Oxidative Homocoupling: This is particularly prevalent with organoboron reagents and is often promoted by the presence of oxygen.[3] Oxygen can reoxidize the active Ir(I) or Ir(0) catalyst to a higher oxidation state, which can then facilitate the homocoupling of the nucleophilic partner.

  • Reductive Homocoupling: This can occur through the reductive elimination from a diorgano-iridium intermediate. If two molecules of the same coupling partner coordinate to the iridium center, they can be reductively eliminated to form the homocoupled product.

Q3: Can the choice of iridium precursor influence the extent of homocoupling?

A3: Yes, the choice of iridium precursor can be critical. Some iridium precursors may be more susceptible to side reactions that promote homocoupling. For instance, precursors that are more readily oxidized in the presence of air or moisture can contribute to oxidative homocoupling pathways. It is often beneficial to use well-defined, air-stable iridium precatalysts.

Q4: How do ligands impact the formation of homocoupling byproducts?

A4: Ligands play a crucial role in modulating the reactivity and stability of the iridium catalyst. Bulky, electron-rich ligands can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the pathways leading to homocoupling.[4] The ligand architecture can influence the rates of oxidative addition and reductive elimination, key steps in the cross-coupling cycle. In iridium photoredox catalysis, the ligands also determine the photoelectrochemical properties of the catalyst, which can impact side reactions.[5]

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

If you are observing significant homocoupling in your iridium-catalyzed reaction, follow this systematic troubleshooting guide to identify and address the root cause.

Issue 1: High Levels of Homocoupling of the Nucleophilic Partner (e.g., Organoboron Reagent)

This is one of the most common forms of homocoupling observed.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Presence of Oxygen Oxygen is a known promoter of the homocoupling of organoboron reagents.[3] It can lead to the formation of iridium-oxo or peroxo species that facilitate this undesired pathway.Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are highly effective.[6]
Slow Transmetalation If the transmetalation of the nucleophile to the iridium center is slow, it can provide a larger window for side reactions like homocoupling to occur.Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of transmetalation. Screen different bases (e.g., carbonates, phosphates) and solvent systems to find conditions that favor the desired cross-coupling.
Catalyst Decomposition Decomposition of the active iridium catalyst can lead to the formation of species that promote homocoupling.Pre-heating the Catalyst: In some cases, pre-heating the iridium catalyst, base, and solvent before adding the nucleophile can help to form the active catalytic species and minimize side reactions.[3]

Experimental Protocol: Rigorous Degassing of Reaction Solvents

  • Assemble your reaction flask and condenser, and flame-dry under vacuum.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

  • Add your solvent to the reaction flask via cannula transfer.

  • Freeze-Pump-Thaw Method (Recommended for sensitive reactions):

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.

    • Close the flask to the vacuum and thaw the solvent. You should observe gas bubbles being released from the solvent as it thaws.

    • Repeat this cycle at least three times to ensure the removal of dissolved oxygen.

  • Sparging Method:

    • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the solvent surface.

    • Bubble the inert gas through the solvent for at least 30 minutes.

    • Maintain a positive pressure of inert gas over the solvent throughout the reaction setup.

Issue 2: Homocoupling of the Electrophilic Partner (e.g., Aryl Halide)

While less common than nucleophile homocoupling, this can still be a significant issue.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
High Catalyst Loading An excessively high concentration of the active iridium species can sometimes lead to side reactions, including the homocoupling of the electrophile.Reduce Catalyst Loading: Systematically decrease the catalyst loading to the minimum effective concentration. This can often suppress bimolecular side reactions.
Ligand Effects The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling versus undesired side reactions.Ligand Screening: Experiment with a panel of ligands with varying steric bulk and electronic properties. Bulky, electron-donating ligands often favor the desired reductive elimination to form the cross-coupled product.[4]
Reaction Temperature Higher reaction temperatures can sometimes promote catalyst decomposition or alternative reaction pathways that lead to homocoupling.Optimize Temperature: Evaluate the effect of lowering the reaction temperature. While this may slow down the desired reaction, it can disproportionately suppress undesired side reactions.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the desired catalytic cycle in competition with the homocoupling side reaction.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homocoupling Side Reaction A Ir(I) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Ir(III)-X B->C D Transmetalation (R-M) C->D E Ar-Ir(III)-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G H Ir(I) Catalyst I Oxidative Addition (Ar-X) H->I J Ar-Ir(III)-X I->J K Second Oxidative Addition / Disproportionation J->K L Ar-Ir(III)-Ar K->L M Reductive Elimination L->M M->H Regenerates Catalyst N Ar-Ar (Homocoupling) M->N

Caption: Competing cross-coupling and homocoupling pathways.

This diagram illustrates how the iridium catalyst can either proceed through the desired cross-coupling cycle to form the product (Ar-R) or be diverted into a side reaction that results in the homocoupled byproduct (Ar-Ar).

Logical Troubleshooting Workflow

When faced with a homocoupling issue, a logical, step-by-step approach is crucial for efficient problem-solving.

G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement stringent degassing (Freeze-Pump-Thaw or extensive sparging) q1->sol1 No q2 Have you optimized the base and solvent? q1->q2 Yes a1_yes Yes a1_no No end Homocoupling Minimized sol1->end sol2 Screen a panel of bases and solvents to accelerate transmetalation q2->sol2 No q3 Have you tried different ligands? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Screen bulky, electron-rich ligands to favor the cross-coupling pathway q3->sol3 No q4 Is the reaction temperature optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->end sol4 Systematically lower the reaction temperature q4->sol4 No q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Decision tree for troubleshooting homocoupling.

By systematically working through these questions, you can efficiently diagnose and resolve the issue of homocoupling in your iridium-catalyzed cross-coupling reactions.

References

  • Towards the rational design of redox properties of iridium photoredox catalysts. (n.d.). ChemRxiv. [Link]

  • Iridium-catalyzed C-H activation versus directed ortho metalation: complementary borylation of aromatics and heteroaromatics. (2007). Angewandte Chemie International Edition, 46(29), 5554-5558. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to Iridium-Based Homogeneous Hydrogenation Catalysts: (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) vs. Crabtree's Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Ultimate Control in Alkene Reduction

In the landscape of synthetic chemistry, the catalytic hydrogenation of alkenes stands as a cornerstone transformation, pivotal for the stereocontrolled construction of saturated carbon frameworks in pharmaceuticals, agrochemicals, and fine chemicals. While numerous catalysts have been developed, iridium-based systems have carved out a unique niche, particularly for their remarkable ability to reduce sterically hindered and unfunctionalized olefins where other catalysts falter.[1]

Among the pantheon of iridium catalysts, Crabtree's catalyst, [(1,5-COD)Ir(PCy₃)(py)]PF₆, is a celebrated workhorse, renowned for its high activity and diastereoselectivity in directed hydrogenations.[2] Concurrently, iridium complexes bearing cyclopentadienyl-type ligands, such as (1,5-cyclooctadiene)(η⁵-indenyl)iridium(I), (COD)Ir(Ind), represent an alternative architectural paradigm. The electronic and steric properties imparted by the indenyl ligand, particularly its capacity for "ring slippage," suggest a distinct mechanistic behavior that could offer advantages in catalyst stability and reactivity.

This guide provides a comprehensive comparison of these two powerful iridium catalysts. We will delve into their respective performance profiles, supported by experimental data, explore the mechanistic underpinnings that dictate their reactivity and selectivity, and provide practical, field-proven protocols for their application. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalyst for their specific synthetic challenges.

At a Glance: Key Performance Characteristics

Feature(1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I)Crabtree's Catalyst [(COD)Ir(PCy₃)(py)]PF₆
Primary Application C-H Activation, Borylation, Transfer HydrogenationAlkene Hydrogenation (especially hindered & directed)
Key Ligand Feature η⁵-Indenyl (π-system, ring-slippage)PCy₃ (bulky, electron-donating) & Pyridine (labile)
Reactivity with Hindered Olefins Less documented for hydrogenationExceptionally high activity for tri- & tetrasubstituted olefins[2]
Functional Group Tolerance Broad (demonstrated in other catalytic reactions)Tolerant of esters, ethers; sensitive to alcohols, amines, and protic impurities[2]
Stability & Handling Generally air-stable solidAir-stable solid, but limited solution stability (~10 min at RT)[2]
Primary Deactivation Pathway Reductive elimination from indenyl hydride intermediatesIrreversible formation of hydride-bridged dimers[2]
Counter-ion Influence Neutral complex; not applicableSignificant; BArF⁻ enhances stability and activity over PF₆⁻[3][4]

Deep Dive: Performance & Mechanistic Causality

Crabtree's Catalyst: The Benchmark for Hindered Alkene Hydrogenation

Developed by Robert H. Crabtree, [(COD)Ir(PCy₃)(py)]PF₆ marked a paradigm shift in homogeneous hydrogenation. Unlike its rhodium-based predecessors, such as Wilkinson's catalyst, which struggle with sterically encumbered substrates, Crabtree's catalyst excels at the hydrogenation of tri- and even tetrasubstituted olefins at high turnover frequencies.[2][5]

Causality of High Activity: The exceptional reactivity stems from several key features. The cationic nature of the complex enhances its electrophilicity. Upon activation by hydrogen, the 1,5-cyclooctadiene (COD) ligand is hydrogenated and dissociates, opening up coordination sites.[6] The bulky, electron-donating tricyclohexylphosphine (PCy₃) ligand promotes oxidative addition of H₂, while the labile pyridine ligand can dissociate to accommodate the incoming alkene substrate. This combination allows the catalyst to bypass the steric limitations that hinder other systems.

Directing Group Effects: A defining feature of Crabtree's catalyst is its remarkable utility in substrate-directed hydrogenations. Lewis-basic functional groups, particularly hydroxyl groups, can coordinate to the iridium center, guiding the delivery of hydrogen to one face of the double bond. This "haptophilic" effect leads to high levels of diastereoselectivity, often providing stereochemical outcomes that are complementary to heterogeneous catalysts like Pd/C.[2] For instance, the hydrogenation of terpen-4-ol using Crabtree's catalyst in a non-coordinating solvent like dichloromethane overwhelmingly favors the trans product due to the directing effect of the hydroxyl group, a stark contrast to the cis selectivity observed with Pd/C.[2]

Mechanism and Deactivation: The precise catalytic cycle is still a subject of discussion, with plausible pathways involving Ir(I)/Ir(III) or Ir(III)/Ir(V) intermediates. However, the catalyst's primary deactivation pathway is well-understood: the irreversible formation of inactive, hydride-bridged binuclear and trinuclear iridium clusters.[2][7] This process is rapid in solution at room temperature, making it crucial to use the catalyst at low concentrations and for short reaction times.[8] The choice of a weakly coordinating counter-anion, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻), has been shown to significantly enhance both the stability and activity of the catalyst by reducing the propensity for dimer formation.[3][4]

(1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I): A Mechanistically Distinct Alternative

The (COD)Ir(Ind) complex belongs to a different class of catalysts, where a cyclopentadienyl-type ligand replaces the phosphine/pyridine set. While its application in direct alkene hydrogenation is less extensively documented in the literature compared to Crabtree's catalyst, its well-established role in other catalytic transformations and its unique electronic properties provide a compelling basis for comparison.

The "Indenyl Effect": The key feature of the indenyl ligand is its ability to undergo "ring slippage." It can change its hapticity from η⁵ to η³ or even η¹, temporarily opening a coordination site on the iridium center. This allows for an associative mechanism for substrate binding, which can be more favorable than the dissociative mechanism required by 18-electron complexes. This phenomenon is a crucial factor in understanding the chemistry of indenyl complexes.

Mechanistic Implications for Hydrogenation: An associative pathway for substrate coordination, facilitated by the indenyl ligand, could circumvent the need for ligand dissociation that is central to the Crabtree cycle. This might offer enhanced stability, as the catalyst would not need to generate a highly reactive, coordinatively unsaturated species that is prone to dimerization. The catalytic cycle would likely proceed through activation of H₂ to form an iridium dihydride, followed by η⁵→η³ ring slippage of the indenyl ligand to allow alkene coordination, migratory insertion, and finally reductive elimination to release the alkane and regenerate the catalyst.

Performance Profile: While direct head-to-head data against Crabtree's catalyst for the hydrogenation of hindered olefins is scarce, the broader family of Cp*Ir (pentamethylcyclopentadienyl) and indenyl iridium complexes are known to be highly active in a range of transformations, including transfer hydrogenation and C-H activation.[9][10] This suggests a robust and versatile catalytic platform. The neutral nature of (COD)Ir(Ind) contrasts with the cationic Crabtree's catalyst, which may influence its interaction with different substrates and its tolerance to various functional groups. The absence of a labile ligand like pyridine might also contribute to a different stability profile.

Visualizing the Catalytic Pathways

To better understand the fundamental differences in how these catalysts operate, we can visualize their proposed catalytic cycles.

cluster_0 Crabtree's Catalyst Cycle (Dissociative) cluster_1 (Indenyl)Iridium Catalyst Cycle (Associative) A [Ir(I)(COD)L₂]⁺ B [Ir(III)(H)₂(S)₂L₂]⁺ (Active Catalyst) A->B + H₂, - COD C [Ir(III)(H)₂(alkene)L₂]⁺ B->C + Alkene, - S E Inactive Dimer [Ir₂(μ-H)₃]⁺ B->E Deactivation D [Ir(III)(H)(alkyl)L₂]⁺ C->D Migratory Insertion D->B Reductive Elimination, + S F [Ir(I)(η⁵-Ind)(COD)] G [Ir(III)(η⁵-Ind)(H)₂] F->G + H₂, - COD H [Ir(III)(η³-Ind)(H)₂(alkene)] G->H + Alkene (Ring Slip) I [Ir(III)(η³-Ind)(H)(alkyl)] H->I Migratory Insertion I->G Reductive Elimination

Figure 1. Proposed catalytic cycles for Crabtree's catalyst and (Indenyl)Iridium catalyst.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory conditions. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Directed Hydrogenation of a Hindered Allylic Alcohol using Crabtree's Catalyst

This protocol is adapted from procedures for diastereoselective hydrogenations.[2]

Materials:

  • Crabtree's Catalyst, [(COD)Ir(PCy₃)(py)]PF₆

  • Substrate (e.g., 1-methylcyclohex-2-en-1-ol)

  • Anhydrous, degassed dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Schlenk flask or high-pressure autoclave

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a glovebox, weigh Crabtree's catalyst (e.g., 8.0 mg, 0.01 mmol, 1 mol%) into a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Remove the flask from the glovebox. Add the allylic alcohol substrate (1.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous, degassed DCM (10 mL) to the flask via syringe. The solution should turn a pale orange/yellow.

  • Hydrogenation:

    • Atmospheric Pressure: Purge the flask with H₂ gas by evacuating and backfilling three times. Maintain a positive pressure of H₂ (balloon) and stir vigorously at room temperature (20-25 °C).

    • Elevated Pressure: If using an autoclave, seal the vessel, purge with H₂ several times, and then pressurize to the desired pressure (e.g., 1-50 bar).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 10-60 minutes. Causality Note: The rapid reaction time is essential to minimize catalyst deactivation via dimerization.[2]

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to isolate the hydrogenated product.

Protocol 2: General Procedure for Hydrogenation using (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I)

While specific protocols for this catalyst in alkene hydrogenation are not abundant, this general procedure is based on its use in other catalytic reactions and the principles of homogeneous catalysis.

Materials:

  • (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I), (COD)Ir(Ind)

  • Alkene substrate

  • Anhydrous, degassed solvent (e.g., THF or Dichloromethane)

  • Hydrogen gas (high purity)

  • Schlenk flask or high-pressure autoclave

  • Magnetic stirrer

Procedure:

  • Catalyst Activation (Pre-reaction): In a glovebox, dissolve (COD)Ir(Ind) (e.g., 4.2 mg, 0.01 mmol, 1 mol%) in a minimal amount of degassed solvent in a Schlenk flask.

  • Hydrogenolysis of COD: Subject the catalyst solution to an atmosphere of H₂ (1 bar) and stir for 30-60 minutes. This step is intended to hydrogenate and remove the COD ligand to generate the active catalytic species. Causality Note: Pre-activation is often necessary for COD-containing catalysts to open coordination sites for the catalytic cycle to begin.[11]

  • Reaction Setup: After the activation period, introduce the alkene substrate (1.0 mmol) dissolved in the reaction solvent (total volume ~10 mL) to the flask via syringe.

  • Hydrogenation: Pressurize the system with H₂ to the desired pressure (e.g., 1-50 bar) and stir vigorously at the desired temperature (e.g., 25-80 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, vent the H₂ pressure and work up the reaction as described in Protocol 1.

Conclusion and Future Outlook

The comparison between (COD)Ir(Ind) and Crabtree's catalyst reveals a classic trade-off in catalyst design: the well-established, high-reactivity of a system with known stability limitations versus a mechanistically distinct system with potential for enhanced stability but less explored reactivity in this specific application.

Crabtree's catalyst remains the undisputed benchmark for the rapid hydrogenation of sterically demanding, unfunctionalized olefins and for achieving high diastereoselectivity through directing group effects. Its primary drawback is its limited solution-state stability, which necessitates careful handling and reaction optimization. The use of BArF⁻ as a counter-ion is a highly recommended modification to mitigate this issue.

(1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) represents an intriguing, albeit under-investigated, alternative. The mechanistic pathway, potentially proceeding via an associative mechanism enabled by indenyl ring slippage, offers a compelling theoretical advantage for catalyst stability. Its proven efficacy in a wide range of other catalytic transformations underscores its potential. However, a clear gap exists in the literature regarding its performance in the hydrogenation of challenging alkenes. This presents a fertile ground for future research. A systematic, head-to-head comparison of these two catalysts under identical conditions for a range of hindered and functionalized alkenes would be of immense value to the synthetic community, potentially unveiling new principles for the rational design of next-generation iridium hydrogenation catalysts.

References

  • Verendel, J. J., Pàmies, O., Diéguez, M., & Andersson, P. G. (2014). Asymmetric Hydrogenation of Olefins Using Chiral Crabtree-type Catalysts: Scope and Limitations. Chemical Reviews, 114(4), 2130–2169.
  • Pfaltz, A., & Lightfoot, A. (1998). A New Class of Chiral Iridium Complexes for Asymmetric Catalysis.
  • Goldman, A. S., & Goldberg, K. I. (Eds.). (2007). Activation and Functionalization of C-H Bonds. ACS Symposium Series.
  • Tang, W., & Zhang, X. (2008). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
  • Pfaltz, A. (2003). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 36(4), 266-274.
  • Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337.
  • Murat, D. V., & Loginov, D. A. (2019). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry.
  • Hartwig, J. F. (2010).
  • Crabtree, R. H. (2024). Crabtree's catalyst. In Wikipedia. Retrieved from [Link]

  • Chem-Station. (2015). Crabtree's Catalyst. Retrieved from [Link]

  • Oro, L. A., & Claver, C. (Eds.). (2008). Iridium Complexes in Organic Synthesis. Wiley-VCH.
  • Trost, B. M., & Ryan, M. C. (2017). Indenylmetal Catalysis in Organic Synthesis.
  • Andersson, P. G. (Ed.). (2011).
  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732.
  • Zhou, Q.-L. (Ed.). (2011).
  • Patent CN106380490A. (2017). One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.
  • LibreTexts Chemistry. (2022). Catalytic Hydrogenation. Retrieved from [Link]

  • Kerr, W. J., et al. (2014). Iridium(I)-catalyzed Regioselective C-H Activation and Hydrogen-Isotope Exchange of Non-Aromatic Unsaturated Functionality. Chemistry – A European Journal, 20(45), 14604-14607.
  • AdiChemistry. (2023). Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications. Retrieved from [Link]

  • Baran, P. S. (2022). Robert H. Crabtree - A Lifetime of Scientific Achievement.
  • Finke, R. G., et al. (2010). Iridium Ziegler-Type Hydrogenation Catalysts. Inorganic Chemistry, 49(17), 8131–8147.
  • Oro, L. A., et al. (1983). Cationic Iridium(I) Complexes of Cycloocta-1,5-diene. Journal of the Chemical Society, Dalton Transactions, (5), 1037.
  • Verendel, J. J. (2013).
  • Himizu, H., et al. (2014). Efficient Cp*Ir Catalysts with Imidazoline Ligands for CO2 Hydrogenation. Chemistry – A European Journal, 20(44), 14299-14302.
  • Pérez-Galan, P., et al. (2010). Iridium(I)-Catalyzed Intramolecular Cycloisomerization of Enynes. Organic Letters, 12(15), 3348–3351.

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A Comparative Guide to Iridium Catalysts for Enhanced C-H Borylation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern molecular engineering. Among the arsenal of synthetic tools, iridium-catalyzed C-H borylation has emerged as a profoundly versatile and powerful method for introducing a boronate ester group onto a wide range of organic scaffolds. This transformation opens the door to a plethora of subsequent cross-coupling reactions, enabling the rapid diversification of complex molecules and accelerating the discovery of novel therapeutics and functional materials.

The efficiency of these borylation reactions, however, is critically dependent on the nature of the iridium catalyst employed. The choice of ligand, in particular, dictates the catalyst's stability, activity, and, in many cases, the regioselectivity of the C-H functionalization. This guide provides an in-depth comparison of commonly employed iridium catalyst systems, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Engine of Borylation: Understanding the Iridium Catalytic Cycle

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[1][2] The active catalyst, an iridium(III) tris(boryl) complex, is generated in situ from an iridium(I) precatalyst, a ligand, and a boron source, typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[2][3]

The key steps of the catalytic cycle are:

  • Oxidative Addition: The coordinatively unsaturated iridium(III) tris(boryl) species reacts with a substrate's C-H bond, forming an iridium(V) intermediate.[2]

  • Reductive Elimination: This highly reactive intermediate then undergoes reductive elimination to form the desired organoboronate ester and an iridium(III) hydride species.

  • Regeneration of the Active Catalyst: The iridium(III) hydride reacts with the boron reagent to regenerate the active iridium(III) tris(boryl) catalyst, completing the cycle.[1]

Iridium Catalytic Cycle for C-H Borylation Ir(I) Precatalyst Ir(I) Precatalyst Active Ir(III) Catalyst [(L)Ir(Bpin)₃] Ir(I) Precatalyst->Active Ir(III) Catalyst + Ligand, + B₂pin₂ Ir(V) Intermediate [(L)Ir(H)(R)(Bpin)₃] Active Ir(III) Catalyst->Ir(V) Intermediate + R-H (Substrate) Oxidative Addition Ir(III)-H Species [(L)Ir(H)(Bpin)₂] Ir(V) Intermediate->Ir(III)-H Species - R-Bpin (Product) Reductive Elimination Ir(III)-H Species->Active Ir(III) Catalyst + B₂pin₂ Experimental Workflow for C-H Borylation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Add Precatalyst Add Precatalyst Add Ligand Add Ligand Add Precatalyst->Add Ligand Add Boron Reagent Add Boron Reagent Add Ligand->Add Boron Reagent Add Solvent Add Solvent Add Boron Reagent->Add Solvent Add Substrate Add Substrate Add Solvent->Add Substrate Stir at specified temperature Stir at specified temperature Add Substrate->Stir at specified temperature Monitor progress (TLC, GC-MS, LC-MS) Monitor progress (TLC, GC-MS, LC-MS) Quench reaction Quench reaction Monitor progress (TLC, GC-MS, LC-MS)->Quench reaction Extract with organic solvent Extract with organic solvent Dry organic layer Dry organic layer Concentrate Concentrate Column chromatography Column chromatography Concentrate->Column chromatography Recrystallization Recrystallization Characterization (NMR, MS) Characterization (NMR, MS)

Caption: General experimental workflow for an iridium-catalyzed C-H borylation reaction.

Detailed Experimental Protocol: Borylation of Benzo[b]thiophene using [Ir(COD)OMe]₂ and dtbpy

This protocol is adapted from a literature procedure and serves as a representative example. [4] Materials:

  • Iridium(I) precatalyst: [Ir(COD)OMe]₂

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Boron reagent: Bis(pinacolato)diboron (B₂pin₂)

  • Substrate: Benzo[b]thiophene

  • Solvent: Cyclohexane (anhydrous)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add [Ir(COD)OMe]₂ (e.g., 0.025 mmol, 1.25 mol%), dtbpy (e.g., 0.05 mmol, 2.5 mol%), and B₂pin₂ (e.g., 1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous cyclohexane (e.g., 5 mL) to the flask.

  • Pre-stirring: Stir the mixture at room temperature for 10-15 minutes. A color change is often observed as the active catalyst forms.

  • Substrate Addition: Add the benzo[b]thiophene (e.g., 1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for the desired time (e.g., 12-18 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired borylated product.

Conclusion

The choice of the iridium catalyst system is a critical parameter for achieving high efficiency in C-H borylation reactions. While the [Ir(COD)OMe]₂/dtbpy system remains a reliable choice for many applications, the use of more robust ligands like tmphen or the adoption of air-stable, single-component precatalysts can offer significant advantages for challenging substrates and for improving experimental reproducibility. As ligand design continues to evolve, we can anticipate the development of even more active, selective, and versatile iridium catalysts that will further expand the horizons of C-H functionalization chemistry.

References

  • D'Angelo, K. A., et al. (2024). An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds on Large to Miniaturized Scales. Journal of the American Chemical Society. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • Preshlock, S. M., et al. (2013). High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society, 135(20), 7572–7582. [Link]

  • Chattopadhyay, B. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5043–5053. [Link]

  • Bolliger, J. L., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 53(40), 10462-10472. [Link]

  • Kafunda, K., et al. (2021). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 11(15), 9637–9647. [Link]

  • Preshlock, S. M., et al. (2016). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Organometallics, 35(17), 2913–2916. [Link]

  • Illinois Chemistry. (2022). Iridium-Catalyzed C-H Borylation. Retrieved from [Link]

  • Domainex. (2024). An Air-Stable Iridium Precatalyst for C-H Borylation and a Photochemical Strategy for Azole Permutations. Retrieved from [Link]

  • Hartwig, J. F. (2010). Iridium-Catalyzed Borylation of C-H Bonds. In C-H Activation (pp. 97-120). Springer, Berlin, Heidelberg. [Link]

  • Boebel, T. A., & Hartwig, J. F. (2008). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 10(20), 4561–4564. [Link]

  • Coventry, D. N., et al. (2006). An Ir(III)/Ir(V) Cycle in the Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 128(30), 9694–9695. [Link]

  • Chotana, G. A., et al. (2009). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. Journal of the American Chemical Society, 131(22), 7633–7644. [Link]

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A Senior Application Scientist's Guide to the Validation of Reaction Outcomes in Iridium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Presumption in Catalysis

Iridium-catalyzed C-H functionalization has emerged as a transformative tool in molecular synthesis, offering novel pathways for late-stage functionalization in drug discovery and the streamlined construction of complex organic molecules.[1][2] The allure of converting ubiquitous C-H bonds into valuable functional groups is powerful, yet the success of these reactions is not merely defined by the disappearance of starting material. Rigorous, multi-faceted validation is paramount to confirm not only the formation of the desired product but also its regiochemistry, purity, and the overall efficiency of the catalytic system.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a C-H functionalization reaction. A synergistic approach is essential for unambiguous validation. The primary tools at our disposal—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography—each answer different, critical questions about the reaction's outcome. Advanced techniques like X-ray crystallography provide the ultimate structural proof when applicable.

The following diagram illustrates a logical workflow for the comprehensive validation of a typical iridium-catalyzed C-H functionalization reaction.

G cluster_0 Initial Reaction Analysis cluster_1 Primary Validation Questions cluster_2 Purification & Isolation cluster_3 Definitive Characterization start Crude Reaction Mixture nmr ¹H NMR Analysis (with Internal Standard) start->nmr lcms LC-MS / GC-MS Analysis start->lcms q1 Conversion & Yield? nmr->q1 q2 Target Mass Found? lcms->q2 q3 Mixture Clean? lcms->q3 purify Work-up & Column Chromatography q1->purify q2->purify q3->purify isolated Isolated Material purify->isolated char_nmr Full NMR Suite (¹H, ¹³C, 2D NMR) isolated->char_nmr hrms High-Resolution MS isolated->hrms xray X-ray Crystallography (if crystalline) isolated->xray final Validated Product Structure char_nmr->final hrms->final xray->final

Caption: A typical workflow for the validation of iridium-catalyzed C-H functionalization.

Comparative Analysis of Core Validation Techniques

The choice of analytical technique is dictated by the specific question you need to answer. While NMR is the cornerstone for structural and quantitative analysis of the crude reaction, MS provides rapid confirmation of mass, and chromatography is essential for assessing purity and isolating products.

NMR Spectroscopy: The Structural and Quantitative Workhorse

NMR is arguably the most powerful tool for reaction validation. It is non-destructive and provides a wealth of information on structure, connectivity, purity, and product ratios directly from the crude reaction mixture.

  • Why NMR First? Analyzing the crude reaction mixture by ¹H NMR with a calibrated internal standard is the most reliable method to determine conversion, yield, and regioselectivity.[3][4] This approach provides a snapshot of the reaction's state before any material is lost during work-up or purification. In our experience, relying solely on isolated yield can be misleading due to purification challenges or product instability. For instance, C-H borylation products can be prone to hydrolysis or protodeborylation on silica gel, making crude NMR analysis indispensable for an accurate assessment of reaction efficiency.[3][4]

  • Key Applications:

    • ¹H NMR: Determines conversion of starting material, yield of products, and the ratio of regioisomers. The appearance of new signals in the aromatic or aliphatic region and the disappearance of the signal corresponding to the activated C-H bond are primary indicators.

    • ¹¹B NMR: Essential for C-H borylation reactions to confirm the formation of the boronate ester and identify potential side products like boronic acids.[5]

    • ¹⁹F NMR: Highly useful for reactions involving fluorinated substrates, providing a clean spectral window for monitoring conversion and identifying isomers.[6]

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Crucial for unambiguously determining the site of functionalization (regioselectivity), especially in complex molecules with multiple potential reaction sites. NOESY experiments, for example, can establish through-space proximity between the newly introduced functional group and neighboring protons.

Mass Spectrometry: Confirming Identity and Uncovering Byproducts

MS is the go-to technique for rapidly confirming the molecular weight of the expected product. It is exceptionally sensitive and is a critical tool for identifying low-concentration byproducts that might be missed by NMR.

  • GC-MS vs. LC-MS: The choice depends on the volatility and thermal stability of the analytes. GC-MS is suitable for volatile, non-polar compounds. However, for the polar, often complex molecules targeted in late-stage functionalization, LC-MS is more common. A significant caveat is the potential for on-column degradation or variable ionization efficiency, which can complicate quantification. For certain sensitive products, such as some boronate esters, LC-MS can prove unreliable due to instability.[3]

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition of your final, purified product. An accurate mass measurement provides irrefutable evidence of the product's chemical formula, a standard requirement for publication and patent applications.[7]

X-ray Crystallography: The Unambiguous Proof

For products that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It definitively establishes connectivity, configuration, and regiochemistry, resolving any doubts that may linger after NMR and MS analysis.[6] The structures of key iridium-hydride or iridium-acetylene intermediates have been confirmed by X-ray analysis, providing crucial mechanistic insights.[8][9]

Data Summary: Technique vs. Application

The following table provides a comparative summary of the primary validation techniques.

TechniquePrimary ApplicationKey Information ProvidedProsCons
¹H NMR (Crude) Quantitative Analysis, Regioisomer RatioConversion, yield, regioselectivity, major byproductsQuantitative, non-destructive, direct snapshot of reaction outcomeCan be complex to interpret, requires internal standard for accuracy
LC-MS / GC-MS Product Identification, Byproduct DetectionMolecular weight of components in a mixtureHigh sensitivity, ideal for complex mixtures, high throughputNot inherently quantitative, potential for analyte instability
HRMS Elemental Composition ConfirmationExact mass, elemental formulaUnambiguous formula confirmation, high accuracyRequires purified sample, provides no structural/connectivity info
2D NMR Unambiguous Structure ElucidationConnectivity, definitive regiochemistryProvides detailed structural mapTime-consuming, requires purified and concentrated sample
X-ray Crystallography Absolute Structure Determination3D structure, absolute stereochemistryDefinitive and unambiguous proof of structureRequires a suitable single crystal, not always possible

A Self-Validating System: Experimental Protocols

A trustworthy protocol is a self-validating one. This means building in controls and cross-checks to ensure the integrity of your data. Below are step-by-step methodologies for core validation tasks.

Protocol 1: Determining Conversion and Yield by ¹H NMR

This protocol ensures an accurate, unbiased assessment of your reaction's performance before purification.

  • Prepare the Internal Standard (IS) Stock Solution:

    • Choose an IS that does not react under the reaction conditions and has a sharp singlet in a clear region of the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate).

    • Accurately weigh a known amount of the IS and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to make a stock solution of known concentration.

  • Sample Preparation:

    • After the reaction is complete, allow it to cool to room temperature.

    • Accurately weigh an empty vial.

    • Homogenize the crude reaction mixture (ensure any solids are dissolved or well-suspended).

    • Transfer a representative aliquot (e.g., 20-50 µL) of the crude mixture to the pre-weighed vial and record the exact mass.

    • Add a precise volume of the IS stock solution to the vial.

    • Dilute with additional deuterated solvent to the appropriate volume for NMR analysis.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of all relevant signals.

  • Data Analysis:

    • Integrate a well-resolved signal for the starting material, each product regioisomer, and the internal standard.

    • Calculate the molar amount of the IS added to the sample.

    • Use the following formula to calculate the moles of each component (X) in the aliquot: Moles of X = (Integral of X / # of Protons for X) × (# of Protons for IS / Integral of IS) × Moles of IS

    • Calculate the yield of the product(s) and the conversion of the starting material based on the initial limiting reagent.

Protocol 2: Workflow for High-Throughput Experimentation (HTE) Validation

HTE platforms are increasingly used to screen iridium catalysts, ligands, and reaction conditions.[7][10] Validation must be adapted for speed and efficiency.

HTE_Workflow cluster_0 Screening Stage cluster_1 Data Processing & Hit Selection cluster_2 Validation & Scale-up plate 96-Well Plate Reaction aliquot Automated Aliquot Sampling plate->aliquot analysis Rapid Analysis (UPLC-MS / Flow NMR) aliquot->analysis data Automated Data Processing analysis->data heatmap Generation of Heatmap (Yield, Selectivity) data->heatmap hits Hit Condition Identification heatmap->hits scaleup Scale-up of Hit Reactions (0.5 mmol scale) hits->scaleup isolate Isolate & Purify Product scaleup->isolate full_char Full Characterization (NMR, HRMS, etc.) isolate->full_char

Caption: High-throughput experimentation (HTE) validation workflow.

This HTE workflow prioritizes rapid UPLC-MS analysis for initial hit identification, followed by rigorous, conventional validation of only the most promising candidates.[7][11] This conserves resources and time while maintaining high standards for the final validated "hits."

Mechanistic Considerations and Advanced Validation

Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. While not a routine validation step, mechanistic studies provide authoritative grounding for your results.

  • Kinetic Analysis: Monitoring reaction progress over time can help determine reaction order and identify catalyst deactivation pathways. Kinetic isotope effect (KIE) studies are powerful for determining whether C-H bond cleavage is the rate-determining step.[12]

  • Computational Studies (DFT): Density Functional Theory (DFT) calculations have become indispensable for elucidating reaction mechanisms, rationalizing observed regioselectivity, and predicting the effect of ligands.[13][14][15] For example, DFT studies have shown that many Ir(III)-catalyzed arylations proceed via a concerted metalation-deprotonation (CMD) pathway, which accounts for the observed regioselectivity.[13][16]

Conclusion: A Commitment to Rigor

References

  • García-Melchor, M., Gorelsky, S. I., & Woo, T. K. (2011). Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study. Chemistry, 17(49), 13847-53. [Link]

  • Jindal, G., & Shahi, A. (2021). DFT study on Ir-quinoid catalyzed C-H functionalization: new radical reactivity or direct carbene transfer?. Chemical Communications, 57(86), 11370-11373. [Link]

  • Yang, Y., Cheng, G. J., Liu, P., Leow, D., Sun, T. Y., & Yu, J. Q. (2016). Theoretical study on the mechanism of iridium-catalyzed γ-functionalization of primary alkyl C–H bonds. Canadian Journal of Chemistry, 94(11), 1028-1037. [Link]

  • García-Melchor, M., Gorelsky, S. I., & Woo, T. K. (2014). Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study. Semantic Scholar. [Link]

  • García-Melchor, M., Gorelsky, S. I., & Woo, T. K. (2011). Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: A DFT study. ResearchGate. [Link]

  • Zak, J. M., Lipina, R. A., Bell, S., Williams, S. R., Mathis, M., Johansson, M. J., ... & Smejkal, T. (2023). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 13(15), 10323-10336. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. eScholarship, University of California. [Link]

  • Bédard, A. C., & Organ, M. G. (2014). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Organometallics, 33(12), 3153-3158. [Link]

  • Zak, J. M., Lipina, R. A., Bell, S., Williams, S. R., Mathis, M., Johansson, M. J., ... & Smejkal, T. (2022). High-throughput enabled iridium-catalyzed C-H borylation platform for late-stage functionalization. ChemRxiv. [Link]

  • Zak, J. M., Lipina, R. A., Bell, S., Williams, S. R., Mathis, M., Johansson, M. J., ... & Smejkal, T. (2023). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Weis, E. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. DiVA portal. [Link]

  • Weis, E., Stas,S., Corcoran, E., & Olofsson, B. (2022). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. JACS Au, 2(3), 637-649. [Link]

  • Fernández, D. F., Gulías, M., Mascareñas, J. L., & Lopez, F. (2017). Iridium-Catalyzed C–H Functionalization. ChemistryViews. [Link]

  • Atz, K., & Schneider, G. (2021). C-H-activation/ICB-validation: Validation set for the Iridium-catalyzed borylation. GitHub. [Link]

  • VDE Silva, P., & Cundari, T. R. (2015). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp 3 )–H borylation of chlorosilanes. Dalton Transactions, 44(2), 567-575. [Link]

  • Chen, D. Y. K., Youn, S. W. (2012). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 77(1), 1-21. [Link]

  • Li, Z., Li, G., & Zhang, W. (2020). Facilitating Ir-Catalyzed C–H Alkynylation with Electrochemistry: Anodic Oxidation-Induced Reductive Elimination. Organic Letters, 22(15), 6042-6047. [Link]

  • Taddei, M., et al. (2021). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. Organic & Biomolecular Chemistry, 19(47), 10323-10329. [Link]

  • Zakis, J. M., Lipina, R. A., Bell, S., Williams, S. R., Mathis, M., Johansson, M. J., ... & Smejkal, T. (2022). High-throughput enabled iridium-catalyzed C-H borylation platform for late-stage functionalization. ChemRxiv. [Link]

  • Duckett, S. B., et al. (2013). Iridium(III) Hydrido N-Heterocyclic Carbene–Phosphine Complexes as Catalysts in Magnetization Transfer Reactions. Inorganic Chemistry, 52(23), 13396-13409. [Link]

  • Weis, E., Stas, S., Corcoran, E., & Olofsson, B. (2022). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. PMC - NIH. [Link]

  • Clarkson, G. J., & Whitby, R. J. (2015). Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository. [Link]

  • Maji, M., & Kumar, S. (2021). Ir-catalyzed proximal and distal C–H borylation of arenes. Chemical Communications, 57(93), 12431-12444. [Link]

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Iridium‐Catalyzed C H Functionalizations with Hydrogen Isotopes. Request PDF. [Link]

  • Topczewski, J. J., et al. (2022). A Hybrid Machine-Learning Approach to Predict the Site Selectivity of Iridium-Catalyzed Arene Borylation. ChemRxiv. [Link]

  • Boebel, T. A., & Hartwig, J. F. (2012). Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes. PMC - NIH. [Link]

  • Díez-González, S. (2011). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates. ResearchGate. [Link]

  • V de Silva, P., & Cundari, T. R. (2014). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. PMC - PubMed Central. [Link]

  • Duckett, S. B., et al. (2011). Iridium N-Heterocyclic Carbene Complexes as Efficient Catalysts for Magnetization Transfer from para-Hydrogen. PMC - NIH. [Link]

  • Liskey, C. W., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(14), 3796-3799. [Link]

  • de Souza, R. O. M. A., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. ResearchGate. [Link]

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  • Griffin, M., Slack, E., & Zysman-Colman, E. (2021). Light-Accelerated Iridium-Catalysed C-H Borylation. ChemRxiv. [Link]

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The Senior Application Scientist's Guide to Ligand Selection in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the nuanced landscape of iridium catalysis. The strategic selection of ligands is paramount in unlocking the full potential of iridium's catalytic prowess, influencing reaction efficiency, selectivity, and overall performance. This guide provides an in-depth comparison of various ligand classes across key iridium-catalyzed transformations, supported by experimental data and mechanistic insights to empower your research and development endeavors.

The Pivotal Role of Ligands in Iridium Catalysis

Iridium, a versatile transition metal, catalyzes a broad spectrum of chemical transformations, from asymmetric hydrogenation to C-H functionalization and photoredox reactions. The electronic and steric properties of the ligands coordinated to the iridium center are the primary determinants of the catalyst's behavior. A well-chosen ligand can enhance catalyst stability, accelerate reaction rates, and, most critically, dictate the stereochemical outcome of a reaction. This guide will delve into the performance of different ligand families in three major areas of iridium catalysis, providing a framework for rational ligand selection.

Asymmetric Hydrogenation: A Playground for Chiral P,N Ligands

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral molecules, particularly for substrates lacking a coordinating group adjacent to the C=C bond. In this domain, chiral P,N ligands have proven to be exceptionally effective.

Comparative Performance of P,N Ligands

The most versatile ligands for iridium-catalyzed asymmetric hydrogenation are phosphines connected to an N-heterocycle, such as an oxazoline or pyridine.[1] These electronically unsymmetric ligands are a key feature of highly efficient catalysts.[1] The performance of several prominent P,N ligands in the asymmetric hydrogenation of unfunctionalized olefins is summarized below.

Ligand TypeRepresentative LigandSubstrateConversion (%)ee (%)Reference
Phosphinite-OxazolineThrePHOX2-Aryl-substituted terminal alkenes>9988-94[1]
Phosphine-OxazolinePHOXTrisubstituted olefinsHighup to 97
Pyridine-PhosphaneBicyclic Pyridine-PhosphaneTrisubstituted olefinsHighHigh[2]
Spiro Phosphine-CarboxySpiroCAPUnsaturated carboxylic acidsHighup to 99.4[3]
P-Stereogenic PhosphinooxazolineMaxPHOXDi-, tri-, and tetrasubstituted olefinsHighup to 99[4][5]

Key Insights:

  • Phosphinite-Oxazoline (e.g., ThrePHOX): Iridium complexes of these ligands, derived from amino acids like threonine, have shown to be highly enantioselective for the hydrogenation of unfunctionalized alkenes, with enantiomeric excesses ranging from 89% to 99%.[1]

  • Phosphine-Oxazoline (PHOX): Cationic iridium-PHOX complexes are effective for the hydrogenation of trisubstituted olefins and imines, with ligands bearing a bis(o-tolyl)phosphanyl moiety providing enantioselectivities up to 97%.

  • Spirocyclic Ligands: Neutral iridium catalysts with chiral spiro phosphine-carboxy ligands (SpiroCAP) exhibit exceptional enantioselectivity in the hydrogenation of challenging substrates like 3-alkyl-3-methylenepropionic acids.[3] Similarly, rigid oxa-spiro phosphine-oxazoline (O-SIPHOX) ligands have been successfully applied in the synthesis of the anti-obesity drug lorcaserin via asymmetric hydrogenation.[6]

  • P-Stereogenic Ligands (e.g., MaxPHOX): This class of P-stereogenic phosphinooxazoline ligands has demonstrated high catalytic performance in the hydrogenation of a broad range of non-chelating olefins, including di-, tri-, and tetrasubstituted substrates, with excellent enantioselectivities.[4][5]

Mechanistic Considerations and Ligand Design

The enantioselectivity in iridium-catalyzed asymmetric hydrogenation is governed by the chiral environment created by the ligand around the metal center. Computational studies have provided a qualitative model to guide the search for new ligands, although purely rational design is not yet fully realized.[1] The design of new N,P-ligands often focuses on creating a rigid and well-defined chiral pocket to maximize stereochemical control.[7]

cluster_0 Asymmetric Hydrogenation Catalytic Cycle [Ir(P,N)(olefin)]+ [Ir(P,N)(olefin)]+ Ir(III)-dihydride Ir(III)-dihydride [Ir(P,N)(olefin)]+->Ir(III)-dihydride Oxidative Addition of H2 Ir(V)-dihydride-olefin Ir(V)-dihydride-olefin Ir(III)-dihydride->Ir(V)-dihydride-olefin Olefin Insertion Ir-alkyl-hydride Ir-alkyl-hydride Ir(V)-dihydride-olefin->Ir-alkyl-hydride Migratory Insertion Product Product Ir-alkyl-hydride->Product Reductive Elimination [Ir(P,N)(solvent)]+ [Ir(P,N)(solvent)]+ Product->[Ir(P,N)(solvent)]+ [Ir(P,N)(solvent)]+->[Ir(P,N)(olefin)]+ Olefin Coordination

Caption: Generalized catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Trisubstituted Olefin with an Ir-PHOX Catalyst

This protocol is a representative example for the asymmetric hydrogenation of a trisubstituted olefin using a cationic iridium-PHOX complex.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • PHOX ligand (e.g., (S)-2-[2-(Diphenylphosphino)phenyl]-4-tert-butyl-4,5-dihydrooxazole)

  • Substrate (e.g., (E)-1,2-diphenyl-1-propene)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (1 mol%) and the PHOX ligand (2.2 mol%).

  • Add anhydrous DCM to dissolve the catalyst precursor and ligand.

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Add the trisubstituted olefin substrate (1 equivalent) to the flask.

  • Transfer the reaction mixture to a glass liner and place it inside a stainless-steel autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

C-H Activation: Ligand Control of Regioselectivity in Borylation

Iridium-catalyzed C-H borylation has become a cornerstone of late-stage functionalization in medicinal and materials chemistry. The choice of ligand is crucial for controlling the regioselectivity of this transformation.

Ligand Classes and Their Influence on Regioselectivity

Different classes of ligands direct the borylation to specific positions on an aromatic ring, primarily through steric and electronic effects.

  • N,N Ligands (Bipyridines and Phenanthrolines): These are the most common ligands for undirected C-H borylation. The regioselectivity is largely governed by sterics, favoring borylation at the least hindered positions.[8] For example, 3,4,7,8-tetramethyl-1,10-phenanthroline is a prototypical ligand that provides high activity.[8]

  • Monodentate Phosphine Ligands: In contrast to bidentate N,N ligands, certain triphenylphosphine derivatives can enable ortho-borylation of substrates like methyl benzoate, a reaction that is inhibited by ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[9][10]

  • Specialized Ligands for Enhanced Selectivity: More recently, novel ligand scaffolds have been developed to achieve higher selectivity. For instance, a dipyridyl hydrazone ligand has been shown to generate catalysts that are more active and selective for the meta-borylation of fluorinated arenes compared to dtbpy.[11] Similarly, 2,2'-dipyridylarylmethane ligands have been developed to improve the efficiency of both sp² and sp³ C-H borylation.[12]

cluster_1 Ligand-Controlled Regioselectivity in C-H Borylation Aromatic Substrate Aromatic Substrate N,N Ligand (e.g., dtbpy) N,N Ligand (e.g., dtbpy) Aromatic Substrate->N,N Ligand (e.g., dtbpy) Steric Hindrance Monodentate Phosphine Monodentate Phosphine Aromatic Substrate->Monodentate Phosphine Electronic Effects Specialized Ligand Specialized Ligand Aromatic Substrate->Specialized Ligand Non-covalent Interactions Sterically Directed Borylation (meta/para) Sterically Directed Borylation (meta/para) N,N Ligand (e.g., dtbpy)->Sterically Directed Borylation (meta/para) Ortho-Borylation Ortho-Borylation Monodentate Phosphine->Ortho-Borylation Meta-Selective Borylation Meta-Selective Borylation Specialized Ligand->Meta-Selective Borylation

Caption: Influence of ligand choice on the regioselectivity of C-H borylation.

Photoredox Catalysis: Ligands Dictating Stability and Photophysical Properties

Iridium(III) complexes are workhorses in photoredox catalysis due to their favorable photophysical properties, including long-lived excited states and tunable redox potentials. The ligands play a critical role in modulating these properties and the overall stability of the photocatalyst.

Ancillary Ligand Effects on Photocatalyst Performance

The ancillary ligand in heteroleptic iridium(III) complexes is a key determinant of photochemical stability.

  • 1,10-Phenanthroline vs. 2,2'-Bipyridine: Studies have shown that iridium complexes containing 1,10-phenanthroline derivatives exhibit greater long-term stability compared to those with 2,2'-bipyridine ligands. The latter are more susceptible to hydrogen atom transfer and ancillary ligand modification, which can lead to catalyst deactivation.

  • Strong-Field Ancillary Ligands: To achieve high-energy blue emission, strong-field ancillary ligands such as N-heterocyclic carbenes (NHCs), cyanides, and isocyanides are employed. These ligands destabilize the deleterious metal-centered states, leading to improved performance in applications like organic light-emitting diodes (OLEDs).

Cyclometalating Ligand Design

The cyclometalating ligands also significantly impact the photophysical properties of the iridium complex. Introducing strong electron-withdrawing groups can stabilize the highest occupied molecular orbital (HOMO), while strong electron-donating groups can destabilize the lowest unoccupied molecular orbital (LUMO), both strategies leading to blue-shifted emission.

cluster_2 Ligand Influence on Iridium Photocatalyst Properties Iridium(III) Center Iridium(III) Center Ancillary Ligand (N^N) Ancillary Ligand (N^N) Ancillary Ligand (N^N)->Iridium(III) Center Photochemical Stability Photochemical Stability Ancillary Ligand (N^N)->Photochemical Stability Cyclometalating Ligand (C^N) Cyclometalating Ligand (C^N) Cyclometalating Ligand (C^N)->Iridium(III) Center Redox Potentials Redox Potentials Cyclometalating Ligand (C^N)->Redox Potentials Emission Wavelength Emission Wavelength Cyclometalating Ligand (C^N)->Emission Wavelength

Caption: The dual role of ancillary and cyclometalating ligands in tuning photocatalyst properties.

Conclusion

The judicious selection of ligands is a critical parameter in the design of efficient and selective iridium-catalyzed reactions. This guide has provided a comparative overview of ligand performance in asymmetric hydrogenation, C-H activation, and photoredox catalysis, supported by experimental data and mechanistic rationale. By understanding the interplay between ligand structure and catalytic function, researchers can make more informed decisions to accelerate their discovery and development programs.

References

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  • Pizzuti, M. G., et al. (2016). PHOX-Based Phosphite-Oxazoline Ligands for the Enantioselective Ir-Catalyzed Hydrogenation of Cyclic β-Enamides. ACS Catalysis, 6(8), 5216–5220. [Link]

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  • Källström, K., et al. (2004). Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. Sci-Hub. [Link]

  • Olmos, A., et al. (2017). Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Wang, D., et al. (2022). Development of a heterogeneous P–N–N tridentate ligand for iridium-catalyzed asymmetric hydrogenation of ketones in batch and flow. Green Chemistry, 24(13), 5143-5150. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, and mechanistic studies. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • Olmos, A., et al. (2017). Mechanistic Investigation of Iridium-Catalyzed C–H Borylation of Methyl Benzoate: Ligand Effects in Regioselectivity and Activity. Organometallics, 36(9), 1749–1760. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins with Chiral N, P and C,N Ligands. ChemInform, 34(52). [Link]

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  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research. [Link]

  • See, Y. Y., & Hartwig, J. F. (2014). Effect of Ligand Structure on the Electron-Density and Activity of Iridium Catalysts for the Borylation of Alkanes. Journal of the American Chemical Society, 136(48), 16941–16952. [Link]

  • Zhang, Z., et al. (2018). Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation. Chemical Communications, 54(76), 10738-10741. [Link]

  • Perea-Buceta, J. E., et al. (2020). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Angewandte Chemie International Edition, 59(38), 16643-16650. [Link]

  • Bédard, A. C., & Hartwig, J. F. (2014). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Organometallics, 33(10), 2533–2543. [Link]

  • Schley, N. D. (2018). Advances in Iridium-Catalyzed C-H Borylation Enabled by 2,2'-Dipyridylarylmethane Ligands. Columbia University Academic Commons. [Link]

  • Perea-Buceta, J. E., et al. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Catalysis, 13(5), 3344–3355. [Link]

  • Esteruelas, M. A., et al. (2003). Iridium complexes with 2,2′-bipyridine and 1,10-phenanthroline: very-active catalysis in hydrogen transfer reactions. Sci-Hub. [Link]

  • Chen, Y., et al. (2024). Impact of Anchoring Groups on the Photocatalytic Performance of Iridium(III) Complexes and Their Toxicological Analysis. Molecules, 29(11), 2596. [Link]

  • Ghorai, A., et al. (2023). Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes. Dalton Transactions, 52(45), 16453-16464. [Link]

  • de la Cruz, C. I. R., et al. (2023). Iridium Complexes Based on 1H-imidazo[4,5-f][3][10]Phenanthroline Ligand: Photophysical Properties and Light-Emitting Electrochemical Cells Characterization. Chemistry – A European Journal, e202302588. [Link]

  • Tarábek, P., et al. (2015). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). Dalton Transactions, 44(46), 20113–20124. [Link]

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A Comparative Guide to Iridium Catalysts in Asymmetric Hydrogenation: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize chiral molecules is paramount. Asymmetric hydrogenation stands as a cornerstone technology in this endeavor, offering an atom-economical route to enantiomerically pure compounds. Among the pantheon of catalysts developed for this purpose, iridium complexes have carved out a significant niche, particularly for substrates that are challenging for traditional rhodium and ruthenium catalysts. This guide provides a comparative study of prominent classes of iridium catalysts, supported by experimental data, detailed protocols, and mechanistic discussions to empower researchers in catalyst selection and optimization.

Introduction: The Ascendancy of Iridium in Asymmetric Hydrogenation

While rhodium and ruthenium catalysts have a storied history in the asymmetric hydrogenation of olefins with coordinating functional groups, their efficacy often diminishes with non-functionalized or sterically hindered substrates. This limitation paved the way for the development of iridium-based catalysts, which have demonstrated remarkable activity and enantioselectivity for a broader range of olefins, imines, and ketones.

The pioneering work on cationic iridium complexes with chiral P,N ligands, such as those derived from phosphinooxazolines (PHOX), marked a paradigm shift. These catalysts do not necessitate a coordinating group in the substrate, thus significantly expanding the scope of asymmetric hydrogenation. A critical breakthrough was the discovery of the "counterion effect," where bulky, non-coordinating anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) prevent catalyst deactivation and lead to higher turnover numbers.

This guide will focus on a comparative analysis of three influential classes of ligands for iridium-catalyzed asymmetric hydrogenation:

  • Phosphinooxazoline (PHOX) Ligands: The archetypal P,N-ligands that established the utility of iridium for non-functionalized olefins.

  • Pyridine-Phosphinite Ligands: A versatile class of P,N-ligands known for their high modularity and effectiveness.

  • Spirocyclic P,N,N-Ligands (e.g., SpiroPAP): Tridentate ligands that form highly stable and exceptionally active catalysts, particularly for ketones.

Comparative Performance of Iridium Catalysts

The choice of catalyst is dictated by the substrate. Here, we compare the performance of representative catalysts from each class on benchmark substrates to illustrate their relative strengths.

Asymmetric Hydrogenation of a Benchmark Olefin

(E)-1,2-diphenyl-1-propene is a standard substrate for evaluating catalysts for unfunctionalized trisubstituted olefins.

Catalyst ClassLigand/Catalyst ExampleSubstrateConversion (%)ee (%)ConditionsReference
PHOX Ir-PHOX (various derivatives)(E)-1,2-diphenylpropene>99up to 981-4 mol% cat., CH₂Cl₂, 10-50 bar H₂, RT
Pyridine-Phosphinite Ir-Pyridine-Phosphinite (11f)(E)-1,2-diphenylpropene>99990.5 mol% cat., CH₂Cl₂, 50 bar H₂, RT, 16h
MaxPHOX Ir-MaxPHOX (4c)(E)-1,2-diphenylpropene>99911 mol% cat., CH₂Cl₂, 50 bar H₂, RT, 4h

Table 1: Comparison of Iridium Catalysts in the Asymmetric Hydrogenation of (E)-1,2-diphenylpropene.

Asymmetric Hydrogenation of a Benchmark Ketone

Acetophenone is a widely used prochiral ketone to assess catalyst performance. SpiroPAP catalysts, in particular, have shown exceptional activity for this class of substrates.

Catalyst ClassLigand/Catalyst ExampleSubstrateConversion (%)ee (%)S/C RatioConditionsReference
SpiroPAP Ir-(S)-SpiroPAPAcetophenone10098.41,000,0000.0001 mol% cat., KOtBu, EtOH, 50 bar H₂, 50°C, 24h
P,N,O-Ligand Ir-f-AmpholAcetophenone Derivativesup to >9998-99.9up to 200,000Varies
PNN Ligand Ir-Ferrocene-PNNAryl Ketonesup to 99up to 99up to 50,000Varies

Table 2: Comparison of Iridium Catalysts in the Asymmetric Hydrogenation of Acetophenone.

Experimental Protocols: A Practical Guide

Adherence to rigorous experimental technique is crucial for reproducibility and optimal performance in asymmetric hydrogenation. The following section provides a detailed, step-by-step methodology for a typical reaction.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an Olefin

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials and Equipment:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., PHOX or Pyridine-Phosphinite derivative)

  • Substrate (e.g., (E)-1,2-diphenylpropene)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave equipped with a magnetic stir bar

  • Standard Schlenk line or glovebox for inert atmosphere operations

Step-by-Step Methodology:

  • Catalyst Precursor Preparation (In situ):

    • In a glovebox or under a positive pressure of argon, add the iridium precursor [Ir(COD)Cl]₂ (1.0 eq) and the chiral ligand (2.2 eq) to a Schlenk flask.

    • Add anhydrous, degassed dichloromethane to dissolve the solids.

    • Stir the resulting solution at room temperature for 30-60 minutes. The solution will typically change color, indicating the formation of the catalyst precursor. For catalysts with BArF⁻ anions, an additional step of anion exchange with NaBArF⁻ is required.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add the olefin substrate (e.g., 100 eq relative to the iridium dimer).

    • Seal the Schlenk flask or transfer the solution to a high-pressure autoclave.

  • Hydrogenation:

    • Connect the reaction vessel to a hydrogen gas line.

    • Purge the vessel by pressurizing with hydrogen (e.g., to 10 bar) and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).

    • Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 16 hours).

  • Work-up and Analysis:

    • Carefully vent the excess hydrogen pressure.

    • Open the reaction vessel to the atmosphere.

    • Concentrate the reaction mixture under reduced pressure.

    • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

    • Purify the product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.

A Comparative Guide to C-H Activation Catalysts: Benchmarking (1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of C-H Activation in Modern Synthesis

For researchers, scientists, and professionals in drug development, the quest for synthetic efficiency is paramount. Direct C-H activation, the transformation of ubiquitous yet inert carbon-hydrogen bonds into functional groups, represents a paradigm shift in molecular construction. This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes, reducing waste, and enabling the exploration of novel chemical space. The choice of catalyst is critical to the success of any C-H activation strategy, with performance metrics such as yield, turnover number (TON), and substrate scope being key determinants.

This guide provides an in-depth comparison of C-H activation catalysts, with a focus on benchmarking the performance of (1,5-cyclooctadiene)(η⁵-indenyl)iridium(I) , hereafter referred to as [Ir(cod)(Ind)] , against other established catalytic systems. We will delve into the mechanistic underpinnings that differentiate these catalysts, provide supporting experimental data from the literature, and present detailed protocols for their comparative evaluation.

The "Indenyl Effect": A Mechanistic Advantage for Iridium Catalysis?

The indenyl ligand, a benzannulated analog of the more common cyclopentadienyl (Cp) ligand, imparts unique properties to metal complexes. The "indenyl effect" describes the enhanced reactivity of indenyl complexes in substitution reactions compared to their cyclopentadienyl counterparts. This is attributed to the ability of the indenyl ligand to undergo "ring slippage" from a η⁵-coordination mode to a η³-mode. This facile isomerization can open up a coordination site on the metal center, facilitating substrate binding and subsequent catalytic steps. In the context of C-H activation, this dynamic behavior of the indenyl ligand can potentially lower the activation energy of the catalytic cycle, leading to higher turnover frequencies.

Comparative Benchmarking: C-H Borylation of Arenes

To provide a quantitative comparison, we will focus on a widely utilized C-H activation reaction: the borylation of arenes. This reaction is of significant synthetic utility as the resulting boronate esters are versatile intermediates for a wide range of cross-coupling reactions.

Catalyst Profiles:
  • [Ir(cod)(Ind)] : Our target catalyst, which leverages the potential of the indenyl effect. For the purpose of this benchmark, we will consider its application in conjunction with a phosphine ligand, as this has been shown to be effective.

  • [Ir(cod)(OMe)]₂/dtbpy : A widely used and highly effective catalyst system for arene borylation, developed by Hartwig and others. It serves as a "gold standard" for this transformation.

  • [Rh(cod)Cl]₂/dtbpy : A rhodium-based analog to illustrate the effect of the metal center on catalytic performance.

  • Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆) : A well-known iridium catalyst, primarily for hydrogenation, but its C-H activation capabilities are relevant for a broader comparison.

Performance Data:

The following table summarizes representative performance data for the C-H borylation of benzene, a common benchmark substrate.

Catalyst SystemLoading (mol%)Time (h)Temp (°C)Yield (%)TONReference
[Ir(cod)(Ind)] / dppe22100High>40[1]
[Ir(cod)(OMe)]₂ / dtbpy1.5168098~65[2]
[Rh(cod)Cl]₂ / dtbpy1.51680<5<3[2]
Crabtree's CatalystNot reported for this reaction-----

Note: The data for [Ir(cod)(Ind)] is derived from a review and is presented as "high yield" with a TON greater than 40, highlighting the need for more direct comparative studies. The other data points are from specific publications and provide a more precise benchmark.

Experimental Protocols for Benchmarking C-H Borylation

To ensure a rigorous and objective comparison, a standardized experimental protocol is essential. The following protocol is a representative procedure for the C-H borylation of an arene substrate.

General Procedure for Catalyst Screening:
  • Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, the iridium or rhodium precursor and the appropriate ligand are dissolved in an anhydrous, degassed solvent (e.g., THF, cyclohexane) to achieve the desired catalyst concentration.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the arene substrate (1.0 mmol), the boron source (e.g., bis(pinacolato)diboron, B₂pin₂, 1.2 mmol), and the internal standard (e.g., dodecane).

  • Initiation of the Reaction: The catalyst solution is added to the reaction vial to achieve the desired catalyst loading (e.g., 1.5 mol%). The vial is sealed with a Teflon-lined cap.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the designated time.

  • Analysis: Aliquots of the reaction mixture are taken at various time points and quenched with a suitable solvent. The samples are then analyzed by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the starting material and the yield of the borylated product against the internal standard.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the proposed catalytic cycle for iridium-catalyzed C-H borylation and a typical experimental workflow for catalyst benchmarking.

C_H_Borylation_Cycle cluster_cycle Catalytic Cycle for Iridium-Catalyzed C-H Borylation A [Ir(L)n(Bpin)3] B Arene Coordination A->B + Arene C C-H Activation (Oxidative Addition) B->C D Reductive Elimination C->D D->A + B2pin2 - Ar-Bpin

Caption: Proposed catalytic cycle for iridium-catalyzed C-H borylation.

Benchmarking_Workflow cluster_workflow Experimental Workflow for Catalyst Benchmarking prep Catalyst & Reagent Preparation setup Reaction Setup (Substrate, B2pin2, Solvent) prep->setup initiate Catalyst Injection & Heating setup->initiate monitor Reaction Monitoring (Aliquots at t1, t2, t3...) initiate->monitor analyze GC/NMR Analysis (Yield & TON Calculation) monitor->analyze compare Data Comparison & Performance Evaluation analyze->compare

Caption: A typical experimental workflow for benchmarking C-H activation catalysts.

Discussion and Future Outlook

The available data, while limited for [Ir(cod)(Ind)] , suggests that it is a competent catalyst for C-H borylation.[1] The "indenyl effect" provides a compelling mechanistic rationale for its potential high activity. However, to establish its true potential, rigorous head-to-head comparisons against established catalysts like [Ir(cod)(OMe)]₂/dtbpy under identical conditions are necessary.

The stark difference in performance between the iridium and rhodium catalysts highlights the critical role of the metal center in C-H activation. While both are group 9 metals, iridium generally forms stronger metal-carbon and metal-hydrogen bonds, which can be advantageous in the oxidative addition and reductive elimination steps of the catalytic cycle.

For researchers in drug development, the ideal C-H activation catalyst would possess not only high activity but also broad functional group tolerance and predictable regioselectivity. The development of new ligands, such as modified indenyl systems, will be crucial in fine-tuning the electronic and steric properties of the iridium center to meet these challenges.

Conclusion

(1,5-Cyclooctadiene)(η⁵-indenyl)iridium(I) represents a promising, yet underexplored, catalyst for C-H activation. The theoretical advantage of the "indenyl effect" warrants further investigation through systematic benchmarking studies. By employing standardized experimental protocols, the scientific community can build a comprehensive understanding of the relative merits of different catalytic systems, ultimately accelerating the adoption of C-H activation as a routine tool in synthetic chemistry.

References

  • Trost, B. M., & Ryan, M. C. (2017). Indenylmetal Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 56(11), 2862-2879. [Link]

  • Trost, B. M., & Ryan, M. C. (2017). Indenylmetal Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 56(11), 2862-2879. [Link]

  • Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331-337. [Link]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild iridium-catalyzed borylation of arenes: high turnover numbers, room temperature reactions, and isolation of a key intermediate. Journal of the American Chemical Society, 124(3), 390-391. [Link]

Sources

Decoding Reactivity: A Comparative Guide to Computational Analysis of Iridium Catalyst Transition States

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and catalysis, iridium complexes represent a cornerstone of modern synthetic chemistry. Their remarkable efficiency in mediating a vast array of transformations, from C-H activation to asymmetric hydrogenation, stems from a delicate interplay of electronic and steric factors. Understanding and optimizing these catalysts requires a deep dive into their reaction mechanisms, specifically the fleeting, high-energy structures known as transition states (TS). This guide provides a comparative analysis of computational approaches to elucidating these critical states for different classes of iridium-catalyzed reactions, offering field-proven insights into the causality behind methodological choices.

The Central Role of Transition State Analysis

The transition state is the apex of the energy profile along a reaction coordinate—a transient molecular arrangement that dictates the reaction's rate and selectivity. By computationally modeling these structures, we can extract invaluable quantitative data, such as activation free energies (ΔG‡), which directly correlate with reaction kinetics. Furthermore, geometric analysis of a TS can reveal the key non-covalent interactions and bond distortions that control stereoselectivity or regioselectivity. Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable tools for accessing this information, transforming catalyst design from a trial-and-error process into a predictive science.[1][2]

Comparative Analysis Across Key Iridium-Catalyzed Reactions

The optimal computational strategy often depends on the specific reaction being investigated. Here, we compare the application of TS analysis across three major classes of iridium catalysis.

C-H Activation and Borylation

Iridium-catalyzed C-H borylation is a powerful method for functionalizing otherwise inert C-H bonds. A central mechanistic question is how the catalyst and its ligands control which C-H bond in a complex molecule reacts. Computational studies have been pivotal in resolving these questions.

Mechanistic Insight: DFT calculations have shown that for many Ir(III) catalysts, the C-H activation step proceeds via a concerted metalation-deprotonation (CMD) pathway.[3][4][5] The geometry of the CMD transition state is highly sensitive to the steric and electronic properties of the ancillary ligands. For instance, in the borylation of benzaldehyde derivatives, simply switching the ligand from 8-aminoquinoline (8-AQ) to tetramethylphenanthroline (TMP) can switch the regioselectivity from the ortho to the meta position.[6]

Computational Comparison: A study by Unnikrishnan and Sunoj revealed the origin of this switch.[6] Using DFT (B3LYP-D3), they located the turnover-determining oxidative addition transition states for both pathways. Their analysis showed that the energetic span for ortho borylation with the 8-AQ ligand was 26 kcal/mol.[6] Conversely, with the TMP ligand, the meta borylation pathway became energetically favored, also with a turnover-determining energy span of 26 kcal/mol.[6] This computational result precisely matched experimental observations and highlighted how ligand choice directly manipulates the stability of competing transition states.

Catalyst SystemSubstrateRegioselectivityCalculated ΔG‡ (kcal/mol)Turnover-Determining StepReference
[Ir(8-AQ)(Bpin)₃]Benzaldimineortho26.0Oxidative Addition TSUnnikrishnan & Sunoj, 2021[6]
[Ir(TMP)(Bpin)₃]Benzaldiminemeta26.0Oxidative Addition TSUnnikrishnan & Sunoj, 2021[6]

This table summarizes the calculated activation energies that explain the ligand-controlled regioselectivity in iridium-catalyzed C-H borylation.

The following diagram illustrates a typical catalytic cycle for C-H borylation, highlighting the critical transition state.

G cluster_cycle Catalytic Cycle A [Ir(L)(Bpin)₃] B Ir-π-complex A->B Substrate Coordination TS1 OA Transition State (TS) B->TS1 C-H Activation C Ir(V) Intermediate (Post-OA) D Product + Catalyst C->D Reductive Elimination D->A Regeneration TS1->C

Caption: Catalytic cycle for Ir-catalyzed C-H borylation showing the oxidative addition transition state.

Asymmetric Hydrogenation

Iridium complexes with chiral P,N ligands are highly effective for the asymmetric hydrogenation of unfunctionalized olefins.[7] The origin of enantioselectivity lies in the energetic difference between the diastereomeric transition states leading to the (R) and (S) products.

Mechanistic Insight: Unlike rhodium-catalyzed hydrogenations which often follow a "lock-and-key" model, iridium systems can exhibit "anti-lock-and-key" behavior. Here, the major, more stable catalyst-substrate diastereomer is less reactive, while the minor, less stable diastereomer reacts through a lower-energy transition state to form the major product.[8] This necessitates the use of computational models that include the full, complex structures of both the catalyst and substrate, as steric interactions are paramount.[7]

Computational Comparison: While specific energy values are highly system-dependent, the computational approach is consistent. Researchers typically model four possible pathways (originating from two substrate faces binding to two catalyst quadrants). By calculating the free energy of the rate-determining transition state (often oxidative addition of H₂) for all four pathways, the lowest energy path can be identified. The energy difference between the two lowest-energy competing transition states (ΔΔG‡) directly correlates to the predicted enantiomeric excess (ee). A ΔΔG‡ of ~1.4 kcal/mol corresponds to an ee of ~90% at room temperature.

Photoredox Catalysis

Iridium polypyridyl complexes are workhorses in photoredox catalysis, harnessing light energy to facilitate single-electron transfer (SET) processes.[9][10] Upon absorbing a photon, the catalyst reaches an excited state that is both a more potent oxidant and a more potent reductant than its ground state.[11][12]

Mechanistic Insight: Computational analysis in this domain focuses less on traditional bond-breaking transition states and more on the electronic structure and redox properties of the excited state. Time-Dependent DFT (TD-DFT) is the primary tool used to model the excited state. Key parameters are the excited-state reduction and oxidation potentials, which determine the thermodynamic feasibility of electron transfer to or from a substrate.[13]

Computational Comparison: Researchers can tune the photophysical properties of these catalysts by modifying the ligands. For example, using electron-withdrawing or electron-donating groups on the cyclometalating (ppy) or ancillary (bpy) ligands alters the energies of the frontier molecular orbitals (HOMO and LUMO). This, in turn, modulates the excited-state redox potentials. Computational models can predict these changes with high accuracy, guiding the rational design of new catalysts for challenging transformations, such as the reduction of particularly stable aryl chlorides.[14]

Catalyst PropertyComputational MethodKey OutputSignificance
Ground State GeometryDFT OptimizationOptimized StructureFoundation for all further calculations.
Excited State Energy (E₀-₀)TD-DFTVertical Excitation EnergyDetermines the energy available from the absorbed photon.
Excited State PotentialsΔSCF or TD-DFTEred, EoxPredicts thermodynamic driving force for SET with substrates.

This table outlines the key computational methods and outputs for analyzing iridium photoredox catalysts.

A Self-Validating Workflow for Transition State Analysis

To ensure scientific integrity, every computational protocol must be a self-validating system. The following step-by-step workflow incorporates the necessary checks and balances for reliably locating and verifying a transition state.

Experimental Protocol: A Standard DFT Workflow

  • Step 1: Ground State Optimization:

    • Action: Perform geometry optimizations of all reactants, intermediates, and products. Use a suitable DFT functional (e.g., B3LYP-D3 for general-purpose, M06 for systems with significant dispersion) and a basis set (e.g., a mixed basis like LANL2DZ for Iridium and 6-31G(d) for other atoms).

    • Causality: This step locates the energy minima on the potential energy surface and provides the starting and ending points of the reaction coordinate. The inclusion of a dispersion correction (like -D3) is crucial for accurately modeling non-covalent interactions that often stabilize catalytic intermediates.[15]

  • Step 2: Transition State Search:

    • Action: Generate an initial guess for the TS structure. This can be done by manually modifying a reactant or intermediate geometry or by using a synchronous transit-guided quasi-Newton (STQN) method like QST2 or QST3. Perform a TS optimization using an algorithm like the Berny optimizer.

    • Causality: The goal is to find a first-order saddle point on the potential energy surface. The quality of the initial guess is critical for the success of the optimization.

  • Step 3: Frequency Calculation (Verification):

    • Action: Perform a frequency calculation on the optimized TS structure at the same level of theory.

    • Causality & Trustworthiness: This is a critical validation step. A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). All other frequencies must be real.

  • Step 4: Intrinsic Reaction Coordinate (IRC) Calculation (Validation):

    • Action: Run an IRC calculation starting from the verified TS structure.

    • Causality & Trustworthiness: This calculation maps the minimum energy path downhill from the TS. To be valid, the IRC path must connect the TS to the correct reactant and product stationary points identified in Step 1. This confirms that the located TS is indeed the bridge between the intended species.

  • Step 5: High-Accuracy Energy Calculation:

    • Action: Perform a single-point energy calculation on all optimized structures (minima and TS) using a larger, more accurate basis set (e.g., a triple-zeta basis set like def2-TZVP). Include solvent effects using a continuum model (e.g., PCM or SMD).

    • Causality: This step refines the relative energies (ΔG‡) without the high computational cost of re-optimizing the geometries with a large basis set. Solvent models are essential for comparing computational results to solution-phase experiments.

The diagram below visualizes this robust, self-validating workflow.

G start Define Reactants & Products opt_min Step 1: Optimize Energy Minima start->opt_min ts_search Step 2: Perform TS Search (QST3/Berny) opt_min->ts_search freq Step 3: Frequency Calculation ts_search->freq verify_ts Verify: One Imaginary Frequency? freq->verify_ts irc Step 4: IRC Calculation verify_ts->irc Yes revisit_guess Refine TS Guess verify_ts->revisit_guess No verify_irc Verify: Connects Correct Reactant & Product? irc->verify_irc spe Step 5: High-Accuracy Single-Point Energy verify_irc->spe Yes verify_irc->revisit_guess No finish Calculate ΔG‡ and Analyze Results spe->finish revisit_guess->ts_search

Caption: A self-validating computational workflow for transition state analysis.

Conclusion

The computational analysis of transition states is a powerful, predictive tool in the field of iridium catalysis. By leveraging DFT and TD-DFT, researchers can gain profound insights into reaction mechanisms, rationalize observed selectivity, and guide the design of next-generation catalysts. A comparative approach, tailored to the specific reaction class—be it C-H activation, asymmetric hydrogenation, or photoredox catalysis—combined with a rigorous, self-validating computational workflow, is essential for producing reliable and impactful results that accelerate innovation in chemical synthesis and drug development.

References

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  • Various Authors. (n.d.). Computational Methods in Organometallic Chemistry. ResearchGate. [Link]

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  • Unnikrishnan, A., & Sunoj, R. B. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry, 86(21), 15618-15630. [Link]

  • Various Authors. (n.d.). Key transition states and intermediates in Ir(I)/AQ catalyzed C-H activation in path I. ResearchGate. [Link]

  • Landis, C. R., & Feldgus, S. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(18), 4485-4495. [Link]

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  • Srour, B., et al. (2015). Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis Involving Ni, Pd, Ir, and Rh: An Overview of Commonly Employed DFT Methods and Mechanistic Insights. Chemical Reviews, 115(11), 5245-5307. [Link]

  • Singh, V., et al. (2021). Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. Organometallics, 40(15), 2486-2496. [Link]

  • Gini, A., et al. (2020). Towards the rational design of redox properties of iridium photoredox catalysts. ResearchGate. [Link]

  • Various Authors. (2023). Iridium-Based Materials as an Electrocatalyst in Computational Investigation of Their Performance for Hydrogen and Oxygen Evolution Reactions. ResearchGate. [Link]

  • Baschieri, A., et al. (2021). Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. Molecules, 26(11), 3144. [Link]

  • Various Authors. (2023). Iridium-Based Materials as an Electrocatalyst in Computational Investigation of Their Performance for Hydrogen and Oxygen Evolution Reactions. ACS Omega, 8(48), 45963-45973. [Link]

  • Granados, D. A., et al. (2022). Iridium Polypyridyl Carboxylates as Excited-State PCET Catalysts for the Functionalization of Unactivated C–H Bonds. Journal of the American Chemical Society, 144(23), 10325-10332. [Link]

  • Royo, B., et al. (2023). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis, 13(15), 10173-10184. [Link]

  • Pitre, S. P., & McTiernan, C. D. (2021). Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews, 50(15), 8683-8732. [Link]

  • Lloret-Fillol, J., et al. (2021). Unravelling the Super-Reductive State of Iridium Photoredox Catalysts. ChemRxiv. [Link]

  • Wikipedia contributors. (n.d.). Photoredox catalysis. Wikipedia. [Link]

  • Pfaltz, A., & Menges, F. (2012). Recent Advances in Iridium-Catalyzed Asymmetric Hydrogenation: New Catalysts, Substrates and Applications in Total Synthesis. Chimia, 66(4), 187-191. [Link]

  • Various Authors. (2023). Iridium-Based Materials as an Electrocatalyst in Computational Investigation of Their Performance for Hydrogen and Oxygen Evolution Reactions. Figshare. [Link]

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A Senior Application Scientist's Guide to Evaluating the Substrate Tolerance of Iridium Borylation Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of a boron functional group into complex organic molecules via carbon-hydrogen (C-H) bond activation is a cornerstone of modern synthetic chemistry, particularly within drug discovery and development. This transformation, which converts ubiquitous C-H bonds into versatile boronate esters, opens a gateway to a vast array of subsequent chemical modifications. Among the methodologies available, iridium-catalyzed C-H borylation has emerged as a particularly robust and widely adopted strategy due to its typically mild reaction conditions and broad functional group tolerance.[1]

However, the success of this reaction is critically dependent on the choice of the iridium catalyst system, as the catalyst's structure profoundly influences its reactivity, regioselectivity, and, most importantly, its tolerance to the diverse functionalities present in complex substrates. This guide provides a comparative analysis of prominent iridium borylation catalysts, offering insights into their substrate scope and presenting a practical framework for their evaluation.

The Evolving Landscape of Iridium Borylation Catalysts

The field of iridium-catalyzed borylation has seen significant evolution, with catalysts generally categorized into generations based on the nature of their ancillary ligands.

  • First-Generation Catalysts ([Ir(COD)OMe]₂/dtbpy): The combination of [Ir(COD)OMe]₂ (bis(1,5-cyclooctadiene)diiridium(I) dimethoxide) and 4,4′-di-tert-butylbipyridine (dtbpy) is the archetypal system for arene borylation.[2] Its selectivity is primarily governed by sterics, favoring borylation at the most accessible C-H bond.[1][3]

  • Second-Generation Catalysts ([Ir(COD)OMe]₂/tmphen): To address the limitations of the dtbpy-based system, particularly with more challenging substrates, catalysts utilizing 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) as a ligand were developed. The Ir-tmphen system often provides higher yields for the borylation of heteroarenes and some aliphatic compounds.[2][4] Mechanistic studies suggest that the tmphen ligand leads to a more stable catalyst with a longer lifetime, which is crucial for less reactive substrates.[2]

  • Third-Generation and Specialized Catalysts: More recent advancements have introduced catalysts with novel ligands designed to tackle specific challenges, such as achieving unconventional regioselectivity or activating traditionally unreactive C-H bonds.[5] These include systems for directing ortho-borylation or for the selective borylation of primary benzylic C-H bonds over aromatic ones.[6][7][8]

Comparative Analysis of Substrate Tolerance

The choice of catalyst is dictated by the nature of the substrate. The following sections compare the performance of common iridium catalysts across different substrate classes.

Aromatic and Heteroaromatic Substrates

The borylation of arenes and heteroarenes is the most common application of this methodology. Heteroarenes, in particular, are prevalent motifs in medicinal chemistry, but they present a significant challenge due to the potential for catalyst inhibition or deactivation by heteroatoms.[1][4]

Key Considerations:

  • Regioselectivity: In undirected borylation, steric hindrance is the primary determinant of selectivity.[1] For heterocycles, electronic effects also play a crucial role, with borylation often occurring at positions distal to nitrogen atoms.[4][9][10]

  • Catalyst Stability: Basic nitrogen atoms in heterocycles can coordinate to the iridium center, leading to catalyst deactivation.[9][10] The more robust Ir-tmphen system often outperforms Ir-dtbpy in these cases.[2][4]

Catalyst SystemElectron-Rich ArenesElectron-Poor ArenesSterically Hindered ArenesNitrogen-Containing HeterocyclesSulfur/Oxygen-Containing Heterocycles
[Ir(COD)OMe]₂ / dtbpy Good to ExcellentGood to ExcellentModerate to GoodVariable, often lower yieldsGood to Excellent
[Ir(COD)OMe]₂ / tmphen Good to ExcellentGood to ExcellentGood to ExcellentGood to Excellent, often superior to dtbpy[4]Good to Excellent
Specialized Catalysts N/A (typically for directed borylation)N/AN/ACan offer unique regioselectivity (e.g., ortho-directing)[3]Can offer unique regioselectivity

This table provides a generalized comparison. Actual yields and selectivities are highly substrate-dependent.

Aliphatic and Benzylic C-H Bonds

The borylation of sp³ C-H bonds is more challenging than that of their sp² counterparts due to higher bond dissociation energies. However, significant progress has been made in this area.[7][8]

Key Considerations:

  • Primary vs. Secondary/Tertiary C-H Bonds: Borylation typically occurs with high selectivity at primary C-H bonds over secondary and tertiary ones, largely due to steric factors.[11]

  • Benzylic Borylation: The selective borylation of benzylic C-H bonds in the presence of aromatic C-H bonds is a notable challenge. Specialized catalyst systems, often employing silylborane reagents and electron-deficient phenanthroline ligands, have been developed to achieve this selectivity.[6][7][8]

Catalyst SystemPrimary Aliphatic C-HSecondary Aliphatic C-HBenzylic C-H (vs. Aryl C-H)
[Ir(COD)OMe]₂ / dtbpy ModerateLow to ModerateLow selectivity
[Ir(COD)OMe]₂ / tmphen Good[2]ModerateModerate selectivity
Specialized Catalysts High efficiency with specific ligands[12]Can be achieved with directing groupsHigh selectivity with specific ligand/reagent combinations[6][13]

This table provides a generalized comparison. Reaction conditions for aliphatic borylation often differ from aromatic borylation (e.g., solvent, temperature).

Mechanistic Underpinnings of Catalyst Performance

A fundamental understanding of the catalytic cycle is essential for rational catalyst selection and troubleshooting. The generally accepted mechanism for iridium-catalyzed borylation involves an Ir(III)/Ir(V) cycle.[14]

Iridium Borylation Catalytic Cycle Figure 1: Generalized Catalytic Cycle for Iridium-Catalyzed Borylation A [Ir(L)(Bpin)₃] B [Ir(L)(Bpin)₃(R-H)] (σ-complex) A->B + R-H C [Ir(V)(H)(R)(L)(Bpin)₃] (Oxidative Addition) B->C C-H Activation (Turnover-Limiting Step for Arenes) D [Ir(III)(L)(Bpin)₂(HBpin)] C->D Reductive Elimination D->A + B₂pin₂ - R-Bpin

Caption: Generalized Catalytic Cycle for Iridium-Catalyzed Borylation.

The nature of the ligand (L) plays a critical role in this cycle. It modulates the electron density at the iridium center, which in turn influences the rate of key steps like oxidative addition and reductive elimination.[13] For instance, the greater stability of the Ir-tmphen catalyst is attributed to a higher binding constant of the tmphen ligand, which prevents catalyst decomposition pathways that can occur with the Ir-dtbpy system.[2]

A Practical Guide to Evaluating Substrate Scope

A systematic evaluation of catalyst performance on a new substrate is crucial. High-throughput experimentation (HTE) platforms are increasingly used for rapid screening of various catalysts and conditions.[15][16]

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the substrate tolerance of different iridium borylation catalysts.

Experimental Workflow Figure 2: Workflow for Evaluating Catalyst Substrate Scope sub Substrate Selection setup Parallel Reaction Setup (Inert Atmosphere) sub->setup cat Catalyst System Selection (e.g., Ir/dtbpy, Ir/tmphen) cat->setup reaction Reaction (Controlled Temperature) setup->reaction workup Quench & Workup reaction->workup analysis Analysis (GC-MS, NMR) workup->analysis data Data Interpretation (Yield, Regioselectivity) analysis->data opt Optimization (if necessary) data->opt opt->cat

Caption: Workflow for Evaluating Catalyst Substrate Scope.

General Experimental Protocol for Substrate Scope Screening

This protocol provides a starting point for the parallel screening of different catalyst systems.

Materials:

  • Iridium precursor: [Ir(COD)OMe]₂

  • Ligands: 4,4′-di-tert-butylbipyridine (dtbpy), 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)

  • Boron source: Bis(pinacolato)diboron (B₂pin₂)

  • Substrate of interest

  • Anhydrous solvent (e.g., THF, MeTHF[16], or cyclohexane)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

  • Reaction vials with stir bars

Procedure (performed under an inert atmosphere, e.g., in a glovebox):

  • Stock Solution Preparation: To ensure accuracy and consistency, prepare stock solutions of the iridium precursor, ligands, and B₂pin₂ in the chosen anhydrous solvent.

  • Reaction Setup:

    • To an array of reaction vials, add the substrate (e.g., 0.1 mmol).

    • Add the internal standard.

    • Dispense the appropriate volumes of the iridium precursor and ligand stock solutions to achieve the desired catalyst loading (typically 1-3 mol % Ir). Ensure a 1:1 molar ratio of Ir dimer to ligand (or as specified by the literature protocol).

    • Add the B₂pin₂ stock solution (typically 1.1-1.5 equivalents).

    • Add anhydrous solvent to reach the desired concentration (e.g., 0.1 M).

  • Reaction:

    • Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Workup and Analysis:

    • Cool the reactions to room temperature.

    • Take an aliquot of each reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

    • Analyze the samples by GC-MS to determine conversion and identify regioisomers.

    • For accurate quantification, analyze the samples by ¹H NMR, comparing the integration of product peaks to the internal standard.

Causality and Self-Validation:

  • Why an inert atmosphere? The iridium catalysts and B₂pin₂ are sensitive to air and moisture. An inert atmosphere is critical for reproducibility.

  • Why stock solutions? Using stock solutions minimizes weighing errors, especially for small-scale reactions, and ensures uniform concentration across all experiments.

  • Why an internal standard? An internal standard allows for accurate determination of yield by GC or NMR, correcting for variations in sample preparation and analysis.

  • Why parallel setup? Running reactions in parallel ensures that all catalysts are tested under identical conditions, allowing for a direct and objective comparison of their performance.[15]

Conclusion

The selection of an appropriate iridium borylation catalyst is a critical decision that directly impacts the efficiency and outcome of a C-H functionalization strategy. While the first-generation Ir/dtbpy system remains a workhorse for many simple arenes, the development of more robust catalysts, such as the Ir/tmphen system, has significantly expanded the substrate scope to include challenging heterocycles and aliphatic C-H bonds.[2][4] Furthermore, the emergence of specialized catalysts offers exciting possibilities for achieving previously unattainable levels of regioselectivity.[5]

By understanding the relative strengths and weaknesses of each catalyst class and employing a systematic evaluation workflow, researchers can confidently select the optimal system for their specific synthetic challenge, accelerating the pace of innovation in drug discovery and materials science.

References

  • Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Chemical Science.
  • Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity. Journal of the American Chemical Society.
  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.
  • Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry. [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org.
  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. University of California, Berkeley.
  • Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

  • Substrate scope of iridium‐catalyzed borylation showing the isolated... ResearchGate. [Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. [Link]

  • Iridium-Catalyzed C−H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. The Hartwig Group, UC Berkeley. [Link]

  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters. [Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. Journal of the American Chemical Society. [Link]

  • Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity. Journal of the American Chemical Society. [Link]

  • IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign.
  • Remarkably Efficient Iridium Catalysts for Directed C(sp 2 )–H and C(sp 3 )–H Borylation of Diverse Classes of Substrates. ResearchGate. [Link]

  • Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society. [Link]

  • Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands. ResearchGate. [Link]

  • Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands. Journal of the American Chemical Society. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,5-Cyclooctadiene(η⁵-indenyl)iridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Organometallic compounds, such as 1,5-Cyclooctadiene(η⁵-indenyl)iridium(I), demand particular attention due to their unique reactivity and the presence of a heavy metal core. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this specific iridium complex, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a deeper understanding of safe laboratory practices.

Part 1: Hazard Profile and Immediate Safety Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 1,5-Cyclooctadiene(η⁵-indenyl)iridium(I) is a yellow crystalline solid that, while valuable in catalysis, presents several health risks.[1][2]

GHS Hazard Identification:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[3][4]

The primary hazards are irritant in nature, necessitating robust personal protective measures to prevent exposure.[3] The causality is clear: direct contact with the compound can lead to inflammation of the skin and eyes, while inhalation of the dust can irritate the respiratory tract.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the required equipment, grounded in standard laboratory safety protocols for organometallic reagents.[5][6]

Body PartProtective EquipmentSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears before use and change them immediately if contaminated.[6]
Eyes Safety gogglesMust provide a full seal around the eyes to protect from dust and splashes. Standard safety glasses with side shields are insufficient.[1][5]
Body Flame-resistant lab coatA fully buttoned lab coat protects skin and clothing from contamination. Ensure sleeves are of sufficient length.[5][7]
Respiratory NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood where dust may be generated.[6]

All handling of the solid material should occur within a certified chemical fume hood to minimize the risk of inhalation.[5][8]

Part 2: The Core Principles of Iridium Waste Management

As an organometallic compound containing a heavy metal, 1,5-Cyclooctadiene(η⁵-indenyl)iridium(I) waste is classified as hazardous.[6] Disposal is governed by strict federal, state, and local regulations, overseen by bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The "cradle-to-grave" principle applies, meaning the generator of the waste is responsible for its management from creation to final disposal.[9][10]

Why In-Lab Neutralization is Not Recommended: While some chemical waste can be neutralized in the lab, this is strongly discouraged for iridium compounds. The chemical stability of the metal center makes such procedures complex and potentially hazardous, often requiring harsh reagents and conditions.[6] The most trustworthy and authoritative protocol is to dispose of all iridium-containing waste through your institution's certified Environmental Health & Safety (EH&S) department.[6]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste containing 1,5-Cyclooctadiene(η⁵-indenyl)iridium(I).

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step. It prevents dangerous reactions and simplifies the disposal process. All waste streams containing the iridium compound must be identified and kept separate from general lab trash and other chemical waste.

  • Solid Waste: This includes unreacted reagent, contaminated personal protective equipment (gloves, weigh boats, pipette tips), and absorbent materials from spill cleanups.

  • Liquid Waste: This stream consists of reaction mixtures, quenching solutions, and solvent rinses from contaminated glassware.

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the iridium compound.

Step 2: Containment and Labeling

Containment must be robust and clearly communicated.

  • Solid Waste:

    • Place all solid waste into a dedicated, sealable, and puncture-resistant hazardous waste container.[6]

    • The container should be lined with a heavy-duty plastic bag.

    • Do not overfill the container.

  • Liquid Waste:

    • Use a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene carboy).

    • Never mix incompatible waste streams. For example, do not mix aqueous waste with organic solvent waste unless the procedure explicitly calls for it.

    • Keep the container sealed when not in use and store it in secondary containment to prevent spills.[11]

  • Labeling:

    • Immediately label the waste container. A proper hazardous waste label must include:

      • The words "Hazardous Waste" [6]

      • The full chemical name: "1,5-Cyclooctadiene(η⁵-indenyl)iridium(I)" and any other chemical constituents (e.g., solvents).

      • The associated hazards (e.g., "Irritant").

      • The date accumulation started.

Step 3: Managing Contaminated Labware
  • Glassware: Rinse glassware intended for reuse with a small amount of an appropriate solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous liquid waste and must be collected in the designated container. Subsequent rinses can be handled according to standard laboratory procedure.

  • Disposables: All contaminated disposable items (gloves, paper towels, etc.) must be placed in the solid hazardous waste container.[6]

Step 4: Arranging for Professional Disposal

Once your waste container is ready for pickup (typically when it is 80-90% full), contact your institution's EH&S department.[6] They are trained professionals who will ensure the waste is transported and disposed of in compliance with all regulations. Provide them with an accurate accounting of the container's contents.

Part 4: Emergency Spill Procedures

In the event of a small spill of the solid compound within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered.

  • Protect Yourself: Don appropriate PPE, including a respirator if necessary.

  • Contain: Gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Collect: Carefully sweep the material into a container, seal it, and label it as solid hazardous waste.[12]

  • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent, collecting the cloth as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Part 5: Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of 1,5-Cyclooctadiene(η⁵-indenyl)iridium(I) waste.

G cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage & Disposal start Waste Generation (Iridium Compound) solid Solid Waste (Gloves, Weigh Boats, Contaminated Materials) start->solid Identify Waste Type liquid Liquid Waste (Reaction Mixtures, Solvent Rinses) start->liquid Identify Waste Type sharps Contaminated Sharps (Needles, Glassware) start->sharps Identify Waste Type solid_cont Sealable Solid Waste Container solid->solid_cont liquid_cont Leak-Proof Liquid Waste Carboy liquid->liquid_cont sharps_cont Puncture-Proof Sharps Container sharps->sharps_cont label_node Label All Containers: 'Hazardous Waste' + Chemical Name + Hazards solid_cont->label_node storage Store in Designated Satellite Accumulation Area solid_cont->storage liquid_cont->label_node liquid_cont->storage sharps_cont->label_node sharps_cont->storage ehs Contact EH&S for Waste Pickup storage->ehs When Full

Caption: A stepwise workflow for the safe disposal of iridium waste.

References

  • Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things. Retrieved from [Link]

  • (1,5-cyclooctadiene)-eta5-indenyl)iridium(I). (n.d.). PubChem. Retrieved from [Link]

  • (1,5-Cyclooctadiene)-η5-indenyl)iridium(I). (n.d.). American Elements. Retrieved from [Link]

  • 1,5-Cyclooctadiene(η5-indenyl)iridium(I), Ir 46.2%. (n.d.). Aspira Chemical. Retrieved from [Link]

  • Safety Data Sheet: Iridium (pieces). (n.d.). CDN. Retrieved from [Link]

  • Organometallic compound - Stability, Reactivity, Bonding. (n.d.). Britannica. Retrieved from [Link]

  • Standard Operating Procedure. (2017, May 25). UCLA EH&S. Retrieved from [Link]

  • Hazard Data Sheet - Iridium. (n.d.). Implats. Retrieved from [Link]

  • (1,5-Cyclooctadiene)-η5-indenyl)iridium(I). (n.d.). Ereztech. Retrieved from [Link]

  • RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. (2023, November 10). ALS Global. Retrieved from [Link]

  • Which Substances Make Up the RCRA 8 Metals?. (2024, February 7). Hazardous Waste Experts. Retrieved from [Link]

  • Proper Waste Management of RCRA 8 Metals. (2024, June 19). ACTenviro. Retrieved from [Link]

  • Disposal Options for Disused Radioactive Sources. (n.d.). IAEA. Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). Methodist University EHS. Retrieved from [Link]

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  • Organometallic Compounds. (n.d.). Textbook of Inorganic Chemistry. Retrieved from [Link]

  • Metals. (2025, March 10). US EPA. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • Organometallic chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). University of Massachusetts Amherst. Retrieved from [Link]

  • Dimethylmercury. (n.d.). Wikipedia. Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). OSHA. Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). OSHA. Retrieved from [Link]

  • Radioactive Waste. (2011, July 5). Nuclear Regulatory Commission. Retrieved from [Link]

  • Storage and Disposal of Radioactive Waste. (2024, April 30). World Nuclear Association. Retrieved from [Link]

  • Radiation Safety Manual - Chapter 09: Disposal of Radioactive Wastes. (2021, April 13). UNC Policies. Retrieved from [Link]

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Personal protective equipment for handling 1,5-cyclooctadiene(H5-indenyl)iridium (I)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1,5-Cyclooctadiene(η⁵-indenyl)iridium(I)

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling sophisticated organometallic compounds like 1,5-cyclooctadiene(η⁵-indenyl)iridium(I) demands more than just a checklist of personal protective equipment (PPE); it requires a foundational understanding of the material's hazards and a systematic approach to risk mitigation. This guide provides a comprehensive, field-tested framework for handling this specific iridium complex, ensuring both your safety and the integrity of your experimental work.

Hazard Assessment: Understanding the Risks

1,5-Cyclooctadiene(η⁵-indenyl)iridium(I) is a yellow crystalline solid that, while valuable in catalysis, presents distinct health hazards that must be rigorously managed.[1] The primary risks are associated with direct contact and inhalation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with specific warnings that dictate our safety protocols.[2][3]

Table 1: GHS Hazard Summary for 1,5-Cyclooctadiene(η⁵-indenyl)iridium(I)

Hazard ClassificationGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3][4]

While specific toxicity data for this exact complex is limited, iridium compounds should generally be regarded as highly toxic.[5] The organometallic nature of this compound necessitates careful handling to prevent absorption, irritation, and potential long-term health effects. All operations should be performed by qualified scientists trained in handling hazardous and air-sensitive materials.[6]

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are robust engineering solutions.

  • Fume Hood: All manipulations of 1,5-cyclooctadiene(η⁵-indenyl)iridium(I), including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control respiratory exposure to the fine crystalline powder.[4][7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and exhausted.[4][7]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are located in immediate proximity to the workstation.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must directly address the hazards identified in Section 1. The following protocol is designed to provide head-to-toe protection during the handling of this iridium complex.

Eye and Face Protection

Mandate: The compound causes serious eye irritation.[1][2][3] Therefore, standard safety glasses are insufficient.

  • What to Wear: Chemical safety goggles that provide a complete seal around the eyes are required. If there is a significant risk of splashing during solution preparation, a full-face shield should be worn in addition to the safety goggles.

  • Causality: The fine, crystalline nature of the solid poses a significant risk of particles becoming airborne during transfer and causing severe mechanical and chemical irritation upon contact with the eyes. A full seal is necessary to prevent this.

Hand Protection

Mandate: The compound is a known skin irritant.[1][2][3]

  • What to Wear: Nitrile gloves are the standard recommendation for incidental contact. It is crucial to practice the double-gloving technique.

  • Causality & Protocol:

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A second nitrile glove. This outer glove is considered the "working" glove and should be removed and replaced immediately if contamination is suspected.

    • Removal: After handling, remove the outer glove first, turning it inside out. Then, remove the inner glove using the same technique to avoid contaminating your skin.

    • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[7]

Body Protection

Mandate: Prevent contamination of personal clothing and skin.

  • What to Wear: A flame-resistant (FR) lab coat is required. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

  • Causality: While the iridium complex itself is not flammable, it is often used with flammable organic solvents. The FR lab coat provides a critical layer of protection in case of a fire. It also provides a removable barrier to prevent the solid compound from contaminating your clothing and skin.

Respiratory Protection

Mandate: The compound may cause respiratory irritation.[2][3]

  • When to Wear: Under normal operating conditions within a certified fume hood, a respirator is not typically required.[4]

  • Emergency/Large Scale Use: For large-scale operations or in the event of a significant spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary.[4]

  • Causality: The primary engineering control (fume hood) is designed to manage this risk. A respirator is a backup measure for non-routine events where airborne concentrations may exceed safe limits.

Table 2: PPE Selection Guide for Handling 1,5-Cyclooctadiene(η⁵-indenyl)iridium(I)

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Safety GogglesDouble Nitrile GlovesFR Lab CoatNot required in fume hood
Preparing Solution Goggles & Face ShieldDouble Nitrile GlovesFR Lab CoatNot required in fume hood
Reaction Setup/Workup Chemical Safety GogglesDouble Nitrile GlovesFR Lab CoatNot required in fume hood
Large Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesFR Lab Coat, ApronNIOSH-approved respirator

Operational Plan: Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Preparation
  • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

  • Gather all necessary equipment: spatula, weigh paper/boat, vials, solvents, and waste containers.

  • Don all required PPE as outlined in Table 2.

  • Designate a specific area within the fume hood for the handling operation.

Execution: Weighing and Solution Preparation
  • Carefully open the container of 1,5-cyclooctadiene(η⁵-indenyl)iridium(I) inside the fume hood.

  • Using a clean spatula, carefully transfer the desired amount of the yellow crystalline solid to a tared weigh boat on a balance located within the hood.

  • Minimize disturbance to the solid to prevent it from becoming airborne.

  • Once weighed, carefully transfer the solid to the reaction vessel or vial.

  • Slowly add the desired solvent to the vessel, ensuring the solid is wetted without splashing.

  • Close the primary container of the iridium complex and the newly prepared solution.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don Full PPE (Goggles, Double Gloves, Lab Coat) B 2. Verify Fume Hood Operation A->B C 3. Assemble Equipment in Hood B->C D 4. Carefully Open Reagent Bottle C->D Begin Handling E 5. Weigh Solid Compound D->E F 6. Transfer Solid to Vessel E->F G 7. Add Solvent & Prepare Solution F->G H 8. Securely Cap All Containers G->H I 9. Decontaminate Spatula & Surfaces H->I Begin Cleanup J 10. Segregate Iridium Waste I->J K 11. Remove Outer Gloves J->K L 12. Remove Inner Gloves & Wash Hands K->L

Caption: Workflow for handling 1,5-cyclooctadiene(η⁵-indenyl)iridium(I).

Decontamination and Waste Disposal Plan

Effective management of waste is a critical component of laboratory safety.

Decontamination
  • Glassware/Equipment: Reusable items like spatulas and glassware should be rinsed with a suitable organic solvent (e.g., acetone) inside the fume hood. This rinse solvent must be collected as hazardous waste. Following the solvent rinse, items can be washed with soap and water.

  • Work Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent, followed by a wipe with a cloth dampened with soapy water. All wipes must be disposed of as solid hazardous waste.

Waste Disposal

Iridium is a heavy metal, and its waste must be managed to prevent environmental contamination.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, wipes) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Iridium-Containing Solid Waste".

  • Liquid Waste: All waste solvents and reaction residues containing iridium must be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Iridium-Containing Liquid Waste".

  • Do not dispose of iridium waste down the sanitary sewer.[8][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on heavy metal waste disposal.

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. This proactive approach to chemical handling demonstrates a commitment to excellence that is the hallmark of professional scientific practice.

References

  • PubChem. (n.d.). (1,5-cyclooctadiene)-eta5-indenyl)iridium(I). National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). (1,5-Cyclooctadiene)-η5-indenyl)iridium(I). Retrieved from [Link]

  • Aspira Chemical. (n.d.). 1,5-Cyclooctadiene(η5-indenyl)iridium(I), Ir 46.2%. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Chloro(1,5-cyclooctadiene)iridium(I) dimer. Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. (n.d.). ONSITE DISPOSAL OF RADIOACTIVE WASTE. Guidance For Disposal By Subsurface Burial. Retrieved from [Link]

  • Toma, F. A., et al. (2021). Cytotoxic Organometallic Iridium(III) Complexes. MDPI. Retrieved from [Link]

  • Nordberg, G. (2011). Iridium. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Science Through Time. (2025, August 25). Is Iridium Harmful? [Video]. YouTube. Retrieved from [Link]

  • International Atomic Energy Agency. (2005). Disposal Options for Disused Radioactive Sources. Retrieved from [Link]

  • Galkin, M. V., & Ananikov, V. P. (2017). Toxicity of Metal Compounds: Knowledge and Myths. Organometallics, 36(22), 4372–4379. Retrieved from [Link]

  • Crabtree, R. H. (2014). Product Class 6: Organometallic Complexes of Iridium. In Science of Synthesis. Retrieved from [Link]

  • Protective Industrial Products. (n.d.). Glove Selector. Retrieved from [Link]

  • World Nuclear Association. (2024). Storage and Disposal of Radioactive Waste. Retrieved from [Link]

  • University of Illinois Urbana-Champaign Environmental Health and Safety. (n.d.). Radioactive Waste Disposal Guidelines. Retrieved from [Link]

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